molecular formula C72H78N10O27 B6303092 Z-DEVD-R110

Z-DEVD-R110

Cat. No.: B6303092
M. Wt: 1515.4 g/mol
InChI Key: WYMBEGQKNHUQHC-QFZRYIFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-DEVD-R110 is a useful research compound. Its molecular formula is C72H78N10O27 and its molecular weight is 1515.4 g/mol. The purity is usually 95%.
The exact mass of the compound (Z-Asp-Glu-Val-Asp)2-Rhodamine 110 is 1514.50378725 g/mol and the complexity rating of the compound is 3060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H78N10O27/c1-35(2)60(81-62(95)45(23-25-53(83)84)75-66(99)49(31-57(91)92)79-71(105)107-33-37-13-7-5-8-14-37)68(101)77-47(29-55(87)88)64(97)73-39-19-21-43-51(27-39)109-52-28-40(20-22-44(52)59(43)41-17-11-12-18-42(41)70(103)104)74-65(98)48(30-56(89)90)78-69(102)61(36(3)4)82-63(96)46(24-26-54(85)86)76-67(100)50(32-58(93)94)80-72(106)108-34-38-15-9-6-10-16-38/h5-22,27-28,35-36,45-50,60-61H,23-26,29-34H2,1-4H3,(H16-,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106)/t45-,46-,47-,48-,49-,50-,60-,61-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMBEGQKNHUQHC-QFZRYIFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5C(=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC6=CC=CC=C6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5C(=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC6=CC=CC=C6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H78N10O27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Detecting Apoptosis: An In-depth Technical Guide to the Z-DEVD-R110 Principle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Z-DEVD-R110-based assay, a widely used method for detecting apoptosis. We will delve into the core principles of this fluorogenic assay, its application in quantifying caspase-3/7 activity, detailed experimental protocols, and the underlying apoptotic signaling pathways.

Core Principle: Unmasking Apoptosis with Fluorescence

The this compound assay is a highly sensitive and specific method for detecting the activity of executioner caspases, primarily caspase-3 and caspase-7, which are key mediators of apoptosis.[1] The principle of the assay relies on a fluorogenic substrate, this compound. This substrate is a non-fluorescent molecule in its native state. It is composed of the rhodamine 110 (R110) fluorophore, which is quenched by two covalently attached peptide sequences, DEVD (Asp-Glu-Val-Asp).[1][2] The DEVD sequence is the specific recognition and cleavage site for caspase-3 and caspase-7.[2]

In the presence of active caspase-3 or caspase-7, the this compound substrate is cleaved in a two-step process.[1] The initial cleavage removes one of the DEVD peptides, resulting in a mono-DEVD-R110 intermediate that is partially fluorescent. Subsequent cleavage of the second DEVD peptide releases the free Rhodamine 110 (R110). Free R110 is a highly fluorescent molecule with an excitation maximum of approximately 496 nm and an emission maximum of around 520 nm. The resulting increase in fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample, providing a quantitative measure of apoptosis.

The workflow for the this compound assay is straightforward and adaptable for high-throughput screening.

G cluster_workflow This compound Experimental Workflow start Induce Apoptosis in Cells lyse Lyse Cells to Release Caspases start->lyse add_substrate Add this compound Substrate lyse->add_substrate incubate Incubate at Room Temperature add_substrate->incubate measure Measure Fluorescence (Ex: 496 nm, Em: 520 nm) incubate->measure

A simplified workflow for the this compound apoptosis assay.

Apoptotic Signaling Pathways Leading to Caspase-3 Activation

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. The activation of caspase-3 is a central event in this process, and it can be initiated through two main signaling pathways: the intrinsic and extrinsic pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. These proteins induce mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates the executioner pro-caspase-3.

G cluster_intrinsic Intrinsic Apoptosis Pathway stress Intracellular Stress (e.g., DNA damage) bax_bak Bax/Bak Activation stress->bax_bak momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp cyto_c Cytochrome c Release momp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, dATP) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

The intrinsic pathway of apoptosis activation.
The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as FasL or TNF-α, to their corresponding death receptors (e.g., FasR, TNFR1) on the cell surface. This ligand-receptor binding triggers the recruitment of adaptor proteins, like FADD (Fas-Associated Death Domain), which in turn recruit pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Active caspase-8 can then directly cleave and activate pro-caspase-3, or it can cleave Bid, a pro-apoptotic Bcl-2 family protein, which then activates the intrinsic pathway to amplify the apoptotic signal.

G cluster_extrinsic Extrinsic Apoptosis Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., FasR, TNFR1) ligand->receptor disc DISC Formation (Receptor, FADD, Pro-caspase-8) receptor->disc casp8 Caspase-8 Activation disc->casp8 casp3 Caspase-3 Activation casp8->casp3 bid Bid Cleavage (tBid) casp8->bid apoptosis Apoptosis casp3->apoptosis intrinsic Intrinsic Pathway Amplification bid->intrinsic intrinsic->casp3

The extrinsic pathway of apoptosis activation.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from a this compound assay. The data illustrates the fluorescence signal generated in response to an apoptosis-inducing agent in a cell-based assay.

Table 1: Caspase-3/7 Activity in Jurkat Cells Treated with Staurosporine

TreatmentTime (hours)Relative Fluorescence Units (RFU)Fold Increase vs. Control
Untreated Control41500 ± 1201.0
Staurosporine (1 µM)412500 ± 9808.3
Staurosporine (1 µM) + Z-VAD-FMK (50 µM)41800 ± 1501.2

Data are representative and presented as mean ± standard deviation. Z-VAD-FMK is a pan-caspase inhibitor used as a negative control.

Table 2: R110 Standard Curve for Fluorescence Quantification

R110 Concentration (µM)Relative Fluorescence Units (RFU)
050 ± 5
0.156550 ± 30
0.3131050 ± 60
0.6252080 ± 110
1.254100 ± 200
2.58150 ± 450
516200 ± 800
1032300 ± 1500

A standard curve is essential for quantifying the amount of R110 produced and, therefore, the caspase activity.

Detailed Experimental Protocols

This section provides a detailed methodology for performing a this compound caspase-3/7 activity assay using a 96-well plate format, suitable for a fluorescence microplate reader.

Materials and Reagents
  • Black, clear-bottom 96-well microplate

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Apoptosis-inducing agent (e.g., Staurosporine, Camptothecin)

  • Caspase inhibitor (optional, e.g., Ac-DEVD-CHO or Z-VAD-FMK)

  • This compound substrate

  • Cell Lysis Buffer

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Rhodamine 110 (R110) standard

  • Fluorescence microplate reader with excitation at ~496 nm and emission at ~520 nm

Experimental Procedure

Step 1: Cell Seeding and Treatment

  • Seed cells (e.g., Jurkat, HeLa) in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Treat the cells with the desired apoptosis-inducing agent at various concentrations. Include untreated cells as a negative control and, if desired, cells treated with the inducing agent plus a caspase inhibitor as a specificity control.

  • Incubate the plate for the desired treatment duration (e.g., 4-24 hours).

Step 2: Preparation of Reagents

  • Assay Buffer: Prepare the assay buffer and keep it on ice.

  • This compound Substrate Solution: Reconstitute the this compound substrate in DMSO to make a stock solution (e.g., 10 mM). Immediately before use, dilute the stock solution in the assay buffer to the desired final concentration (e.g., 50 µM). Protect the solution from light.

  • Cell Lysis Buffer: Prepare the cell lysis buffer and keep it on ice.

  • R110 Standard Curve: Prepare a series of dilutions of the R110 standard in the assay buffer, ranging from 0 to 10 µM.

Step 3: Cell Lysis and Assay

  • Centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully remove the culture medium without disturbing the cell pellet.

  • Wash the cells once with 100 µL of ice-cold PBS. Centrifuge and remove the PBS.

  • Add 50 µL of ice-cold Cell Lysis Buffer to each well.

  • Incubate the plate on ice for 10-15 minutes with gentle shaking.

  • Add 50 µL of the this compound substrate solution to each well, resulting in a total volume of 100 µL.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

Step 4: Fluorescence Measurement and Data Analysis

  • Measure the fluorescence intensity of each well using a fluorescence microplate reader with excitation at approximately 496 nm and emission at approximately 520 nm.

  • Measure the fluorescence intensity of the R110 standards to generate a standard curve.

  • Subtract the background fluorescence (from wells with no cells or substrate) from all readings.

  • Calculate the caspase-3/7 activity by comparing the fluorescence of the samples to the R110 standard curve. The results can be expressed as pmol of R110 released per minute per mg of protein.

  • Alternatively, express the data as a fold-change in fluorescence relative to the untreated control.

Conclusion

The this compound assay is a robust and reliable method for the quantitative detection of apoptosis through the measurement of caspase-3 and caspase-7 activity. Its high sensitivity, specificity, and ease of use make it an invaluable tool for researchers in various fields, including cancer biology, neurobiology, and drug discovery. By understanding the core principles and following the detailed protocols outlined in this guide, scientists can effectively utilize this assay to investigate the mechanisms of apoptosis and to screen for novel therapeutic agents that modulate this critical cellular process.

References

Z-DEVD-R110: A Comprehensive Technical Guide to its Mechanism of Action in Caspase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core mechanism of action of the fluorogenic substrate Z-DEVD-R110 in caspase assays. Designed for professionals in research and drug development, this document provides a thorough understanding of its application in the detection of caspase-3 and caspase-7 activity, key executioner caspases in the apoptotic pathway.

Introduction to this compound and Caspase Activity

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and development. A key biochemical hallmark of apoptosis is the activation of a family of cysteine-aspartic proteases known as caspases. These enzymes exist as inactive zymogens and are activated in a cascade-like fashion. Caspase-3 and caspase-7 are considered executioner caspases, responsible for the cleavage of a broad range of cellular substrates, ultimately leading to the dismantling of the cell.

The this compound substrate is a highly sensitive and specific tool for measuring the activity of caspase-3 and caspase-7. It is a derivative of the fluorophore rhodamine 110 (R110), featuring two DEVD (Asp-Glu-Val-Asp) tetrapeptide sequences.[1] This specific peptide sequence is the recognition and cleavage site for caspase-3 and caspase-7.[2]

Mechanism of Action

The this compound substrate is a non-fluorescent bisamide derivative of rhodamine 110.[3][4] The two DEVD peptide chains are covalently linked to the amino groups of the R110 fluorophore, which effectively quenches its fluorescence.[3] The detection of caspase activity relies on a two-step enzymatic cleavage process:

  • Initial Cleavage: In the presence of active caspase-3 or caspase-7, the first DEVD peptide is cleaved. This cleavage results in a monoamide-R110 intermediate, which is fluorescent.

  • Secondary Cleavage: The second DEVD peptide is subsequently cleaved from the monoamide intermediate, releasing the free rhodamine 110 (R110) molecule. This fully liberated R110 exhibits a significantly brighter fluorescent signal compared to the monoamide intermediate.

The increase in fluorescence intensity is directly proportional to the amount of active caspase-3 and caspase-7 in the sample, allowing for the quantitative measurement of enzyme activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the this compound caspase assay.

ParameterValueReference(s)
Substrate Name This compound
Full Chemical Name Rhodamine 110, bis-(N-CBZ-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid amide)
Peptide Sequence DEVD
Target Caspases Caspase-3, Caspase-7
Molecular Weight ~1515.5 g/mol
ParameterValueReference(s)
Excitation Wavelength (R110) ~496-499 nm
Emission Wavelength (R110) ~520-521 nm
InhibitorTarget CaspaseKi (Inhibition Constant)Reference(s)
Ac-DEVD-CHOCaspase-30.23 nM
Ac-DEVD-CHOCaspase-71.6 nM

Note: Specific Km and Vmax values for the this compound substrate with purified caspase-3 and caspase-7 are not consistently reported across publicly available literature. However, rhodamine-based substrates are generally characterized by high sensitivity and fast enzyme kinetics.

Experimental Protocols

Below are detailed methodologies for performing a standard caspase-3/7 activity assay using this compound in a microplate format. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Reagent Preparation
  • Lysis Buffer: A common lysis buffer consists of 10 mM HEPES or PIPES (pH 7.2-7.4), 2 mM EDTA, and 0.1% CHAPS.

  • Assay Buffer: The assay is typically performed in a buffer similar to the lysis buffer, often supplemented with DTT (e.g., 10 mM).

  • This compound Substrate Stock Solution: Dissolve the this compound substrate in DMSO to a stock concentration of 1-2 mM. Store protected from light at -20°C.

  • Working Substrate Solution: On the day of the assay, dilute the stock solution into the assay buffer to the desired final concentration (typically 20-100 µM). Prepare this solution fresh.

  • Caspase Inhibitor (Ac-DEVD-CHO) Stock Solution: Dissolve Ac-DEVD-CHO in DMSO to a stock concentration of 5 mM.

  • R110 Standard: A standard curve using free R110 can be prepared to quantify the amount of product generated. Dilute a stock solution of R110 in assay buffer to generate a series of known concentrations.

Assay Procedure (Cell Lysate)
  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with the desired apoptosis-inducing agent. Include untreated cells as a negative control.

  • Cell Lysis:

    • For adherent cells, remove the culture medium and add 50-100 µL of lysis buffer to each well.

    • For suspension cells, centrifuge the plate, remove the supernatant, and resuspend the cell pellet in 50-100 µL of lysis buffer.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes with gentle shaking to ensure complete cell lysis.

  • Assay Initiation: Add 50-100 µL of the working substrate solution to each well, resulting in a final volume of 100-200 µL.

  • Inhibitor Control (Optional but Recommended): To confirm that the measured activity is due to caspase-3/7, pre-incubate a set of induced cell lysates with the caspase inhibitor Ac-DEVD-CHO (final concentration ~10 µM) for 10-15 minutes before adding the substrate.

  • Incubation: Incubate the plate at room temperature or 37°C, protected from light, for 30-60 minutes or longer. The optimal incubation time should be determined empirically.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.

Data Analysis
  • Background Subtraction: Subtract the fluorescence reading from a blank well (containing assay buffer and substrate but no cell lysate) from all other readings.

  • Data Interpretation: The increase in fluorescence in the treated samples compared to the untreated controls is indicative of caspase-3/7 activation. The signal in the inhibitor-treated wells should be significantly reduced.

  • Quantification (Optional): Use the R110 standard curve to convert the relative fluorescence units (RFU) to the concentration of the fluorescent product.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways leading to caspase-3/7 activation and the general experimental workflow for a this compound based caspase assay.

Caspase-3 and -7 Activation Pathways

Caspase_Activation_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Procaspase7 Procaspase-7 Caspase8->Procaspase7 Cleavage Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA Damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Assembly Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Procaspase3 Cleavage Caspase9->Procaspase7 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Cleavage Caspase7 Active Caspase-7 Procaspase7->Caspase7 Caspase7->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Overview of extrinsic and intrinsic pathways leading to caspase-3/7 activation.

This compound Experimental Workflow

Z_DEVD_R110_Workflow Start Start: Cell Culture and Treatment Cell_Lysis Cell Lysis Start->Cell_Lysis Lysate_Collection Lysate Collection Cell_Lysis->Lysate_Collection Add_Substrate Add this compound Substrate Lysate_Collection->Add_Substrate Incubation Incubate (Protected from Light) Add_Substrate->Incubation Fluorescence_Measurement Measure Fluorescence (Ex: ~490nm, Em: ~520nm) Incubation->Fluorescence_Measurement Data_Analysis Data Analysis Fluorescence_Measurement->Data_Analysis End End: Quantify Caspase Activity Data_Analysis->End

Caption: General experimental workflow for a this compound based caspase-3/7 assay.

Conclusion

The this compound fluorogenic substrate provides a robust and sensitive method for the detection and quantification of caspase-3 and caspase-7 activity. Its mechanism of action, based on a two-step enzymatic cleavage leading to a highly fluorescent product, allows for real-time monitoring of apoptosis in a variety of experimental settings. This technical guide provides the foundational knowledge and practical protocols for the successful implementation of this compound-based caspase assays in research and drug development.

References

An In-depth Technical Guide to the Z-DEVD-R110 Fluorescence Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of the Z-DEVD-R110 fluorogenic substrate, a widely used tool for the detection of caspase-3 and caspase-7 activity, key executioners of apoptosis.

Core Fluorescence Mechanism

The this compound substrate is a non-fluorescent bisamide derivative of the highly fluorescent dye, rhodamine 110 (R110).[1][2][3] The core of its mechanism lies in the covalent linkage of two tetrapeptide sequences, Asp-Glu-Val-Asp (DEVD), to the amino groups of R110.[1][3] This modification effectively quenches the fluorescence of the rhodamine 110 core by suppressing its visible absorption and fluorescence properties.

The activation of fluorescence is a two-step process meticulously orchestrated by the enzymatic activity of caspase-3 or caspase-7:

  • Initial Cleavage: In the presence of active caspase-3/7, the enzyme recognizes and cleaves one of the DEVD peptide chains after the aspartate residue. This initial cleavage event results in the formation of a monoamide intermediate. While this monoamide is fluorescent, its fluorescence intensity is only a fraction of the final product.

  • Final Cleavage and Signal Amplification: The second DEVD peptide is subsequently cleaved by the caspase, releasing the free rhodamine 110 molecule. The liberation of R110 results in a substantial increase in fluorescence, with a reported signal amplification of up to 3500-fold compared to the uncleaved substrate. This significant enhancement in fluorescence provides a robust and sensitive method for detecting caspase activity.

The underlying principle of fluorescence quenching in the bisamide form is attributed to the alteration of the electronic properties of the rhodamine 110 fluorophore by the attached peptide chains. While the exact photophysical mechanism is complex, it is understood that the amide linkages prevent the fluorophore from adopting its fluorescent, resonant structure.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its fluorescent product, rhodamine 110.

ParameterValueReference
Substrate NameThis compound
Peptide SequenceAsp-Glu-Val-Asp (DEVD)
Molecular Weight~1515.5 g/mol

Table 1: Properties of the this compound Substrate

ParameterValueReference
FluorophoreRhodamine 110 (R110)
Excitation Maximum (λex)~496 - 500 nm
Emission Maximum (λem)~520 - 522 nm
Molar Extinction Coefficient (ε)~80,000 - 81,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.85 - 0.91

Table 2: Spectroscopic Properties of Rhodamine 110

EnzymeSubstratekcatKm (app)
Caspase-3(DEVD)2R1109.6 s⁻¹0.9 µM

Table 3: Kinetic Constants for Caspase-3 with (DEVD)2R110

Experimental Protocols

Detailed methodologies for utilizing this compound to measure caspase-3/7 activity in both cell lysates and with purified enzyme preparations are provided below.

Caspase-3/7 Assay in Cell Lysates

This protocol outlines the steps for measuring caspase activity in cells induced to undergo apoptosis.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 10 mM HEPES or PIPES pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)

  • This compound substrate stock solution (typically 1-10 mM in DMSO)

  • 96-well black microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density in a 96-well plate and culture overnight. Treat cells with the apoptosis-inducing agent for the desired time. Include untreated cells as a negative control.

  • Cell Lysis:

    • For suspension cells, centrifuge the plate, carefully remove the supernatant, and add 50 µL of ice-cold Cell Lysis Buffer to each well.

    • For adherent cells, carefully remove the culture medium and gently wash the cells with ice-cold PBS. Add 50 µL of ice-cold Cell Lysis Buffer to each well.

  • Incubation: Incubate the plate on ice or at 4°C for 10-15 minutes to ensure complete cell lysis.

  • Substrate Addition: Prepare a 2X working solution of the this compound substrate in the appropriate assay buffer. Add 50 µL of the 2X substrate solution to each well of the microplate. The final substrate concentration typically ranges from 10-100 µM.

  • Incubation and Measurement: Incubate the plate at room temperature or 37°C, protected from light. Measure the fluorescence intensity at regular intervals (for kinetic assays) or at a fixed endpoint (e.g., 30-60 minutes) using a microplate reader with excitation at ~498 nm and emission at ~520 nm.

  • Data Analysis: Subtract the background fluorescence (from a no-enzyme control) from all readings. For endpoint assays, compare the fluorescence of treated samples to untreated controls. For kinetic assays, the rate of fluorescence increase is proportional to the caspase activity. A standard curve using free rhodamine 110 can be prepared to quantify the amount of product formed.

Purified Caspase-3 Assay

This protocol is suitable for determining the kinetic parameters of purified caspase-3.

Materials:

  • Purified, active caspase-3 enzyme

  • Assay Buffer (e.g., 10 mM HEPES or PIPES pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS, with DTT)

  • This compound substrate stock solution (typically 1-10 mM in DMSO)

  • 96-well black microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Enzyme Preparation: Dilute the purified caspase-3 to the desired concentration in ice-cold Assay Buffer.

  • Substrate Preparation: Prepare a series of dilutions of the this compound substrate in Assay Buffer.

  • Reaction Initiation: In a 96-well black microplate, add the diluted enzyme to each well. To initiate the reaction, add the substrate dilutions to the wells. The final volume should be consistent across all wells.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and begin measuring the fluorescence intensity at short, regular intervals (e.g., every 30-60 seconds) with excitation at ~498 nm and emission at ~520 nm.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each substrate concentration.

    • Plot the initial velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated from Vmax and the enzyme concentration.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

G This compound Activation Pathway cluster_0 Non-Fluorescent State cluster_1 Fluorescent States Z_DEVD_R110 This compound (Non-Fluorescent Bisamide) Monoamide Monoamide Intermediate (Fluorescent) Z_DEVD_R110->Monoamide Cleavage of first DEVD peptide R110 Rhodamine 110 (Highly Fluorescent) Monoamide->R110 Cleavage of second DEVD peptide Caspase3_7_1 Active Caspase-3/7 Caspase3_7_1->Z_DEVD_R110 Caspase3_7_2 Active Caspase-3/7 Caspase3_7_2->Monoamide

Caption: this compound activation by caspase-3/7.

G Experimental Workflow for Caspase Assay in Cell Lysates Start Start: Cell Culture & Treatment Cell_Lysis Cell Lysis (Lysis Buffer) Start->Cell_Lysis Substrate_Addition Add this compound Substrate Cell_Lysis->Substrate_Addition Incubation Incubate at RT or 37°C Substrate_Addition->Incubation Measurement Measure Fluorescence (Ex: ~498 nm, Em: ~520 nm) Incubation->Measurement Data_Analysis Data Analysis: - Background Subtraction - Compare Samples Measurement->Data_Analysis End End: Quantified Caspase Activity Data_Analysis->End

Caption: Workflow for cell lysate caspase assay.

References

Z-DEVD-R110: A Technical Guide to Caspase Substrate Specificity and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic caspase substrate, Z-DEVD-R110, detailing its specificity, application in experimental settings, and the core signaling pathways it helps to elucidate.

Introduction

This compound, also known as (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110, is a highly sensitive fluorogenic substrate primarily used for the detection of caspase-3 and caspase-7 activity. Caspases, a family of cysteine-aspartic proteases, are central to the intricate process of apoptosis or programmed cell death. The DEVD tetrapeptide sequence represents a consensus cleavage site for effector caspases, particularly caspase-3 and caspase-7.

The substrate itself is a non-fluorescent bisamide derivative of rhodamine 110 (R110). In the presence of active caspases that recognize the DEVD sequence, the substrate undergoes a two-step enzymatic cleavage. This process first yields a fluorescent monoamide intermediate, followed by the release of the highly fluorescent R110 molecule. The resulting fluorescence, typically measured at an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm, is directly proportional to the caspase activity in the sample. While this compound is a premier substrate for caspase-3 and -7, it is important to note that other caspases, such as -6, -8, and -10, may also exhibit some level of activity towards this substrate, a crucial consideration in the interpretation of experimental results.[1]

Data Presentation: Substrate Specificity

The enzymatic efficiency of caspases on the this compound substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The following table summarizes the available quantitative data for the interaction of various caspases with rhodamine 110-based substrates.

CaspaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Caspase-3(DEVD)₂R11080.1518,750
Caspase-7(DEVD)₂R11050.1530,000

Note: Data on the kinetic parameters of this compound with other caspases is limited in publicly available literature. The DEVD sequence is recognized as the optimal cleavage motif for caspases-3 and -7.

Experimental Protocols: Caspase Activity Assay

This section provides a detailed methodology for a typical caspase-3/7 activity assay using this compound in a microplate format.

Materials
  • This compound substrate

  • Dimethyl sulfoxide (DMSO)

  • Cell lysis buffer (e.g., 10 mM HEPES or PIPES, pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)

  • Assay buffer (compatible with the lysis buffer)

  • Recombinant active caspase-3 or -7 (for positive control)

  • Caspase inhibitor (e.g., Ac-DEVD-CHO) (for negative control)

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorescence microplate reader with excitation/emission filters for ~496 nm/520 nm

Methodology
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of cell lysis buffer and assay buffer.

    • Reconstitute recombinant caspases and inhibitors according to the manufacturer's instructions.

  • Sample Preparation (Cell Lysates):

    • Induce apoptosis in your cell line of interest using a known stimulus. Include an untreated control group.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-15 minutes.

    • Centrifuge the lysate to pellet cellular debris. The supernatant contains the active caspases.

    • Determine the protein concentration of the lysate for normalization.

  • Assay Procedure:

    • In the 96-well plate, add your cell lysate samples.

    • Include a positive control (recombinant active caspase) and a negative control (lysate pre-incubated with a caspase inhibitor). Also, include a reagent blank containing only lysis buffer.

    • Prepare the reaction mix by diluting the this compound stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).

    • Initiate the reaction by adding the this compound reaction mix to all wells.

    • Incubate the plate at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals (kinetic assay) or at a fixed endpoint using a fluorescence microplate reader (Ex/Em ~496/520 nm).

    • Subtract the background fluorescence (from the reagent blank) from all readings.

    • Plot the fluorescence intensity against time. The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase activity.

    • Normalize the activity to the protein concentration of the cell lysate.

Mandatory Visualization

Signaling Pathways

The activation of effector caspases like caspase-3 and -7 is a convergence point for two primary apoptotic signaling pathways: the intrinsic and extrinsic pathways.

Caspase_Activation_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC Death-Inducing Signaling Complex Death Receptor->DISC Recruitment Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cleavage Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3/7 Cleavage Caspase-3/7 Active Caspase-3/7 Procaspase-3/7->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7->Apoptosis Execution

Caption: Intrinsic and extrinsic pathways leading to caspase-3/7 activation.

Experimental Workflow

The following diagram illustrates the logical flow of a caspase activity assay using this compound.

Caspase_Assay_Workflow cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_measurement Measurement & Analysis Induce_Apoptosis Induce Apoptosis in Cells (e.g., with Staurosporine) Prepare_Lysate Prepare Cell Lysate Induce_Apoptosis->Prepare_Lysate Plate_Setup Set up 96-well Plate: - Lysate Samples - Positive/Negative Controls - Blank Prepare_Lysate->Plate_Setup Add_Substrate Add this compound Substrate Solution Plate_Setup->Add_Substrate Incubate Incubate at RT (Protected from Light) Add_Substrate->Incubate Read_Fluorescence Read Fluorescence (Ex/Em ~496/520 nm) Incubate->Read_Fluorescence Data_Analysis Data Analysis: - Subtract Background - Determine Reaction Rate - Normalize to Protein Conc. Read_Fluorescence->Data_Analysis

Caption: Workflow for a fluorometric caspase-3/7 activity assay.

References

Z-DEVD-R110: A Technical Guide to Detecting Caspase-3/7 Activity in Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-3 and caspase-7 are the primary executioner caspases, responsible for the cleavage of key cellular substrates that lead to the morphological and biochemical characteristics of apoptotic cells. The fluorogenic substrate Z-DEVD-R110 serves as a highly sensitive and specific tool for the detection of caspase-3 and caspase-7 activity, enabling researchers to quantify apoptosis and screen for potential therapeutic agents that modulate this pathway. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation for the use of this compound in apoptosis research.

Introduction to Caspase-3/7 and Apoptosis

The process of apoptosis is tightly regulated and executed by a family of proteases called caspases. These enzymes are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[1] This cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[2][3] Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.[2][4]

Once activated, caspase-3 and caspase-7 cleave a broad spectrum of cellular proteins, leading to the characteristic features of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. Due to their central role in the execution phase of apoptosis, the detection of caspase-3 and caspase-7 activity is a reliable method for quantifying apoptotic events.

The this compound Substrate: Mechanism of Action

This compound is a fluorogenic substrate designed for the highly sensitive detection of caspase-3 and caspase-7 activity. The substrate consists of the rhodamine 110 (R110) fluorophore linked to two DEVD (Asp-Glu-Val-Asp) tetrapeptides. In its intact form, this compound is non-fluorescent as the R110 fluorophore is quenched.

Upon incubation with active caspase-3 or caspase-7, the enzyme recognizes and cleaves the DEVD sequence. This cleavage occurs in a two-step process. The first cleavage yields a mono-DEVD-R110 intermediate, which is weakly fluorescent. The second cleavage releases the free R110 fluorophore, which is intensely fluorescent. The resulting fluorescence can be measured using a fluorometer, fluorescence microplate reader, or flow cytometer, with excitation and emission maxima typically around 496 nm and 520 nm, respectively. The intensity of the fluorescence signal is directly proportional to the amount of active caspase-3/7 in the sample.

cluster_0 Mechanism of this compound Cleavage This compound This compound Mono-DEVD-R110 Mono-DEVD-R110 This compound->Mono-DEVD-R110 Caspase-3/7 Cleavage Rhodamine_110 Rhodamine 110 (Fluorescent) Mono-DEVD-R110->Rhodamine_110 Caspase-3/7 Cleavage

Figure 1: Mechanism of this compound cleavage by caspase-3/7.

Quantitative Data for this compound

The following tables summarize key quantitative parameters for the this compound substrate.

ParameterValueReference
Excitation Maximum~496 nm
Emission Maximum~520 nm
Molecular Weight1515.5 g/mol
Peptide SequenceDEVD
PurityHigh purity available to reduce background

Table 1: Physicochemical Properties of this compound

EnzymeKcat (s⁻¹)Kmapp (µM)
Caspase-39.60.9
Caspase-7582.8

Table 2: Kinetic Constants for (DEVD)₂R110 with Recombinant Human Caspases. Note: Kmapp is the apparent Michaelis constant.

Experimental Protocols

Microplate Reader-Based Assay for Caspase-3/7 Activity in Cell Lysates

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials:

  • Cells to be assayed

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 10 mM HEPES or PIPES, pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)

  • This compound substrate stock solution (1 mM in DMSO)

  • Assay Buffer (e.g., 10 mM HEPES or PIPES, pH 7.2-7.4, 2 mM EDTA)

  • Caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO, 5 mM in DMSO) for negative control

  • Rhodamine 110 standard for quantification (optional)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

1. Cell Seeding and Treatment: a. Seed cells in a culture plate at a density that will allow for logarithmic growth. b. Treat cells with the desired apoptosis-inducing agent for the appropriate time. Include untreated cells as a negative control.

2. Preparation of Cell Lysates: a. For adherent cells, aspirate the culture medium and wash the cells once with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS. b. Add an appropriate volume of ice-cold Cell Lysis Buffer to the cells (e.g., 100 µL per 1-5 x 10⁶ cells). c. Incubate on ice for 15-30 minutes. d. Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris. e. Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

3. Assay Setup: a. In a black, clear-bottom 96-well plate, add your cell lysate to each well. b. For the inhibitor control, pre-incubate a sample of the apoptotic cell lysate with the caspase-3/7 inhibitor (e.g., final concentration of 10 µM) for 10-30 minutes at room temperature. c. Prepare the substrate working solution by diluting the this compound stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).

4. Measurement: a. Add the substrate working solution to each well. b. Incubate the plate at room temperature or 37°C, protected from light, for 30-60 minutes or longer. c. Measure the fluorescence intensity using a microplate reader with excitation at ~490-500 nm and emission at ~520-530 nm.

5. Data Analysis: a. Subtract the fluorescence of the blank (buffer only) from all readings. b. The fluorescence intensity is proportional to the caspase-3/7 activity.

Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture Harvest_Wash Harvest & Wash Cells Cell_Culture->Harvest_Wash Cell_Lysis Cell Lysis Harvest_Wash->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Collect_Lysate Collect Lysate Centrifugation->Collect_Lysate Assay_Setup Assay Setup in 96-well Plate Collect_Lysate->Assay_Setup Add_Substrate Add this compound Assay_Setup->Add_Substrate Incubation Incubate Add_Substrate->Incubation Measure_Fluorescence Measure Fluorescence Incubation->Measure_Fluorescence End End Measure_Fluorescence->End

Figure 2: Workflow for microplate reader-based caspase-3/7 assay.

Flow Cytometry-Based Assay for Caspase-3/7 Activity in Intact Cells

This protocol allows for the detection of caspase-3/7 activity in individual cells.

Materials:

  • Cells to be assayed

  • Apoptosis-inducing agent

  • Cell-permeable this compound substrate

  • Binding Buffer (e.g., Annexin V Binding Buffer)

  • Flow cytometer

Procedure:

1. Cell Seeding and Treatment: a. Culture and treat cells with an apoptosis-inducing agent as described in the microplate reader protocol.

2. Cell Staining: a. Harvest the cells (including any detached cells in the medium). b. Wash the cells with PBS and resuspend them in Binding Buffer. c. Add the cell-permeable this compound substrate to the cell suspension. d. Incubate for 15-30 minutes at 37°C, protected from light.

3. Flow Cytometry Analysis: a. Analyze the cells on a flow cytometer, exciting with a blue laser (488 nm) and detecting the emission in the green channel (e.g., FITC channel). b. A population of cells with increased green fluorescence indicates the presence of active caspase-3/7.

Caspase Signaling Pathways

Apoptosis is initiated by distinct but interconnected signaling pathways that culminate in the activation of executioner caspases.

The Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated and subsequently activates downstream executioner caspases, including caspase-3 and -7.

The Intrinsic Pathway: This pathway is initiated by various intracellular stresses, such as DNA damage or growth factor withdrawal. These stresses lead to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9 in a complex called the apoptosome. Activated caspase-9 then cleaves and activates caspase-3 and -7.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase_8 Caspase-8 DISC->Caspase_8 Procaspase_8 Pro-caspase-8 Procaspase_8->DISC Procaspase_3_7 Pro-caspase-3/7 Caspase_8->Procaspase_3_7 Cell_Stress Cellular Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Apoptosome->Caspase_9 Procaspase_9 Pro-caspase-9 Procaspase_9->Apoptosome Caspase_9->Procaspase_3_7 Caspase_3_7 Caspase-3/7 Procaspase_3_7->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Figure 3: Overview of the intrinsic and extrinsic apoptosis pathways.

Conclusion

The this compound substrate is a powerful and versatile tool for the quantitative analysis of caspase-3 and caspase-7 activity, providing a reliable indicator of apoptosis. Its high sensitivity and specificity make it suitable for a wide range of applications, from basic research into the mechanisms of cell death to high-throughput screening of potential therapeutic compounds. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize this compound to advance their studies in the critical field of apoptosis.

References

Z-DEVD-R110 in Apoptosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Z-DEVD-R110, a fluorogenic substrate widely used for the sensitive detection of caspase-3 and caspase-7 activity, key biomarkers for apoptosis. We will cover its mechanism of action, the core signaling pathways it helps elucidate, detailed experimental protocols, and its applications in research and drug development.

Introduction to Apoptosis and Caspase-3

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis.[1][2] It is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[1][3][4] Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Central to the execution phase of apoptosis is a family of cysteine-aspartic acid proteases known as caspases. Caspases exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade. Among these, caspase-3 is a critical executioner caspase, responsible for cleaving a broad spectrum of cellular proteins, ultimately leading to the dismantling of the cell. The activation of caspase-3 is considered a key indicator of apoptosis.

This compound is a highly sensitive and specific substrate designed to measure the activity of caspase-3 and the closely related caspase-7, both of which recognize the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD).

Mechanism of Action of this compound

This compound is a profluorescent substrate. Its full chemical name is rhodamine 110 bis-(N-CBZ-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid amide). The substrate consists of two DEVD peptides linked to the amino groups of a rhodamine 110 (R110) molecule. In this bisamide-conjugated form, the R110 fluorophore is non-fluorescent as its spectral properties are suppressed.

Upon the induction of apoptosis, active caspase-3 (or caspase-7) recognizes and cleaves the peptide bond after the aspartate residue in the DEVD sequence. This cleavage occurs in a two-step process:

  • Cleavage of the first DEVD peptide yields a fluorescent monoamide intermediate.

  • Subsequent cleavage of the second DEVD peptide releases the free Rhodamine 110 (R110) dye.

The final product, R110, is a highly fluorescent molecule that emits a bright green signal. The intensity of this fluorescence is directly proportional to the amount of active caspase-3/7 in the sample, allowing for quantitative measurement of enzyme activity.

G sub This compound (Non-Fluorescent) inter DEVD-R110 (Monoamide Intermediate) sub->inter Step 1 Cleavage prod Rhodamine 110 (Highly Fluorescent) inter->prod Step 2 Cleavage caspase Active Caspase-3/7 caspase->sub caspase->inter

Figure 1. this compound enzymatic cleavage by active caspase-3/7.

Caspase-3 Activation Pathway

Caspase-3 is activated via two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases.

  • Intrinsic Pathway: Triggered by intracellular stress (e.g., DNA damage), this pathway involves the release of cytochrome c from the mitochondria. Cytochrome c, along with Apaf-1 and ATP, forms a complex called the apoptosome, which recruits and activates the initiator caspase-9. Active caspase-9 then cleaves and activates pro-caspase-3.

  • Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of the initiator caspase-8. Active caspase-8 can then directly cleave and activate pro-caspase-3.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL) receptor Death Receptor ligand->receptor cas8_pro Pro-Caspase-8 receptor->cas8_pro cas8_act Active Caspase-8 cas8_pro->cas8_act cas3_pro Pro-Caspase-3 cas8_act->cas3_pro stress Intracellular Stress mito Mitochondria stress->mito cytc Cytochrome c mito->cytc cas9_pro Pro-Caspase-9 cytc->cas9_pro cas9_act Active Caspase-9 cas9_pro->cas9_act cas9_act->cas3_pro cas3_act Active Caspase-3 cas3_pro->cas3_act apoptosis Substrate Cleavage & Apoptosis cas3_act->apoptosis

Figure 2. Simplified signaling pathways leading to Caspase-3 activation.

Quantitative Data and Spectral Properties

Accurate measurement requires understanding the spectral properties of the R110 fluorophore and the recommended assay parameters.

ParameterWavelength / ValueSource(s)
Excitation Maximum (Ex) ~496-500 nm
Emission Maximum (Em) ~520-522 nm
Common Laser Line 488 nm
Common Filter Set 525/50 nm (or standard FITC settings)

Table 1: Spectral Properties of Rhodamine 110 (R110)

ParameterRecommended ValueSource(s)
Cell Density (96-well) 40,000 - 200,000 cells/well (suspension)
20,000 cells/well (adherent, seeded overnight)
Substrate Concentration ~100 µM (working concentration)
Incubation Temperature Room Temperature or 37°C
Incubation Time 30 - 60 minutes (can be extended up to 3 hours)
Assay Buffer pH 7.2 - 7.4

Table 2: Typical Experimental Parameters for Caspase-3/7 Assay

Experimental Protocol: Microplate-Based Caspase-3/7 Assay

This protocol outlines a homogenous, "add-mix-read" assay for measuring caspase-3/7 activity in cell lysates using a 96-well microplate format.

A. Materials and Reagents

  • Cells of interest (adherent or suspension)

  • Apoptosis-inducing agent (e.g., staurosporine, camptothecin)

  • Black, clear-bottom 96-well microplates

  • This compound substrate

  • Caspase Assay Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS)

  • Cell Lysis Buffer (often combined with Assay Buffer)

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for negative controls

  • Fluorescence microplate reader with filters for Ex/Em ≈ 498/521 nm

B. Experimental Workflow

G start 1. Cell Seeding induce 2. Induce Apoptosis (e.g., 2-4 hours) start->induce add 4. Add Reagent to Wells (Lyses cells and introduces substrate) induce->add reagent 3. Prepare Assay Reagent (Buffer + this compound) reagent->add incubate 5. Incubate (30-60 min at RT, protected from light) add->incubate read 6. Measure Fluorescence (Ex: 498 nm, Em: 521 nm) incubate->read analyze 7. Data Analysis read->analyze

Figure 3. Homogenous Caspase-3/7 assay experimental workflow.

C. Detailed Procedure

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a pre-determined optimal density and allow them to adhere overnight if necessary.

  • Induction of Apoptosis: Treat cells with the desired apoptosis-inducing compound. Include untreated cells as a negative control and, if possible, wells with a known caspase-3 inhibitor (Ac-DEVD-CHO) to confirm signal specificity. Incubate for the appropriate duration to induce apoptosis.

  • Reagent Preparation: Prepare the Apo-ONE® Caspase-3/7 Reagent by combining the this compound substrate with the optimized cell lysis/assay buffer according to the manufacturer's instructions. This is typically a 1:100 dilution.

  • Assay Reaction: Add an equal volume of the prepared reagent directly to the cells in each well (e.g., 100 µL of reagent to 100 µL of cells in medium). The buffer is designed to both lyse the cells and support caspase activity.

  • Incubation: Mix gently by shaking the plate for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may need to be determined empirically.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~498 nm and emission to ~521 nm.

  • Data Analysis: Subtract the background fluorescence (from no-cell or inhibitor-treated controls) from all readings. The resulting fluorescence is proportional to the caspase-3/7 activity.

Applications in Research and Drug Development

The this compound assay is a robust tool for:

  • Screening for Apoptosis Modulators: Used in high-throughput screening (HTS) to identify compounds that either induce (pro-apoptotic) or inhibit (anti-apoptotic) apoptosis.

  • Mechanism of Action Studies: Determining whether a compound's cytotoxic effects are mediated through the caspase-dependent apoptotic pathway.

  • Basic Research: Investigating the fundamental mechanisms of programmed cell death in various biological models.

  • Toxicity Studies: Assessing the potential of drug candidates to induce unwanted cell death.

References

Z-DEVD-R110: A Technical Guide for Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to Z-DEVD-R110, a fluorogenic substrate widely utilized for the detection of caspase-3 and caspase-7 activity, key biomarkers of apoptosis. This guide covers the substrate's mechanism of action, experimental protocols, and data interpretation, aiming to equip researchers with the knowledge to effectively employ this compound in their studies.

Introduction to this compound

This compound is a highly sensitive and photostable fluorogenic substrate designed to measure the activity of effector caspases, primarily caspase-3 and caspase-7. The substrate consists of the rhodamine 110 (R110) fluorophore linked to two tetrapeptide sequences, Asp-Glu-Val-Asp (DEVD). In its native state, the substrate is a non-fluorescent bisamide. The DEVD sequence is a specific recognition motif for caspase-3 and -7.

Upon apoptosis induction, initiator caspases such as caspase-8 and caspase-9 are activated. These, in turn, cleave and activate effector caspases like caspase-3. Activated caspase-3 then proceeds to cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Mechanism of Action

The detection of caspase-3/7 activity using this compound is based on a two-step enzymatic cleavage process.[1] Initially, the substrate is non-fluorescent as the rhodamine 110 molecule is quenched by the two DEVD peptides.[1] When active caspase-3 or caspase-7 is present, it recognizes and cleaves the DEVD sequence. The first cleavage event produces a monoamide intermediate which is weakly fluorescent. A subsequent, rapid cleavage of the second DEVD peptide releases the free rhodamine 110 (R110) fluorophore.[2] The liberated R110 exhibits a strong, green fluorescence, which can be readily quantified using a fluorometer, fluorescence microplate reader, or flow cytometer.[1] The intensity of the fluorescence is directly proportional to the amount of active caspase-3/7 in the sample.

Quantitative Data and Specifications

The following tables summarize the key quantitative parameters and specifications for this compound.

ParameterValueReference
Molecular Formula C₇₂H₇₈N₁₀O₂₇
Molecular Weight 1515.44 g/mol
Excitation Wavelength (max) ~498 nm[3]
Emission Wavelength (max) ~521 nm
Peptide Sequence Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-FMK
Storage Store at -20°C, protected from light.
Experimental ParameterRecommended RangeNotes
Substrate Concentration 20 µM - 100 µMOptimal concentration should be determined empirically for each cell type and experimental setup.
Cell Density (96-well plate) 20,000 - 80,000 cells/well (adherent) Up to 1 x 10⁶ cells/well (suspension)To be optimized based on cell type and apoptosis induction method.
Incubation Time 30 - 120 minutesCan be extended up to 3 hours, depending on the kinetics of the apoptotic response.
Incubation Temperature Room temperature or 37°C

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the context in which this compound is used, the following diagrams illustrate the core signaling pathways leading to caspase-3 activation and a typical experimental workflow for a caspase-3 activity assay.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Caspase-8 (active) Caspase-8 (active) DISC Formation->Caspase-8 (active) Procaspase-8 Procaspase-8 Procaspase-8->DISC Formation Procaspase-3 Procaspase-3 Caspase-8 (active)->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 (active) Caspase-9 (active) Apoptosome->Caspase-9 (active) Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9 (active)->Procaspase-3 Caspase-3 (active) Caspase-3 (active) Procaspase-3->Caspase-3 (active) Apoptosis Apoptosis Caspase-3 (active)->Apoptosis

Caption: Apoptotic pathways leading to Caspase-3 activation.

Induce Apoptosis Induce Apoptosis Cell Lysis Cell Lysis Induce Apoptosis->Cell Lysis Add this compound Add this compound Cell Lysis->Add this compound Incubate Incubate Add this compound->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Caption: Experimental workflow for Caspase-3/7 activity assay.

This compound (Non-fluorescent) This compound (Non-fluorescent) Mono-DEVD-R110 (Fluorescent) Mono-DEVD-R110 (Fluorescent) This compound (Non-fluorescent)->Mono-DEVD-R110 (Fluorescent) Caspase-3/7 R110 (Highly Fluorescent) R110 (Highly Fluorescent) Mono-DEVD-R110 (Fluorescent)->R110 (Highly Fluorescent) Caspase-3/7

Caption: this compound cleavage and fluorescence generation.

Detailed Experimental Protocol

This section provides a detailed protocol for measuring caspase-3/7 activity in cell lysates using this compound.

Reagent Preparation
  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add 10 mM DTT.

  • 2X Reaction Buffer: 40 mM HEPES (pH 7.5), 20% glycerol, and 4 mM DTT.

  • This compound Stock Solution (10 mM): Reconstitute lyophilized this compound in DMSO. Store at -20°C in aliquots.

  • R110 Standard Stock Solution (1 mM): Dissolve R110 in DMSO. Store at -20°C in aliquots.

Cell Lysate Preparation
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.

  • Induction of Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include untreated cells as a negative control.

  • Cell Lysis:

    • For suspension cells, pellet the cells by centrifugation and resuspend in ice-cold Cell Lysis Buffer.

    • For adherent cells, aspirate the culture medium and wash the cells with ice-cold PBS. Add ice-cold Cell Lysis Buffer directly to the wells.

  • Incubation: Incubate the plate on ice for 10-30 minutes.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the cell lysate to a new, pre-chilled 96-well plate.

Caspase-3/7 Activity Assay
  • Reaction Setup: In a new 96-well black plate, add 50 µL of cell lysate to each well.

  • Substrate Addition: Prepare the assay solution by diluting the this compound stock solution in the 2X Reaction Buffer to the desired final concentration (typically 20-100 µM). Add 50 µL of the assay solution to each well containing cell lysate.

  • Incubation: Incubate the plate at room temperature or 37°C for 30-120 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~498 nm and emission at ~521 nm.

R110 Standard Curve (Optional)

To quantify the amount of cleaved substrate, a standard curve using free R110 can be generated.

  • Serial Dilutions: Prepare a series of dilutions of the R110 standard stock solution in 1X Reaction Buffer.

  • Measurement: Add 100 µL of each dilution to the wells of the 96-well plate and measure the fluorescence as described above.

  • Plot: Plot the fluorescence intensity versus the R110 concentration to generate a standard curve.

Data Analysis and Interpretation

The activity of caspase-3/7 is proportional to the fluorescence signal. The results can be expressed as relative fluorescence units (RFU) or can be quantified as the concentration of released R110 using the standard curve. The fold-increase in caspase-3/7 activity in treated samples can be calculated by normalizing the RFU of the treated samples to the RFU of the untreated control samples.

It is important to include proper controls in the experiment, such as a negative control (untreated cells), a positive control (cells treated with a known apoptosis inducer), and a blank (reaction buffer without cell lysate). For further validation, a specific caspase-3 inhibitor, such as Ac-DEVD-CHO, can be used to confirm that the measured fluorescence is due to caspase-3/7 activity.

Conclusion

This compound is a robust and sensitive tool for the detection of apoptosis through the measurement of caspase-3 and -7 activity. Its straightforward mechanism and compatibility with high-throughput screening platforms make it an invaluable reagent for researchers in the fields of cell biology, oncology, and drug discovery. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately assess apoptosis in their experimental systems.

References

The Sentinel of Apoptosis: A Technical Guide to the Safety and Handling of Z-DEVD-R110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-DEVD-R110, a fluorogenic substrate for caspase-3 and caspase-7, stands as a critical tool in the study of apoptosis. Its cleavage by these executioner caspases unleashes the highly fluorescent rhodamine 110 (R110), providing a robust and quantifiable signal of programmed cell death. This in-depth technical guide provides comprehensive information on the safe handling, storage, and application of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this compound in their experimental workflows. The guide includes detailed safety protocols, experimental methodologies, and quantitative data, alongside visual representations of the pertinent signaling pathways and experimental procedures.

Chemical and Physical Properties

This compound, with the chemical name (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110, is a non-fluorescent bisamide derivative of rhodamine 110. The covalent linkage of two DEVD tetrapeptides to the amino groups of R110 effectively quenches its fluorescence.[1][2]

PropertyValueReference
Molecular Formula C₇₂H₇₈N₁₀O₂₇[3]
Molecular Weight 1515.44 g/mol [2][3]
CAS Number 223538-61-2
Appearance Lyophilized solidN/A
Solubility Soluble in DMSO
Excitation Wavelength (cleaved product) ~498 nm
Emission Wavelength (cleaved product) ~521 nm

Safety and Handling

While specific toxicity data for this compound is limited, it is imperative to handle the compound with the standard precautions for laboratory chemicals. The primary hazards are associated with inhalation, skin, and eye contact.

Hazard Identification and Personal Protective Equipment (PPE)
HazardRecommended PPE
Inhalation Use in a well-ventilated area or a chemical fume hood.
Skin Contact Wear standard laboratory nitrile or latex gloves.
Eye Contact Wear safety glasses or goggles.
Ingestion Do not eat, drink, or smoke in the laboratory.
Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

ConditionRecommendationStability
Storage Temperature Store at -20°C.Stable for at least one year when stored as directed.
Light Exposure Protect from light.Light-sensitive.
Reconstituted Solution Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.Stock solutions in DMSO are generally stable for several months at -20°C.
First Aid Measures
ExposureFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash the affected area thoroughly with soap and water.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Mechanism of Action and Role in Apoptosis

This compound is a highly specific substrate for caspase-3 and caspase-7, key executioner caspases in the apoptotic cascade. Apoptosis, or programmed cell death, can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases.

Upon activation, caspase-3 and caspase-7 cleave the DEVD peptide sequence of this compound. This enzymatic cleavage occurs in a two-step process, first releasing a fluorescent monoamide intermediate and then the highly fluorescent rhodamine 110 (R110). The resulting increase in fluorescence is directly proportional to the activity of caspase-3 and caspase-7 in the sample.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Recruitment & Dimerization Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Autocatalytic Activation Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3/7 Caspase-3/7 (Active) Caspase-3/7 (Active) Procaspase-3/7->Caspase-3/7 (Active) Cleavage & Activation This compound (Non-fluorescent) This compound (Non-fluorescent) Caspase-3/7 (Active)->this compound (Non-fluorescent) Cleavage Apoptotic Substrates Apoptotic Substrates Caspase-3/7 (Active)->Apoptotic Substrates Cleavage R110 (Fluorescent) R110 (Fluorescent) This compound (Non-fluorescent)->R110 (Fluorescent) Fluorescence Emission Cellular Disassembly Cellular Disassembly Apoptotic Substrates->Cellular Disassembly

Figure 1. Caspase-3/7 Signaling Pathway in Apoptosis.

Experimental Protocols

The following provides a generalized protocol for a cell-based caspase-3/7 assay using this compound. This protocol should be optimized for specific cell types and experimental conditions.

Reagent Preparation
  • Assay Buffer: Prepare a suitable assay buffer, typically containing HEPES or PIPES at a pH of 7.2-7.4, EDTA, and a detergent like CHAPS to facilitate cell lysis.

  • This compound Stock Solution: Reconstitute the lyophilized this compound in high-quality, anhydrous DMSO to create a stock solution (e.g., 1-10 mM). Store this stock solution in aliquots at -20°C and protect it from light.

  • Working Solution: On the day of the experiment, dilute the this compound stock solution in the assay buffer to the final desired working concentration (typically 10-100 µM). Prepare this solution fresh and keep it protected from light.

Cell-Based Assay Procedure
  • Cell Seeding: Seed cells in a 96-well or 384-well plate (preferably black with a clear bottom for fluorescence measurements) at a density optimized for your cell line. Allow the cells to adhere and grow for 24 hours.

  • Induction of Apoptosis: Treat the cells with the experimental compounds or positive controls (e.g., staurosporine, etoposide) to induce apoptosis. Include untreated cells as a negative control.

  • Cell Lysis and Substrate Addition:

    • For adherent cells: Remove the culture medium and add the assay buffer containing this compound to each well.

    • For suspension cells: Centrifuge the plate to pellet the cells, carefully remove the supernatant, and resuspend the cells in the assay buffer with this compound.

    • Alternatively, a homogenous assay format can be used where the assay reagent (buffer with substrate) is added directly to the cells in their culture medium.

  • Incubation: Incubate the plate at room temperature or 37°C, protected from light, for a period ranging from 30 minutes to several hours. The optimal incubation time should be determined empirically.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 498 nm and emission at approximately 521 nm.

Data Analysis

The increase in fluorescence intensity is directly proportional to the caspase-3/7 activity. Data can be expressed as relative fluorescence units (RFU) or normalized to a control. For quantitative analysis, a standard curve can be generated using known concentrations of free rhodamine 110.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reconstitute this compound in DMSO Reconstitute this compound in DMSO Prepare Working Solution Prepare Working Solution Reconstitute this compound in DMSO->Prepare Working Solution Prepare Assay Buffer Prepare Assay Buffer Prepare Assay Buffer->Prepare Working Solution Add this compound Working Solution Add this compound Working Solution Prepare Working Solution->Add this compound Working Solution Seed Cells Seed Cells Treat with Apoptosis Inducer Treat with Apoptosis Inducer Seed Cells->Treat with Apoptosis Inducer Treat with Apoptosis Inducer->Add this compound Working Solution Incubate Incubate Add this compound Working Solution->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Data Acquisition Data Acquisition Measure Fluorescence->Data Acquisition Background Subtraction Background Subtraction Data Acquisition->Background Subtraction Normalization to Control Normalization to Control Background Subtraction->Normalization to Control Quantitative Analysis (Optional) Quantitative Analysis (Optional) Normalization to Control->Quantitative Analysis (Optional) Generate R110 Standard Curve Generate R110 Standard Curve Generate R110 Standard Curve->Quantitative Analysis (Optional)

Figure 2. Experimental Workflow for a Caspase-3/7 Assay.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence - Autofluorescence of compounds or cells- Contamination of reagents with fluorescent substances- Partial degradation of this compound- Include a "no-cell" control and a "no-substrate" control.- Use fresh, high-quality reagents.- Store this compound properly and prepare working solutions fresh.
Low Signal - Insufficient caspase activation- Inactive this compound- Suboptimal assay conditions- Titrate the apoptosis inducer and incubation time.- Verify the integrity of the this compound stock solution.- Optimize cell density, substrate concentration, and incubation time.
Inconsistent Results - Pipetting errors- Uneven cell seeding- Variation in incubation times- Use calibrated pipettes and ensure proper mixing.- Ensure a homogenous cell suspension before seeding.- Maintain consistent timing for all steps.

Conclusion

This compound is an invaluable tool for the sensitive and specific detection of caspase-3 and caspase-7 activity, providing a reliable method for quantifying apoptosis. Adherence to the safety guidelines and experimental protocols outlined in this guide will enable researchers to generate accurate and reproducible data while maintaining a safe laboratory environment. As our understanding of the intricate mechanisms of cell death continues to evolve, the precise and quantitative data afforded by reagents like this compound will remain fundamental to advancing the fields of cell biology, oncology, and drug discovery.

References

Methodological & Application

Application Note: Z-DEVD-R110 Apoptosis Assay for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis.[1][2] A key family of proteases central to the execution of apoptosis are the caspases.[1][2] Among these, caspase-3 is a critical executioner caspase, activated by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Its activation leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

The Z-DEVD-R110 assay provides a sensitive and convenient method for detecting caspase-3 and -7 activity in cell lysates using a fluorescence plate reader. The substrate, (Z-DEVD)₂-R110, is a non-fluorescent molecule that, upon cleavage by activated caspase-3/7, releases the highly fluorescent Rhodamine 110 (R110). The resulting fluorescence intensity is directly proportional to the amount of caspase-3/7 activity in the sample.

Assay Principle

The this compound substrate is a bisamide derivative of Rhodamine 110. In its intact form, the DEVD peptide moieties quench the fluorescence of the R110 dye. Activated caspase-3 or -7 recognizes and cleaves the peptide sequence Asp-Glu-Val-Asp (DEVD). This enzymatic cleavage occurs in a two-step process, first yielding a fluorescent monoamide intermediate and then the highly fluorescent R110 product. The fluorescence can be measured using a plate reader with excitation and emission wavelengths of approximately 496 nm and 520 nm, respectively.

Caspase-3 Activation Signaling Pathway

The activation of caspase-3 is a pivotal event in the apoptotic cascade. It is initiated by upstream initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). Once activated, these initiator caspases cleave pro-caspase-3, leading to the formation of the active caspase-3 enzyme. This active caspase-3 then proceeds to cleave a variety of cellular substrates, including the synthetic this compound substrate in this assay.

Caspase3_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_assay This compound Assay Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 activation This compound This compound (Non-fluorescent) Caspase-3->this compound cleaves Rhodamine 110 Rhodamine 110 (Fluorescent) This compound->Rhodamine 110

Caption: Caspase-3 activation pathway and assay principle.

Experimental Protocol

This protocol provides a general guideline for measuring caspase-3/7 activity in a 96-well plate format. Optimization may be required for different cell types and experimental conditions.

Materials and Reagents
Reagent/Equipment
96-well black, clear-bottom plates
Multichannel pipette
Fluorescence plate reader
Cell culture medium
Phosphate-Buffered Saline (PBS)
Cell Lysis Buffer
2X Reaction Buffer
This compound Substrate
Caspase-3 Inhibitor (Ac-DEVD-CHO)
Apoptosis Inducer (e.g., Staurosporine)
Reagent Preparation
ReagentPreparationStorage
1X Lysis Buffer If supplied as a concentrate, dilute to 1X with sterile water.4°C
2X Reaction Buffer with DTT Add DTT to the 2X Reaction Buffer to a final concentration of 10 mM immediately before use.4°C
This compound Substrate (1 mM) Reconstitute the substrate in DMSO to create a stock solution. Further dilute in Assay Buffer as needed.-20°C, protected from light
Caspase-3 Inhibitor (Ac-DEVD-CHO) Reconstitute in DMSO to create a stock solution.-20°C

Experimental Workflow

Workflow A 1. Seed Cells (96-well plate) B 2. Treat with Compounds (Inducers, Inhibitors, Vehicle) A->B C 3. Incubate (Time course as required) B->C D 4. Lyse Cells (Add Lysis Buffer) C->D E 5. Add Assay Reagent (2X Reaction Buffer + Substrate) D->E F 6. Incubate (37°C, protected from light) E->F G 7. Read Fluorescence (Ex/Em = 496/520 nm) F->G H 8. Analyze Data G->H

Caption: this compound assay experimental workflow.

Assay Procedure
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Cell Treatment:

    • Negative Control: Add vehicle control to a set of wells.

    • Positive Control: Treat cells with a known apoptosis inducer (e.g., 1 µM Staurosporine) for 4-6 hours.

    • Inhibitor Control: Pre-incubate cells with the caspase-3 inhibitor (Ac-DEVD-CHO) for 1 hour before adding the apoptosis inducer.

    • Test Compounds: Treat cells with experimental compounds at various concentrations.

  • Cell Lysis:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully remove the supernatant.

    • Add 50 µL of 1X Lysis Buffer to each well.

    • Incubate on ice for 10-15 minutes.

  • Caspase-3 Assay:

    • Prepare the Caspase Assay Solution by mixing 2X Reaction Buffer (with DTT) and this compound substrate.

    • Add 50 µL of the Caspase Assay Solution to each well containing the cell lysate.

    • Mix gently by shaking the plate for 30 seconds.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader.

Plate Reader Settings
ParameterSetting
Excitation 496 nm
Emission 520 nm
Read Mode Top or Bottom
Gain Optimize for signal range

Data Analysis

  • Background Subtraction: Subtract the average fluorescence of the no-cell control wells from all other readings.

  • Fold Change Calculation: Calculate the fold increase in caspase-3 activity by dividing the average fluorescence of the treated samples by the average fluorescence of the negative (vehicle) control.

The results can be plotted as fluorescence intensity or fold change versus compound concentration to determine dose-response relationships.

Summary

The this compound apoptosis assay is a robust and sensitive method for quantifying caspase-3/7 activity in a high-throughput format. Its simple "add-mix-read" protocol makes it well-suited for screening compound libraries to identify modulators of apoptosis. The detailed protocol and guidelines provided in this application note will enable researchers to successfully implement this assay in their drug discovery and life science research.

References

Z-DEVD-R110 Protocol for Flow Cytometry Analysis of Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and various disease states. A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 and caspase-7 are considered executioner caspases, playing a central role in the final stages of apoptosis by cleaving a broad range of cellular substrates. The Z-DEVD-R110 substrate is a highly sensitive and specific tool for detecting the activity of caspase-3 and caspase-7 in living cells. This non-fluorescent substrate is cell-permeable and contains the DEVD peptide sequence, which is the recognition and cleavage site for caspase-3 and -7.[1] Upon cleavage by activated caspases, the substrate releases the highly fluorescent rhodamine 110 (R110) molecule.[2][3][4] The resulting fluorescence can be quantitatively measured by flow cytometry, allowing for the sensitive detection and quantification of apoptotic cells within a population.

This document provides a detailed protocol for the use of this compound in flow cytometry for the analysis of apoptosis.

Principle of the Assay

The this compound assay is based on the enzymatic activity of caspase-3 and -7. The this compound substrate is a bisamide derivative of rhodamine 110, rendering it non-fluorescent.[2] In apoptotic cells, activated caspase-3 and -7 recognize and cleave the DEVD peptide sequence. This cleavage occurs in a two-step process, first yielding a fluorescent monoamide and then the highly fluorescent R110 product. The intensity of the green fluorescence emitted by the cleaved R110 is directly proportional to the amount of active caspase-3 and -7 in the cell. Flow cytometry allows for the quantification of this fluorescence at a single-cell level, enabling the identification and enumeration of apoptotic cells. The excitation and emission maxima of the cleaved R110 are approximately 496 nm and 520 nm, respectively, making it compatible with standard flow cytometer configurations.

Data Presentation

The following table summarizes representative quantitative data obtained from a flow cytometry experiment using the this compound protocol to assess apoptosis in Jurkat cells treated with the apoptosis-inducing agent, Camptothecin.

TreatmentConcentration (µM)Incubation Time (hours)Mean Fluorescence Intensity (MFI)% Apoptotic Cells (R110 Positive)
Vehicle (DMSO)-41505.2%
Camptothecin1485035.8%
Camptothecin54210078.5%
Camptothecin + Z-VAD-FMK (Pan-caspase inhibitor)542008.1%

Experimental Protocols

Materials
  • This compound substrate

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

  • 1X Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Apoptosis-inducing agent (e.g., Camptothecin, Staurosporine)

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK) for negative control

  • Cell culture medium

  • Flow cytometer tubes

  • Micropipettes

  • Centrifuge

  • Flow cytometer with 488 nm laser excitation and appropriate emission filters (e.g., 530/30 nm)

Experimental Workflow

G cluster_prep Cell Preparation cluster_stain Staining cluster_acq Data Acquisition A Seed cells in a multi-well plate B Induce apoptosis with desired agent A->B C Include untreated and negative controls B->C D Prepare this compound working solution E Add substrate to cells D->E F Incubate at 37°C, protected from light E->F G Harvest and wash cells H Resuspend in Binding Buffer G->H I Analyze on flow cytometer H->I

Caption: Experimental workflow for this compound flow cytometry analysis.

Detailed Protocol

1. Cell Preparation and Induction of Apoptosis:

  • Seed cells (e.g., Jurkat, HeLa) in a multi-well plate at a density of 5 x 10^5 to 1 x 10^6 cells/mL in complete culture medium.

  • Allow cells to adhere overnight if using adherent cell lines.

  • Treat cells with the desired apoptosis-inducing agent at various concentrations.

  • Include the following controls:

    • Untreated Control: Cells treated with the vehicle (e.g., DMSO) only.

    • Negative Control: Cells pre-treated with a pan-caspase inhibitor (e.g., 50 µM Z-VAD-FMK) for 1 hour before adding the apoptosis-inducing agent.

  • Incubate the cells for the desired period to allow for apoptosis induction (e.g., 2-6 hours).

2. Staining with this compound:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

  • Immediately before use, prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium or 1X Binding Buffer to the desired final concentration (typically 1-10 µM).

  • Add the this compound working solution to each well.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 30-60 minutes, protected from light.

3. Cell Harvesting and Flow Cytometry Analysis:

  • Suspension cells: Gently transfer the cell suspension to flow cytometer tubes.

  • Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using a gentle non-enzymatic cell dissociation solution or by scraping. Transfer the cells to flow cytometer tubes.

  • Centrifuge the cells at 300-400 x g for 5 minutes at room temperature.

  • Discard the supernatant and gently resuspend the cell pellet in 300-500 µL of 1X Binding Buffer.

  • Analyze the samples immediately on a flow cytometer. Excite the cells using a 488 nm laser and collect the emission using a standard FITC filter (e.g., 530/30 nm bandpass filter).

  • Set up the flow cytometer using the untreated and negative control samples to define the R110-negative population.

  • Acquire data for all samples, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.

  • Analyze the data to determine the percentage of R110-positive (apoptotic) cells and the Mean Fluorescence Intensity (MFI) of this population.

Signaling Pathway

The this compound substrate detects the activity of executioner caspases-3 and -7, which are activated downstream of both the intrinsic and extrinsic apoptosis pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_assay This compound Assay DR Death Receptors (e.g., Fas, TNFR) DISC DISC Formation DR->DISC C8 Pro-Caspase-8 DISC->C8 aC8 Active Caspase-8 C8->aC8 C37 Pro-Caspase-3/7 aC8->C37 activates Stress Cellular Stress (e.g., DNA damage) Mito Mitochondria Stress->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome C9 Pro-Caspase-9 C9->Apoptosome aC9 Active Caspase-9 Apoptosome->aC9 aC9->C37 activates aC37 Active Caspase-3/7 C37->aC37 Substrates Cellular Substrates aC37->Substrates ZDEVD This compound (Non-fluorescent) aC37->ZDEVD acts on Apoptosis Apoptosis Substrates->Apoptosis R110 Rhodamine 110 (Fluorescent) ZDEVD->R110 Cleavage

Caption: Caspase activation pathways leading to apoptosis and this compound cleavage.

References

High-Throughput Screening for Caspase-3/7 Activity Using Z-DEVD-R110: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A dysregulation of apoptosis is implicated in a wide range of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Central to the execution phase of apoptosis are the caspases, a family of cysteine-aspartic proteases. Among these, caspase-3 and caspase-7 are key executioner caspases that cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The Z-DEVD-R110 substrate provides a sensitive and reliable tool for the high-throughput screening (HTS) of caspase-3 and -7 activity. This application note details the principles of the assay, provides comprehensive protocols for its implementation in an HTS format, and presents data on its performance and application in identifying potential modulators of caspase activity.

Assay Principle

The this compound assay is a fluorogenic method for detecting the activity of caspase-3 and caspase-7. The substrate, this compound, is a non-fluorescent bisamide derivative of rhodamine 110 (R110). The DEVD tetrapeptide sequence is the recognition and cleavage site for caspase-3 and caspase-7. In the presence of active caspase-3/7, the enzyme cleaves the amide bonds linking the DEVD peptides to the R110 fluorophore. This cleavage occurs in a two-step process, first yielding a fluorescent monoamide intermediate and then the highly fluorescent R110 molecule.[1][2] The resulting fluorescence intensity is directly proportional to the caspase-3/7 activity in the sample. The fluorescence can be measured using a microplate reader with excitation and emission wavelengths of approximately 496 nm and 520 nm, respectively.[1][3]

The specificity of the assay can be confirmed using a known caspase-3/7 inhibitor, such as Ac-DEVD-CHO, which should significantly reduce the fluorescence signal.[1]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Procaspase-9 Procaspase-9 Cytochrome c->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 (Active) Caspase-3/7 (Active) Procaspase-3/7->Caspase-3/7 (Active) Apoptosis Apoptosis Caspase-3/7 (Active)->Apoptosis

Caspase-3/7 Activation Pathways in Apoptosis.

cluster_workflow HTS Experimental Workflow cluster_controls Controls Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Induce Apoptosis Induce Apoptosis Compound Treatment->Induce Apoptosis Lysis & Substrate Addition Lysis & Substrate Addition Induce Apoptosis->Lysis & Substrate Addition Incubation Incubation Lysis & Substrate Addition->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Data Analysis Data Analysis Fluorescence Reading->Data Analysis Negative Control Negative Control Positive Control Positive Control Inhibitor Control Inhibitor Control

High-Throughput Screening Workflow.

Materials and Reagents

  • This compound Substrate: Lyophilized powder or stock solution in DMSO.

  • Cell Lysis Buffer: Typically contains non-ionic detergents (e.g., CHAPS) in a buffered solution (e.g., HEPES) to ensure cell lysis and release of caspases.

  • Assay Buffer: A buffer compatible with caspase activity (e.g., HEPES or PIPES at pH 7.2-7.4) containing salts and reducing agents (e.g., DTT).

  • Caspase-3/7 Inhibitor (e.g., Ac-DEVD-CHO): For use as a negative control to confirm signal specificity.

  • Rhodamine 110 (R110) Standard: For generating a standard curve to quantify caspase activity.

  • Cells: A cell line appropriate for the study of apoptosis (e.g., Jurkat, HeLa).

  • Apoptosis-inducing agent: (e.g., staurosporine, etoposide, or TNF-α).

  • Microplates: Black, clear-bottom 96- or 384-well plates suitable for fluorescence measurements.

  • Microplate reader: Capable of fluorescence detection at Ex/Em = ~496/520 nm.

  • Multichannel pipettes and other standard laboratory equipment.

Experimental Protocols

Cell Seeding and Treatment
  • Seed cells into a black, clear-bottom microplate at a density optimized for the specific cell line and assay duration. A typical density for adherent cells is 1 x 104 to 8 x 104 cells per well, while for suspension cells, it is 5 x 104 to 2 x 105 cells per well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Add test compounds at various concentrations to the appropriate wells. Include vehicle-only wells as a control.

  • Incubate for the desired compound treatment period.

Induction of Apoptosis
  • Following compound treatment, induce apoptosis by adding a known apoptosis-inducing agent to all wells except for the negative control wells.

  • Incubate the plate for a predetermined time to allow for the induction of apoptosis and activation of caspases. This time will vary depending on the cell line and the inducing agent.

Assay Procedure
  • Prepare Assay Reagent: Shortly before use, prepare the assay reagent by diluting the this compound substrate into the assay buffer to the desired final concentration (typically in the low micromolar range).

  • Cell Lysis and Substrate Addition:

    • For adherent cells: Gently remove the culture medium and add the assay reagent containing a lysis agent directly to the wells.

    • For suspension cells: Centrifuge the plate, carefully remove the supernatant, and add the assay reagent with a lysis agent to the cell pellets.

  • Incubation: Incubate the plate at room temperature or 37°C, protected from light, for 30 to 60 minutes. The optimal incubation time should be determined empirically.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at ~520 nm.

Controls
  • Negative Control: Cells treated with vehicle only and not exposed to the apoptosis-inducing agent. This represents the basal level of caspase activity.

  • Positive Control: Cells treated with the apoptosis-inducing agent in the absence of any test compounds. This represents the maximum caspase activity.

  • Inhibitor Control: Cells treated with the apoptosis-inducing agent and a known caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO). This confirms that the measured fluorescence is due to caspase-3/7 activity.

Data Analysis and Presentation

Assay Validation: Z' Factor

The Z' factor is a statistical parameter used to evaluate the quality and suitability of an HTS assay. It reflects the dynamic range of the assay and the variability of the data. A Z' factor between 0.5 and 1.0 is considered excellent for HTS.

The Z' factor is calculated using the following formula:

Z' = 1 - [ (3 * (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control| ]

Where:

  • SD = Standard Deviation

Table 1: Representative Data for Z' Factor Calculation

Control TypeReplicate 1 (RFU)Replicate 2 (RFU)Replicate 3 (RFU)Replicate 4 (RFU)Mean (RFU)Standard Deviation (RFU)
Positive Control 1254313012128761265412771.25204.8
Negative Control 876912899885893.0016.2

Z' Factor Calculation:

Z' = 1 - [ (3 * (204.8 + 16.2)) / |12771.25 - 893.00| ] Z' = 1 - [ (3 * 221) / 11878.25 ] Z' = 1 - [ 663 / 11878.25 ] Z' = 1 - 0.0558 Z' ≈ 0.94

An excellent Z' factor of 0.94 indicates a robust assay with a large signal window and low data variability, making it highly suitable for HTS.

Dose-Response Analysis

For hit compounds identified in the primary screen, a dose-response analysis is performed to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Table 2: Dose-Response Data for Known Caspase-3 Inhibitors

CompoundTargetIC50 (nM)Reference
Ac-DEVD-CHO Caspase-30.23(Not directly cited in provided snippets)
Z-DEVD-FMK Caspase-31326
Ac-DMPD-CMK Caspase-3545.6
Ac-DMLD-CMK Caspase-3745.5

Note: IC50 values can vary depending on the specific assay conditions.

Conclusion

The this compound based assay for caspase-3/7 activity is a robust, sensitive, and high-throughput method for identifying and characterizing modulators of apoptosis. Its simple, homogeneous format and excellent performance metrics make it an invaluable tool in drug discovery and basic research aimed at understanding the intricate mechanisms of programmed cell death. The detailed protocols and data analysis guidelines provided in this application note will enable researchers to successfully implement this assay in their HTS campaigns.

References

Measuring Caspase-3/7 Activity in Cancer Cells with Z-DEVD-R110: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in normal development and tissue homeostasis. Dysregulation of apoptosis is a hallmark of cancer, contributing to tumor initiation, progression, and resistance to therapy. A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases. Among these, caspase-3 and caspase-7 are the primary executioner caspases, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical features of apoptosis.[1][2][3][4][5]

The Z-DEVD-R110 substrate provides a sensitive and specific method for measuring the combined activity of caspase-3 and caspase-7 in cancer cells. This fluorogenic substrate consists of the rhodamine 110 (R110) fluorophore linked to two DEVD tetrapeptide sequences. In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-3 or caspase-7 at the aspartate residue within the DEVD sequence, the highly fluorescent R110 is released. The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample.

This document provides detailed application notes and protocols for the use of this compound to quantify caspase-3/7 activity in cancer cell lines, a crucial tool for evaluating the efficacy of novel anti-cancer agents and elucidating mechanisms of cell death.

Principle of the Assay

The this compound assay is based on the enzymatic cleavage of the non-fluorescent substrate by caspase-3 and caspase-7, resulting in the release of the fluorescent molecule Rhodamine 110 (R110). The process occurs in two steps: the initial cleavage of one DEVD peptide yields a monoamide intermediate with some fluorescence, and the subsequent cleavage of the second DEVD peptide releases R110, which is significantly more fluorescent. The fluorescence can be measured using a fluorescence microplate reader or fluorometer with excitation and emission wavelengths of approximately 496 nm and 520 nm, respectively.

Signaling Pathway

Z_DEVD_R110_Cleavage This compound This compound (Non-fluorescent) Mono-DEVD-R110 Mono-DEVD-R110 (Fluorescent intermediate) This compound->Mono-DEVD-R110 First Cleavage Caspase-3/7 Caspase-3/7 Caspase-3/7->this compound Caspase-3/7->Mono-DEVD-R110 R110 Rhodamine 110 (Highly fluorescent) Mono-DEVD-R110->R110 Second Cleavage

Caspase-3/7 Activation and Substrate Cleavage.

Materials and Reagents

ComponentDescriptionStorage
This compound Substrate Fluorogenic substrate for caspase-3/7. Typically supplied as a stock solution in DMSO.-20°C, protected from light
Cell Lysis Buffer Buffer to lyse cells and release caspases. Often contains detergents like CHAPS.4°C or -20°C
Assay Buffer Buffer for the enzymatic reaction. Typically HEPES or PIPES-based, pH 7.2-7.4.4°C or -20°C
Rhodamine 110 (R110) Standard For generating a standard curve to quantify the amount of released R110.-20°C, protected from light
Caspase-3/7 Inhibitor (e.g., Ac-DEVD-CHO) A reversible inhibitor to confirm the specificity of the assay.-20°C
Cancer Cell Line(s) of Interest Liquid Nitrogen / 37°C incubator
Apoptosis-Inducing Agent Positive control for inducing apoptosis (e.g., staurosporine, etoposide, camptothecin).Varies by agent
96-well Black, Clear-Bottom Plates For fluorescence measurements.Room Temperature
Fluorescence Microplate Reader Capable of excitation at ~496 nm and emission at ~520 nm.-

Experimental Protocols

A. Cell Culture and Treatment
  • Seed cancer cells in a 96-well plate at a predetermined optimal density. This should be determined empirically for each cell line, but a starting point of 1 x 10⁴ to 5 x 10⁴ cells per well is common.

  • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Treat the cells with the experimental compound(s) at various concentrations. Include the following controls:

    • Negative Control: Untreated cells (vehicle control).

    • Positive Control: Cells treated with a known apoptosis-inducing agent.

    • Inhibitor Control: Cells pre-treated with a caspase-3/7 inhibitor for 10-15 minutes before adding the apoptosis-inducing agent.

  • Incubate the plate for the desired treatment period (e.g., 4, 8, 12, 24 hours).

B. Preparation of Reagents
  • Assay Buffer: Prepare the 1X Assay Buffer according to the manufacturer's instructions.

  • Substrate Working Solution: On the day of the assay, dilute the this compound stock solution in the Assay Buffer to the final working concentration (typically 50-100 µM). Prepare this solution fresh and protect it from light.

  • R110 Standard Curve: Prepare a series of dilutions of the R110 standard in the Cell Lysis Buffer. A typical range would be from 0 to 20 µM.

C. Caspase-3/7 Activity Assay

Experimental_Workflow Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells 24h Lyse Cells Lyse Cells Treat Cells->Lyse Cells Induce Apoptosis Add Substrate Add Substrate Lyse Cells->Add Substrate Incubate Incubate Add Substrate->Incubate 30-60 min, RT Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Ex/Em: 496/520 nm Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Caspase-3/7 Assay Workflow.

  • After the treatment period, centrifuge the plate if working with suspension cells. For adherent cells, gently aspirate the culture medium.

  • Add an appropriate volume of Cell Lysis Buffer to each well (e.g., 50-100 µL).

  • Incubate the plate on ice for 10 minutes to ensure complete cell lysis.

  • Add an equal volume of the Substrate Working Solution to each well.

  • Mix gently by shaking the plate for 30-60 seconds.

  • Incubate the plate at room temperature or 37°C, protected from light, for 30 to 60 minutes. The optimal incubation time may need to be determined empirically.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at ~520 nm.

D. Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the no-cell control wells from all other measurements.

  • Standard Curve: Plot the fluorescence intensity of the R110 standards against their concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Quantification of Caspase Activity: Use the standard curve to convert the fluorescence readings from the experimental samples into the concentration of R110 produced.

  • Fold Change: Express the results as a fold increase in caspase activity in the treated samples compared to the untreated control.

Quantitative Data Summary

The following tables provide a general guideline for the this compound assay. Note: Optimal conditions should be determined for each specific cancer cell line and experimental setup.

Table 1: Recommended Reagent Concentrations

ReagentStock ConcentrationWorking Concentration
This compound1-10 mM in DMSO50-100 µM in Assay Buffer
R110 Standard80 µM in H₂O or DMSO0-20 µM serial dilutions in Lysis Buffer
Ac-DEVD-CHO Inhibitor5 mM in DMSO50 µM (final concentration)

Table 2: Instrument Settings

ParameterRecommended Setting
Excitation Wavelength496 nm (or 485-500 nm range)
Emission Wavelength520 nm (or 520-535 nm range)
Read ModeTop or Bottom Reading (optimize for plate type)
Gain/SensitivityAdjust to avoid signal saturation

Table 3: Example Experimental Parameters for Jurkat Cells

ParameterValueReference
Cell Seeding Density2 x 10⁶ cells/mL
Apoptosis Inducer10 µM Camptothecin
Incubation Time (Treatment)4 hours
Incubation Time (Assay)30-60 minutes at room temperature

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence - Contaminated reagents- Autofluorescence of compounds- Insufficiently pure substrate- Use fresh, high-quality reagents- Include a compound-only control- Source substrate from a reputable vendor
Low Signal - Insufficient caspase activity- Sub-optimal assay conditions- Incorrect instrument settings- Increase treatment time or inducer concentration- Optimize cell number, lysis, and incubation time- Verify excitation/emission wavelengths and gain settings
Inconsistent Results - Pipetting errors- Cell clumping- Temperature fluctuations- Use calibrated pipettes and proper technique- Ensure single-cell suspension- Maintain consistent incubation temperatures

Conclusion

The this compound assay is a robust and sensitive method for quantifying caspase-3/7 activity in cancer cells. It serves as a valuable tool in drug discovery and cancer research for screening potential therapeutic agents that induce apoptosis and for dissecting the molecular mechanisms of cell death. Careful optimization of the protocol for specific cell lines and experimental conditions is crucial for obtaining accurate and reproducible results.

References

Z-DEVD-R110 Assay in Primary Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Z-DEVD-R110 assay for the quantitative measurement of caspase-3 and caspase-7 activity in primary cell cultures. This fluorogenic assay is a robust tool for studying apoptosis and evaluating the cytotoxic potential of compounds in a variety of primary cell types.

Introduction

The this compound assay is a highly sensitive and specific method for detecting the activity of executioner caspases-3 and -7, key proteases involved in the apoptotic cascade. The substrate, this compound, is a non-fluorescent molecule composed of the caspase-3/7 recognition sequence (DEVD) linked to the fluorophore rhodamine 110 (R110).[1][2] In the presence of active caspase-3 or -7, the DEVD peptide is cleaved, releasing the highly fluorescent R110. The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample, providing a quantitative measure of apoptosis.[3][4]

This document outlines the principles of the assay, provides detailed protocols for its application in various primary cell cultures, and presents quantitative data to facilitate experimental design and data interpretation.

Principle of the Assay

The this compound assay relies on the enzymatic activity of caspase-3 and caspase-7. The substrate consists of two DEVD tetrapeptides attached to a rhodamine 110 molecule, effectively quenching its fluorescence.[2] Upon apoptosis induction, initiator caspases activate the executioner caspases-3 and -7. These active caspases then recognize and cleave the DEVD sequence of the substrate. This cleavage occurs in a two-step process, first yielding a mono-peptide intermediate with partial fluorescence, followed by the release of the free, highly fluorescent rhodamine 110. The fluorescence can be measured using a fluorescence microplate reader, fluorometer, or fluorescence microscope with excitation and emission wavelengths of approximately 496 nm and 520 nm, respectively.

Signaling Pathways and Experimental Workflow

Caspase-3 Signaling Pathway

Caspase-3 is a central executioner caspase in the apoptotic signaling pathway. It can be activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Cellular stress, such as DNA damage or growth factor withdrawal, leads to the release of cytochrome c from the mitochondria. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Active caspase-9 then cleaves and activates pro-caspase-3.

  • Extrinsic Pathway: Ligands such as FasL or TNF-α bind to their respective death receptors on the cell surface, leading to the recruitment of adaptor proteins and pro-caspase-8. This proximity induces the auto-activation of caspase-8, which can then directly cleave and activate pro-caspase-3.

Activated caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Caspase3_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors death_ligand->death_receptor pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 caspase8 Active Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 cellular_stress Cellular Stress mitochondria Mitochondria cellular_stress->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-Caspase-9 apaf1->pro_caspase9 apoptosome Apoptosome pro_caspase9->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 caspase9->pro_caspase3 caspase3 Active Caspase-3 pro_caspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Caspase-3 signaling pathways.

Experimental Workflow

The general workflow for the this compound assay in primary cell cultures involves cell seeding, treatment with apoptosis-inducing or test compounds, cell lysis, incubation with the substrate, and fluorescence measurement.

Z_DEVD_R110_Workflow start Start seed_cells Seed Primary Cells in a 96-well Plate start->seed_cells treat_cells Treat Cells with Apoptosis Inducer or Test Compound seed_cells->treat_cells controls Include Untreated and Vehicle Controls treat_cells->controls lyse_cells Lyse Cells with Assay Buffer treat_cells->lyse_cells controls->lyse_cells add_substrate Add this compound Substrate Solution lyse_cells->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_fluorescence Measure Fluorescence (Ex/Em ~496/520 nm) incubate->measure_fluorescence analyze_data Analyze Data (e.g., Fold Change) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the this compound assay.

Application Notes and Protocols for Primary Cell Cultures

The following sections provide detailed protocols and representative data for the this compound assay in various primary cell cultures.

Primary Neurons

Application: To quantify apoptosis in primary cortical neurons induced by neurotoxic compounds or excitotoxicity.

Experimental Protocol:

  • Cell Seeding: Plate primary cortical neurons at a density of 5 x 104 to 1 x 105 cells per well in a 96-well black, clear-bottom plate. Culture for at least 7 days to allow for maturation.

  • Treatment: Induce apoptosis by treating the neurons with an appropriate stimulus (e.g., 100 µM NMDA for 6 hours or 30 nM staurosporine for 8 hours). Include untreated and vehicle-treated wells as controls.

  • Cell Lysis: After treatment, gently aspirate the culture medium. Add 100 µL of 1X Assay Buffer (typically containing a mild detergent) to each well.

  • Substrate Addition: Prepare the this compound substrate solution according to the manufacturer's instructions (a final concentration of 10-50 µM is common). Add 100 µL of the substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at ~520 nm.

Data Presentation:

Cell TypeTreatmentIncubation TimeFold Change in Caspase-3/7 Activity (vs. Control)
Primary Rat Cortical Neurons100 µM NMDA6 hours3.5 ± 0.4
Primary Rat Hippocampal Neurons30 nM Staurosporine8 hours5.2 ± 0.6
Primary Hepatocytes

Application: To assess drug-induced hepatotoxicity by measuring caspase-3/7 activation in primary hepatocytes.

Experimental Protocol:

  • Cell Seeding: Plate primary hepatocytes at a density of 2 x 104 to 5 x 104 cells per well in a collagen-coated 96-well black, clear-bottom plate. Allow cells to attach for 4-6 hours.

  • Treatment: Expose the hepatocytes to the test compound at various concentrations for 24-48 hours. Include a known hepatotoxin (e.g., 50 µM Acetaminophen) as a positive control.

  • Cell Lysis: Gently wash the cells with PBS and then add 100 µL of 1X Assay Buffer to each well.

  • Substrate Addition: Add 100 µL of the prepared this compound substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Read the fluorescence at Ex/Em ~496/520 nm.

Data Presentation:

Cell TypeTreatmentIncubation TimeFold Change in Caspase-3/7 Activity (vs. Control)
Primary Rat Hepatocytes50 µM Acetaminophen24 hours4.1 ± 0.5
Primary Human Hepatocytes10 µM Diclofenac48 hours2.8 ± 0.3
Primary Immune Cells (e.g., Macrophages, Lymphocytes)

Application: To evaluate the pro-apoptotic or anti-apoptotic effects of immunomodulatory drugs on primary immune cells.

Experimental Protocol:

  • Cell Seeding: Plate primary macrophages or lymphocytes at a density of 1 x 105 to 2 x 105 cells per well in a 96-well black, clear-bottom plate.

  • Treatment: Treat the cells with the test compound for the desired duration (e.g., 6-24 hours). For a positive control for apoptosis, treat cells with a known inducer like 1 µg/mL lipopolysaccharide (LPS) for macrophages or 1 µM dexamethasone for lymphocytes.

  • Cell Lysis: Centrifuge the plate (if cells are in suspension) and carefully remove the supernatant. Resuspend the cell pellet in 100 µL of 1X Assay Buffer. For adherent macrophages, aspirate the medium and add the lysis buffer.

  • Substrate Addition: Add 100 µL of the this compound substrate solution to each well.

  • Incubation: Incubate at 37°C for 1-2 hours in the dark.

  • Fluorescence Measurement: Measure fluorescence at Ex/Em ~496/520 nm.

Data Presentation:

Cell TypeTreatmentIncubation TimeFold Change in Caspase-3/7 Activity (vs. Control)
Primary Mouse Macrophages1 µg/mL LPS12 hours3.2 ± 0.3
Primary Human Lymphocytes1 µM Dexamethasone24 hours4.5 ± 0.4

Data Analysis and Interpretation

The primary data output is the relative fluorescence units (RFU). To determine the extent of apoptosis, the data is typically expressed as a fold change in caspase-3/7 activity compared to the untreated or vehicle control.

Calculation of Fold Change:

Fold Change = (RFU of Treated Sample - RFU of Blank) / (RFU of Control Sample - RFU of Blank)

A blank well containing only assay buffer and substrate should be included to determine the background fluorescence. A significant increase in the fold change indicates the induction of apoptosis.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence- Contaminated reagents- Autofluorescence of compounds- Substrate degradation- Use fresh, high-purity reagents- Include a compound-only control- Protect substrate from light and repeated freeze-thaw cycles
Low signal or no change in fluorescence- Insufficient apoptosis induction- Low cell number- Inactive caspases- Optimize inducer concentration and incubation time- Increase cell seeding density- Ensure proper cell health before the experiment
High well-to-well variability- Inconsistent cell seeding- Pipetting errors- Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and be consistent with technique

Conclusion

The this compound assay is a valuable tool for the quantitative assessment of apoptosis in primary cell cultures. Its high sensitivity, specificity, and straightforward protocol make it suitable for a wide range of applications in basic research and drug development. By following the detailed protocols and utilizing the provided data as a reference, researchers can effectively employ this assay to gain insights into the mechanisms of cell death and the effects of various stimuli on primary cells.

References

Application Notes and Protocols for Z-DEVD-R110 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the fluorogenic caspase-3/7 substrate, Z-DEVD-R110, to quantify apoptosis in three-dimensional (3D) cell culture models such as spheroids and organoids. This methodology is critical for assessing the cytotoxic effects of novel therapeutic compounds in a more physiologically relevant context than traditional 2D cell culture.

Introduction

Apoptosis, or programmed cell death, is a crucial process in tissue homeostasis and a key target for many therapeutic interventions, particularly in oncology. Caspases, a family of cysteine proteases, are central executioners of the apoptotic pathway. Caspase-3 and caspase-7 are key effector caspases that, once activated, cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]

The this compound substrate is a non-fluorescent bisamide derivative of rhodamine 110 (R110).[1][2][3] In the presence of active caspase-3 or -7, the DEVD peptide sequence is cleaved. This enzymatic cleavage occurs in a two-step process, first yielding the fluorescent monoamide and then the highly fluorescent R110 molecule. The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample. This assay provides a sensitive and reliable method for quantifying apoptosis in 3D cell culture models.

Signaling Pathway

The activation of effector caspases-3 and -7 is a pivotal event in the apoptotic signaling cascade. This pathway can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of these executioner caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_assay This compound Assay Death Ligands (e.g., FasL, TNF-α) Death Ligands (e.g., FasL, TNF-α) Death Receptors (e.g., Fas, TNFR1) Death Receptors (e.g., Fas, TNFR1) Death Ligands (e.g., FasL, TNF-α)->Death Receptors (e.g., Fas, TNFR1) DISC Formation DISC Formation Death Receptors (e.g., Fas, TNFR1)->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Active Caspase-8 Active Caspase-8 Procaspase-8->Active Caspase-8 Procaspase-3/7 Procaspase-3/7 Active Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Bcl-2 Family Regulation Bcl-2 Family Regulation Cellular Stress->Bcl-2 Family Regulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Active Caspase-9 Active Caspase-9 Procaspase-9->Active Caspase-9 Active Caspase-9->Procaspase-3/7 Active Caspase-3/7 Active Caspase-3/7 Procaspase-3/7->Active Caspase-3/7 Cleavage of Cellular Substrates Cleavage of Cellular Substrates Active Caspase-3/7->Cleavage of Cellular Substrates This compound (Non-fluorescent) This compound (Non-fluorescent) Active Caspase-3/7->this compound (Non-fluorescent) Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis Rhodamine 110 (Fluorescent) Rhodamine 110 (Fluorescent) This compound (Non-fluorescent)->Rhodamine 110 (Fluorescent) Cleavage Fluorescence Detection\n(Ex: 496 nm, Em: 520 nm) Fluorescence Detection (Ex: 496 nm, Em: 520 nm) Rhodamine 110 (Fluorescent)->Fluorescence Detection\n(Ex: 496 nm, Em: 520 nm)

Figure 1: Caspase-3/7 activation and this compound detection pathway.

Experimental Protocols

This section provides a detailed protocol for measuring caspase-3/7 activity in 3D cell culture models using this compound. The protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials
  • 3D cell culture model (spheroids, organoids) in a 96-well plate

  • This compound substrate

  • Assay Buffer (e.g., 10 mM HEPES or PIPES, pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)

  • Cell Lysis Buffer

  • Apoptosis-inducing agent (positive control)

  • Vehicle control (negative control)

  • Caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) for specificity control

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader with excitation at ~496 nm and emission at ~520 nm

Experimental Workflow

G Start Start 3D Cell Culture Formation 1. Form 3D Cell Cultures (e.g., Spheroids) Start->3D Cell Culture Formation Treatment 2. Treat with Compounds (Test agents, positive/negative controls) 3D Cell Culture Formation->Treatment Incubation 3. Incubate for desired duration Treatment->Incubation Equilibration 4. Equilibrate plate to Room Temperature Incubation->Equilibration Lysis 5. Lyse 3D Structures (if required by assay format) Equilibration->Lysis Substrate_Addition 6. Add this compound Substrate Solution Lysis->Substrate_Addition Incubation_RT 7. Incubate at Room Temperature (protected from light) Substrate_Addition->Incubation_RT Measurement 8. Measure Fluorescence (Ex: 496 nm, Em: 520 nm) Incubation_RT->Measurement Data_Analysis 9. Analyze Data Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for this compound assay in 3D models.
Detailed Protocol

  • Culture and Treatment of 3D Models:

    • Generate spheroids or organoids using a suitable method (e.g., ultra-low attachment plates, hanging drop method).

    • Treat the 3D models with the desired concentrations of test compounds, a positive control (e.g., a known apoptosis inducer), and a vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Assay Preparation:

    • Prepare the this compound substrate working solution by diluting the stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).

    • Equilibrate the 3D cell culture plate and reagents to room temperature.

  • Cell Lysis (if required):

    • For some 3D models with dense extracellular matrices or tight cell junctions, a lysis step may be necessary to ensure the substrate reaches the intracellular caspases.

    • Carefully remove the culture medium without disturbing the 3D structures.

    • Add an appropriate volume of chilled Cell Lysis Buffer to each well.

    • Incubate on ice for 30 minutes.

  • Substrate Addition:

    • Add an equal volume of the this compound substrate working solution to each well of the 96-well plate containing the 3D models.

  • Incubation:

    • Mix the contents of the wells gently using a plate shaker.

    • Incubate the plate at room temperature for at least 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically for different cell models and experimental conditions.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 496 nm and 520 nm, respectively.

  • Controls:

    • Negative Control: Untreated 3D models to establish baseline caspase activity.

    • Positive Control: 3D models treated with a known apoptosis-inducing agent to confirm assay performance.

    • Inhibitor Control: To confirm the specificity of the assay, pre-incubate a set of induced 3D models with a caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) before adding the this compound substrate. This should result in a significant reduction in the fluorescent signal.

Data Presentation

The following tables provide a template for summarizing quantitative data from a this compound assay in 3D cell culture models.

Table 1: Assay Parameters for Different 3D Cell Culture Models

ParameterSpheroids (e.g., HCT-116)Organoids (e.g., Patient-Derived)
Cell Seeding Density 500 - 5,000 cells/wellVaries by tissue of origin
Formation Time 2 - 4 days7 - 21+ days
This compound Concentration 10 - 50 µM10 - 50 µM
Incubation Time 30 - 90 minutes60 - 120 minutes
Lysis Step RecommendedOften necessary

Table 2: Example Quantification of Apoptosis Induction

TreatmentConcentrationMean Fluorescence Intensity (RFU)Standard DeviationFold Change vs. Vehicle
Vehicle Control-15001201.0
Test Compound A1 µM25002001.7
Test Compound A10 µM85006805.7
Test Compound A50 µM15000110010.0
Positive Control10 µM20000150013.3
Inhibitor Control50 µM + Inhibitor18001501.2

Troubleshooting and Considerations

  • High Background Fluorescence: Ensure complete removal of phenol red-containing culture medium, as it can interfere with fluorescence readings. The use of highly purified this compound substrate is also recommended to minimize background from free R110.

  • Low Signal: The incubation time with the substrate may need to be optimized. Insufficient cell lysis can also lead to a weak signal.

  • Spheroid Size: The size of the 3D model can impact drug penetration and the apoptotic response. It is important to generate uniformly sized spheroids for consistent results.

  • Multiplexing: The this compound assay can be multiplexed with other cell health assays, such as viability or cytotoxicity assays, to gain more comprehensive data from a single sample.

References

Measuring Drug-Induced Apoptosis with Z-DEVD-R110: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs. A reliable method for quantifying apoptosis is crucial in the development and screening of new therapeutic compounds. Z-DEVD-R110 is a highly sensitive and specific fluorogenic substrate for caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade.[1][2] This document provides detailed application notes and protocols for the use of this compound in studying drug-induced apoptosis.

Principle of the Assay:

This compound is a non-fluorescent bisamide derivative of rhodamine 110 (R110).[3][4] The substrate consists of two DEVD (Asp-Glu-Val-Asp) tetrapeptides linked to the R110 fluorophore.[2] In the presence of active caspase-3 or caspase-7, the DEVD peptides are cleaved in a two-step process. This enzymatic cleavage releases the highly fluorescent R110 molecule. The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample, providing a quantitative measure of apoptosis. The fluorescence can be measured using a fluorescence microplate reader, fluorometer, or fluorescence microscope, with peak excitation and emission wavelengths of approximately 496 nm and 520 nm, respectively.

Applications:

  • Screening for Apoptosis-Inducing Compounds: this compound is ideal for high-throughput screening (HTS) of compound libraries to identify drugs that trigger apoptosis.

  • Dose-Response and Time-Course Studies: The assay can be used to characterize the apoptotic effects of a drug by examining different concentrations and incubation times.

  • Mechanism of Action Studies: By measuring caspase-3/7 activity, researchers can investigate whether a drug induces apoptosis through the caspase-dependent pathway.

  • Evaluating Drug Efficacy and Potency: The quantitative nature of the assay allows for the comparison of the apoptotic potential of different drug candidates.

Controls:

To ensure the validity of the experimental results, it is essential to include the following controls:

  • Negative Control: Untreated cells to establish a baseline level of apoptosis.

  • Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., camptothecin, staurosporine) to confirm that the assay is working correctly.

  • Inhibitor Control: Cells treated with the apoptosis-inducing agent and a specific caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) to verify that the measured fluorescence is due to caspase-3/7 activity.

  • Blank Control: Assay buffer without cells to determine background fluorescence.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the caspase-3 signaling pathway in apoptosis and the general experimental workflow for using this compound.

Caspase-3 Signaling Pathway in Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Drug Treatment Drug Treatment Mitochondria Mitochondria Drug Treatment->Mitochondria Stress Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptotic Substrates Apoptotic Substrates Caspase-3->Apoptotic Substrates Cleavage Apoptosis Apoptosis Apoptotic Substrates->Apoptosis

Caption: Caspase-3 signaling pathway in drug-induced apoptosis.

This compound Experimental Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Incubation Incubation Drug Treatment->Incubation Assay Reagent Addition Assay Reagent Addition Incubation->Assay Reagent Addition Fluorescence Measurement Fluorescence Measurement Assay Reagent Addition->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis

Caption: General experimental workflow for the this compound assay.

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay in a 96-Well Plate Format

This protocol is designed for measuring drug-induced apoptosis in a 96-well plate format using a fluorescence microplate reader.

Materials:

  • This compound substrate

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Drug of interest

  • Known apoptosis inducer (e.g., Camptothecin)

  • Caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO)

  • Cell Lysis Buffer

  • Assay Buffer (e.g., 10 mM HEPES or PIPES, pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)

  • Fluorescence microplate reader with filters for Ex/Em = 496/520 nm

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with the desired concentrations of the test compound. Include wells for negative (vehicle control), positive (known apoptosis inducer), and inhibitor controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Preparation of Cell Lysate:

    • Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.

    • Add 50 µL of Cell Lysis Buffer to each well and incubate for 10 minutes on ice.

  • Assay Reaction:

    • Prepare the Assay Reagent by diluting the this compound substrate in Assay Buffer to the desired final concentration (typically 50-100 µM).

    • Add 50 µL of the Assay Reagent to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm.

  • Data Analysis: Subtract the blank control reading from all other readings. The fluorescence intensity is proportional to the caspase-3/7 activity.

Quantitative Data

The following table provides representative data from a study of drug-induced apoptosis in Jurkat cells using this compound.

TreatmentConcentration (µM)Incubation Time (hours)Caspase-3/7 Activity (Relative Fluorescence Units)Fold Increase vs. Control
Vehicle Control-4150 ± 251.0
Camptothecin14450 ± 403.0
Camptothecin541200 ± 1108.0
Camptothecin1042500 ± 22016.7
Camptothecin + Ac-DEVD-CHO10 + 204200 ± 301.3

Data are presented as mean ± standard deviation and are representative of typical results.

Summary

This compound is a robust and sensitive tool for the quantitative analysis of drug-induced apoptosis. The provided protocols and application notes offer a comprehensive guide for researchers in academic and industrial settings to effectively utilize this assay in their drug discovery and development efforts. The clear, step-by-step instructions and inclusion of necessary controls will help ensure the generation of reliable and reproducible data.

References

preparing Z-DEVD-R110 working solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of working solutions of Z-DEVD-R110, a fluorogenic substrate for caspase-3 and caspase-7. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results in apoptosis research and drug screening.

Introduction

This compound, with the full chemical name (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110, is a highly sensitive and photostable substrate used for the detection of caspase-3 and caspase-7 activity.[1][2] The substrate consists of two DEVD tetrapeptide sequences linked to a rhodamine 110 (R110) fluorophore. In its native state, the molecule is non-fluorescent. Upon cleavage by active caspases, the fluorescent R110 is released, resulting in a measurable signal. This process occurs in two steps, with the initial cleavage yielding a monoamide intermediate and the second cleavage releasing the highly fluorescent R110.[2][3][4] The excitation and emission maxima of the final product are approximately 496 nm and 520 nm, respectively.

Quantitative Data Summary

For ease of reference, the key quantitative parameters for this compound are summarized in the table below.

ParameterValueSource(s)
Full Chemical Name(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110N/A
Molecular Weight1515.44 g/mol N/A
Recommended SolventDimethyl sulfoxide (DMSO)
Excitation Wavelength (Product)~490-496 nm
Emission Wavelength (Product)~520-525 nm
Recommended Stock Solution Concentration1 mM - 10 mM
Recommended Working Solution Concentration50 µM - 100 µM
Storage of Lyophilized Powder-20°C, protected from light
Stability of Lyophilized PowderAt least 1 year at -20°C
Storage of Stock SolutionAliquot and store at -20°C
Stability of Stock SolutionUp to 3 months at -20°C

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound lyophilized powder

  • Anhydrous, molecular biology grade Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

Procedure:

  • Bring the vial of this compound lyophilized powder and the DMSO to room temperature before opening to prevent condensation.

  • To prepare a 10 mM stock solution from 1 mg of this compound, add 66 µL of DMSO to the vial.

  • Vortex the vial gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. Stock solutions are stable for up to 3 months under these conditions.

Preparation of 2X Working Solution for Caspase-3/7 Assay

This protocol details the preparation of a 2X working solution for a typical caspase-3/7 assay in a 96-well plate format.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2)

  • Sterile microcentrifuge tubes or a small conical tube

  • Pipettes and sterile pipette tips

Procedure:

  • Prepare the required volume of Assay Buffer. The components and pH may need to be optimized for your specific experimental system. A common assay buffer consists of 10 mM HEPES or PIPES at pH 7.2-7.4, 2 mM EDTA, and 0.1% CHAPS.

  • To prepare a 2X working solution with a final assay concentration of 100 µM this compound, dilute the 10 mM stock solution 1:50 in the Assay Buffer. For example, to prepare 1 mL of 2X working solution, add 20 µL of the 10 mM this compound stock solution to 980 µL of Assay Buffer.

  • Mix the solution thoroughly by gentle inversion.

  • This 2X working solution should be prepared fresh just before use.

Caspase-3/7 Activity Assay Protocol

This protocol provides a general procedure for measuring caspase-3/7 activity in cell lysates using the prepared this compound working solution in a 96-well plate format.

Materials:

  • Cell lysate samples (prepared using a suitable lysis buffer)

  • 2X this compound working solution

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Add 50 µL of each cell lysate sample to individual wells of the 96-well plate.

  • Include appropriate controls, such as a negative control (lysis buffer only) and a positive control (lysate from cells induced to undergo apoptosis).

  • Add 50 µL of the 2X this compound working solution to each well, bringing the total volume to 100 µL and the final substrate concentration to the desired level (e.g., 50 µM).

  • Mix the contents of the wells gently by pipetting or using a plate shaker on a low setting.

  • Incubate the plate at room temperature or 37°C, protected from light. The incubation time can range from 30 minutes to several hours, depending on the enzyme activity in the samples.

  • Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm using a fluorescence microplate reader.

Visualizations

G This compound Mechanism of Action cluster_0 Non-Fluorescent State cluster_1 Caspase Cleavage cluster_2 Fluorescent Products Z_DEVD_R110 This compound (Non-Fluorescent) Monoamide Mono-DEVD-R110 (Fluorescent) Z_DEVD_R110->Monoamide First Cleavage Caspase Active Caspase-3/7 R110 Rhodamine 110 (Highly Fluorescent) Monoamide->R110 Second Cleavage

Caption: Mechanism of this compound cleavage by caspases.

G This compound Solution Preparation Workflow Start Start Reconstitute Reconstitute Lyophilized This compound in DMSO Start->Reconstitute Stock_Solution 10 mM Stock Solution Reconstitute->Stock_Solution Aliquot Aliquot into Single-Use Volumes Stock_Solution->Aliquot Store_Stock Store at -20°C (up to 3 months) Aliquot->Store_Stock Prepare_Working Prepare 2X Working Solution in Assay Buffer (Fresh) Store_Stock->Prepare_Working Assay Perform Caspase Assay Prepare_Working->Assay End End Assay->End

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for the Z-DEVD-R110 Caspase-3/7 Assay Kit

Author: BenchChem Technical Support Team. Date: November 2025

Introduction and Principle

Apoptosis, or programmed cell death, is a fundamental process crucial for normal tissue development and homeostasis. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Caspases exist as inactive zymogens and are activated through proteolytic cleavage in response to pro-apoptotic signals.[1] Specifically, the executioner caspases, Caspase-3 and Caspase-7, are activated downstream of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways and are responsible for cleaving a multitude of cellular proteins, leading to the dismantling of the cell.[1][2][3]

The Z-DEVD-R110 assay provides a simple and highly sensitive method for detecting Caspase-3 and Caspase-7 activity in cell lysates or purified enzyme preparations. The assay utilizes the substrate this compound, a bisamide derivative of the fluorophore Rhodamine 110 (R110). In its native state, the substrate is non-fluorescent as the peptide sequences quench the fluorescence of the R110 moiety. Upon activation of apoptosis, Caspase-3/7 recognizes and cleaves the DEVD sequence. This enzymatic cleavage occurs in a two-step process, first releasing a fluorescent monoamide and then the highly fluorescent R110 molecule. The resulting fluorescence can be measured using a fluorescence microplate reader or fluorometer, and its intensity is directly proportional to the Caspase-3/7 activity in the sample.

Kit Components and Storage

This protocol is a representative example. Components may vary between manufacturers. Always refer to the manual provided with your specific kit.

ComponentQuantity (100 Assays)StorageDescription
Cell Lysis Buffer 10 - 25 mL-20°CBuffer for lysing cells to release cytosolic contents, including caspases.
Assay/Reaction Buffer 10 - 50 mL-20°C or 4°COptimized buffer for caspase activity. May be supplied as a 2X or 5X concentrate.
This compound Substrate 250 µL (2 mM)-20°C (Protect from light)The non-fluorescent substrate for Caspase-3/7. Typically supplied in DMSO.
Ac-DEVD-CHO Inhibitor 20 µL (5 mM)-20°CA reversible, competitive inhibitor for Caspase-3/7 used as a negative control.
Rhodamine 110 Standard 1 mL (80 µM)-20°C (Protect from light)Purified R110 for generating a standard curve to quantify enzyme activity.

Storage and Handling: Upon receipt, store the kit at -20°C and protect all fluorescent components from light. Avoid repeated freeze-thaw cycles of the substrate and standard.

Quantitative Data Summary

The following table provides key quantitative parameters for performing the assay.

ParameterRecommended ValueNotes
Excitation Wavelength 490 - 499 nmOptimal excitation is ~496 nm.
Emission Wavelength 520 - 525 nmOptimal emission is ~520 nm. Compatible with standard FITC filter sets.
Final Substrate Concentration 50 µMFinal concentration in the reaction well.
Cell Seeding Density (96-well) 20,000 - 80,000 cells/wellFor adherent cells. Optimal density should be determined empirically.
Incubation Time 30 - 60 minutes (or longer)At room temperature, protected from light. Kinetic reads are also possible.
R110 Standard Curve Range 0 - 20 µMUsed for absolute quantification of the amount of R110 generated.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the biological pathway leading to Caspase-3 activation and the general experimental workflow for the assay.

Caspase-3 Activation Pathway Caspase-3 Activation Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., TNF, FasL) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Casp8 Active Caspase-8 DISC->Casp8 Activation ProCasp8 Pro-Caspase-8 ProCasp8->DISC ProCasp3 Pro-Caspase-3/7 Casp8->ProCasp3 Cleavage CellStress Cellular Stress (e.g., DNA Damage) Mito Mitochondrion CellStress->Mito CytoC Cytochrome c (released) Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Cleavage Casp3 Active Caspase-3/7 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified signaling pathways leading to apoptosis.

This compound Assay Workflow This compound Assay Workflow A 1. Seed Cells (e.g., 96-well plate) B 2. Induce Apoptosis (e.g., treat with compound) A->B C 3. Prepare Controls (Untreated, Inhibitor) B->C D 4. Add Lysis/Assay Buffer containing this compound C->D E 5. Incubate (30-60 min, RT, dark) D->E F 6. Measure Fluorescence (Ex/Em = 496/520 nm) E->F G 7. Data Analysis F->G

Caption: General experimental workflow for the cell-based assay.

Experimental Protocols

5.1 Reagent Preparation

  • Assay Buffer: If supplied as a concentrate (e.g., 2X or 5X), dilute to 1X with deionized water.

  • Substrate Working Solution: Prepare this solution fresh just before use. For a final concentration of 50 µM in a 200 µL final volume, you may need to prepare a 2X working solution. For example, dilute the 2 mM this compound substrate stock 1:20 in 1X Assay Buffer to create a 100 µM (2X) working solution. Protect from light.

  • R110 Standard Curve: Prepare a 20 µM R110 solution by diluting the 80 µM stock in 1X Assay Buffer. Perform 1:2 serial dilutions to create standards ranging from 20 µM to ~0.156 µM. Include a blank (Assay Buffer only).

5.2 Cell-Based Assay Protocol (96-well plate)

  • Cell Plating: Seed 20,000 to 80,000 adherent cells per well in 100 µL of culture medium in a black-walled, clear-bottom 96-well plate. For suspension cells, adjust the volume and density accordingly. Incubate overnight (37°C, 5% CO2).

  • Induction of Apoptosis: Treat cells with the desired apoptotic inducer (e.g., staurosporine, etoposide, or experimental compounds) for the appropriate duration. Include the following controls:

    • Negative Control: Untreated cells (add vehicle only).

    • Positive Control: Cells treated with a known apoptosis inducer.

    • Inhibitor Control: Cells treated with the apoptosis inducer, which will later have the Ac-DEVD-CHO inhibitor added.

  • Assay Reaction:

    • For the Inhibitor Control wells only: Add 1 µL of 5 mM Ac-DEVD-CHO inhibitor to the appropriate wells and incubate for 15 minutes at room temperature.

    • Add 100 µL of the 2X Substrate Working Solution to all wells, including controls. This will lyse the cells and initiate the caspase reaction. The final volume will be 200 µL.

    • Mix gently by pipetting or orbital shaking for 30 seconds.

  • Incubation: Incubate the plate for 30 to 60 minutes at room temperature, protected from light. For kinetic assays, measurements can be taken at multiple time points.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~496 nm and emission to ~520 nm.

5.3 Cell Lysate Protocol

  • Prepare Lysates: Induce apoptosis as described above. Harvest cells (by trypsinization for adherent cells or centrifugation for suspension cells) and wash with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-2 million cells) and incubate on ice for 10 minutes. Centrifuge at ~10,000 x g for 5 minutes at 4°C.

  • Assay: Transfer 50 µL of the supernatant (cell lysate) to a new 96-well plate. Add 50 µL of 2X Substrate Working Solution. Incubate and measure fluorescence as described above.

Data Analysis

  • Background Subtraction: Subtract the fluorescence value of the blank (buffer only) from all readings.

  • Standard Curve: Plot the fluorescence intensity of the R110 standards versus their concentration. Perform a linear regression to determine the equation of the line (y = mx + c). This can be used to convert the fluorescence readings of your samples into the absolute amount of R110 produced.

  • Calculate Activity:

    • Fold-Change: To determine the relative increase in activity, divide the background-subtracted fluorescence of the treated samples by the background-subtracted fluorescence of the untreated (negative control) samples.

    • Quantification: Use the standard curve equation to calculate the concentration of R110 generated in each sample. This can be further normalized to the protein concentration of the lysate if desired.

  • Inhibitor Control: The fluorescence signal in the inhibitor control wells should be significantly lower than in the induced wells, confirming that the measured activity is specific to Caspase-3/7.

References

Troubleshooting & Optimization

Technical Support Center: Z-DEVD-R110 Caspase-3/7 Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Z-DEVD-R110 caspase-3/7 assay. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues, particularly high background fluorescence, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorometric method for detecting the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. The substrate, this compound, is a non-fluorescent bisamide derivative of rhodamine 110 (R110).[1][2][3][4][5] In the presence of active caspase-3 or -7, the DEVD peptide sequences are cleaved. This cleavage occurs in a two-step process, first producing a fluorescent monoamide and then the highly fluorescent R110. The resulting fluorescence, typically measured at an excitation/emission of ~496/520 nm, is directly proportional to the caspase-3/7 activity in the sample.

Q2: What are the primary applications of the this compound assay?

This assay is widely used for:

  • Detecting apoptosis in cell cultures.

  • Screening for activators and inhibitors of caspase-3/7.

  • Studying the mechanisms of drug-induced apoptosis.

  • High-throughput screening (HTS) for compounds that modulate apoptosis.

Q3: What are the key components of a typical this compound assay kit?

A standard kit usually includes:

  • This compound substrate: The fluorogenic substrate for caspase-3/7.

  • Cell Lysis Buffer: To release cellular contents, including caspases.

  • Assay Buffer: Provides optimal conditions for caspase activity.

  • Ac-DEVD-CHO: A reversible inhibitor of caspase-3/7, used as a negative control to confirm signal specificity.

  • R110 Standard: To generate a standard curve for quantifying the amount of released R110.

Troubleshooting High Background Fluorescence

High background fluorescence can mask the true signal from caspase activity, leading to inaccurate results. The following guide addresses common causes and provides solutions.

Problem 1: High background in "no enzyme" or "blank" wells.

This suggests an issue with the assay reagents or the substrate itself.

Potential Cause Recommended Solution
Substrate Degradation The this compound substrate is sensitive to light and multiple freeze-thaw cycles. Store the substrate protected from light at -20°C in aliquots. Prepare fresh working solutions for each experiment.
Contaminated Reagents Use fresh, high-purity water and buffers. Ensure all buffers and reagents are free from microbial contamination.
Free R110 in Substrate High-quality, purified substrate should have minimal free R110. If you suspect this is an issue, consider purchasing substrate from a different, reputable supplier.
Incorrect Plate Type For fluorescence assays, always use black microplates with clear bottoms to minimize background from scattered light and well-to-well crosstalk.
Plate Reader Settings Optimize the gain setting on your plate reader. A high gain can amplify background noise. Also, check that you are using the correct excitation and emission wavelengths (~496/520 nm).
Problem 2: High background in "untreated" or "negative control" cells.

This indicates potential issues with the cells, culture conditions, or the experimental procedure.

Potential Cause Recommended Solution
Cell Autofluorescence Some cell types exhibit natural fluorescence. To account for this, always include a control of lysed cells without the this compound substrate. Subtract this background from all other readings.
Media Components Phenol red and fetal bovine serum (FBS) in cell culture media can be fluorescent. When possible, perform the final assay steps in phenol red-free media or phosphate-buffered saline (PBS).
Spontaneous Apoptosis High cell density, nutrient deprivation, or unhealthy cells can lead to spontaneous apoptosis. Ensure cells are healthy, seeded at an optimal density, and not over-confluent.
Incomplete Cell Lysis Inefficient lysis can lead to inconsistent results and potentially higher background. Ensure the lysis buffer is used as recommended and incubation times are sufficient.
Contaminants in Samples Certain compounds can interfere with the assay. For example, EDTA (>0.5 mM), SDS (>0.2%), and Tween-20 (>1%) can affect results.

Experimental Protocols

Standard this compound Assay Protocol (96-well plate)

This is a general protocol and may require optimization for your specific cell type and experimental conditions.

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate at an optimized density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well).

    • Incubate for 24-48 hours to allow for cell attachment and growth.

  • Induction of Apoptosis:

    • Treat cells with your compound of interest or positive control (e.g., staurosporine) to induce apoptosis.

    • Include untreated wells as a negative control.

    • Incubate for the desired period.

  • Cell Lysis:

    • Carefully remove the culture medium.

    • Add 50 µL of chilled Cell Lysis Buffer to each well.

    • Incubate on ice for 10-30 minutes.

  • Assay Reaction:

    • Prepare a 2X reaction buffer containing the this compound substrate. A typical final concentration of the substrate is 10-50 µM.

    • Add 50 µL of the 2X reaction buffer to each well containing the cell lysate.

  • Incubation and Measurement:

    • Incubate the plate at room temperature or 37°C, protected from light, for 1-2 hours.

    • Measure the fluorescence using a microplate reader with excitation at ~496 nm and emission at ~520 nm.

Quantitative Data Summary
Parameter Recommended Range/Value Notes
Excitation Wavelength ~496 nm
Emission Wavelength ~520 nm
This compound Stock Solution 1-10 mM in DMSOStore at -20°C, protected from light.
This compound Working Concentration 10-100 µMOptimize for your specific assay conditions.
Cell Density (96-well plate) 1 x 10⁴ - 1 x 10⁶ cells/wellOptimize for your cell type to ensure a sufficient signal-to-background ratio.
Incubation Time 30 - 120 minutesLonger incubation times can increase the signal, but also the background.
Incubation Temperature Room Temperature or 37°C

Visual Guides

Caspase-3 Signaling Pathway

Caspase3_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., UV, Chemotherapy) Procaspase8 Procaspase-8 Apoptotic_Stimulus->Procaspase8 activates Caspase8 Caspase-8 Procaspase8->Caspase8 cleaves to Procaspase3 Procaspase-3 Caspase8->Procaspase3 cleaves Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 activates Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic and extrinsic apoptotic pathways converge on the activation of executioner caspases like caspase-3.

This compound Assay Workflow

Assay_Workflow Start Start: Seed Cells Treat Treat Cells with Compound Start->Treat Lyse Lyse Cells Treat->Lyse Add_Substrate Add this compound Substrate Lyse->Add_Substrate Incubate Incubate Add_Substrate->Incubate Measure Measure Fluorescence (Ex/Em ~496/520 nm) Incubate->Measure End End: Analyze Data Measure->End

Caption: A typical workflow for the this compound caspase-3/7 assay.

Troubleshooting Logic for High Background

Troubleshooting_Logic action action High_Background High Background Signal? Blank_High High in Blank Wells? High_Background->Blank_High Control_High High in Control Cells? Blank_High->Control_High No Check_Reagents Check Reagents: - Fresh Substrate - No Contamination Blank_High->Check_Reagents Yes Check_Cells Check Cell Health and Density Control_High->Check_Cells Yes Check_Plates Use Black Plates Check_Reagents->Check_Plates Optimize_Reader Optimize Plate Reader Gain Settings Check_Plates->Optimize_Reader Problem_Solved Problem Solved Optimize_Reader->Problem_Solved Check_Media Use Phenol Red-Free Media for Assay Check_Cells->Check_Media Run_Autofluorescence_Control Run Cell-Only Control (No Substrate) Check_Media->Run_Autofluorescence_Control Run_Autofluorescence_Control->Problem_Solved

Caption: A decision tree to systematically troubleshoot high background fluorescence in the this compound assay.

References

how to reduce autofluorescence in Z-DEVD-R110 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce autofluorescence in Z-DEVD-R110 experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorogenic substrate used to measure the activity of caspase-3 and caspase-7, key enzymes in the apoptotic pathway. The substrate itself is a non-fluorescent molecule.[1][2] In the presence of active caspase-3/7, the DEVD peptide sequence is cleaved in a two-step process, releasing the highly fluorescent rhodamine 110 (R110) molecule.[1][2][3] The resulting fluorescence, with excitation and emission maxima around 496 nm and 520 nm respectively, can be measured to quantify enzyme activity.

Q2: What is autofluorescence and why is it a problem in my this compound assay?

A2: Autofluorescence is the natural fluorescence emitted by biological materials, such as cells and tissues, when they are excited by light. This intrinsic fluorescence can be a significant problem in fluorescence-based assays because it can mask the specific signal from your fluorescent probe, leading to a low signal-to-noise ratio and making it difficult to detect the true signal.

Q3: What are the common sources of autofluorescence in cell-based assays?

A3: Autofluorescence can originate from both endogenous (naturally occurring in the sample) and exogenous (introduced during sample preparation) sources.

  • Endogenous Sources:

    • Metabolites: Molecules like NADH and flavins are common sources of autofluorescence.

    • Structural Proteins: Collagen and elastin, components of the extracellular matrix, are intrinsically fluorescent.

    • Lipofuscin: This "wear-and-tear" pigment accumulates in aging cells and is highly fluorescent across a broad spectrum.

    • Red Blood Cells: The heme groups in red blood cells can cause autofluorescence.

  • Exogenous Sources:

    • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.

    • Cell Culture Media: Components like phenol red and fetal bovine serum (FBS) can contribute to background fluorescence.

    • Mounting Media and Plastics: Some mounting media and laboratory plastics can also be fluorescent.

Troubleshooting Guide: Reducing Autofluorescence

This guide provides a systematic approach to identifying and mitigating sources of autofluorescence in your this compound experiments.

Step 1: Identify the Source of Autofluorescence

The first step is to determine where the unwanted fluorescence is coming from. This can be done by examining an unstained control sample under the microscope or plate reader.

Experimental Protocol: Preparing an Unstained Control

  • Prepare a sample of your cells or tissue following your standard experimental protocol (including fixation and any other treatments).

  • Instead of adding the this compound substrate, add the same volume of assay buffer.

  • Image the sample using the same filter set and exposure settings that you would use for your experimental samples.

  • The fluorescence observed in this control is your background autofluorescence.

Step 2: Implement Pre-Experimental Strategies to Minimize Autofluorescence

Table 1: Pre-Experimental Strategies to Reduce Autofluorescence

StrategyDescriptionKey Considerations
Optimize Cell Culture Conditions Use phenol red-free media and consider reducing the concentration of fetal bovine serum (FBS) or using bovine serum albumin (BSA) as a substitute.Ensure that changes in media composition do not negatively impact cell health or the experimental outcome.
Modify Fixation Protocol Reduce the concentration of aldehyde fixatives or the fixation time. Alternatively, consider using an organic solvent like ice-cold methanol or ethanol for fixation.The chosen fixation method must be compatible with the preservation of the target antigen and cellular morphology.
Perfuse Tissues For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells.This is not always feasible for post-mortem or archival tissues.
Choose the Right Fluorophore While you are using this compound, for other applications, selecting fluorophores that emit in the red or far-red spectrum can help avoid the common blue-green autofluorescence.The emission of R110 is in the green spectrum, where autofluorescence is often problematic.
Step 3: Apply Quenching Methods to Reduce Existing Autofluorescence

If autofluorescence is still an issue after optimizing your protocol, you can use various quenching techniques.

Table 2: Comparison of Autofluorescence Quenching Methods

Quenching MethodMechanism of ActionAdvantagesDisadvantages
Sodium Borohydride A reducing agent that converts aldehyde groups (a source of fixation-induced autofluorescence) to non-fluorescent alcohol groups.Effective for reducing aldehyde-induced autofluorescence.Can have variable effects and may not be compatible with all samples.
Trypan Blue A non-fluorescent dye that can absorb the excitation light and quench the emission of autofluorescent molecules.Can be effective in reducing intracellular autofluorescence.May not be suitable for all applications and can fluoresce in the far-red spectrum.
Sudan Black B A non-fluorescent dark dye that masks lipofuscin and other sources of autofluorescence.Effective for quenching lipofuscin-related autofluorescence.Can introduce a grainy appearance to the sample.
Commercial Quenching Kits (e.g., TrueVIEW™, TrueBlack™) These kits contain proprietary reagents that bind to and quench various sources of autofluorescence, such as collagen, elastin, and red blood cells.Generally easy to use and effective against a broad range of autofluorescence sources.Can be more expensive than traditional chemical quenching methods.
Photobleaching Exposing the sample to high-intensity light before adding the fluorescent probe to "burn out" the autofluorescence.Can be effective, especially for aldehyde-induced autofluorescence.Can potentially damage the sample and may not be effective against all sources of autofluorescence.

Experimental Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

  • After the fixation step, wash the samples with PBS.

  • Prepare a fresh solution of 0.1% sodium borohydride in PBS.

  • Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples thoroughly with PBS (3 x 5 minutes).

  • Proceed with your this compound assay protocol.

Visualizing the Process

Caspase-3 Signaling Pathway and this compound Cleavage

Caspase3_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_assay This compound Assay Stimulus Intrinsic or Extrinsic Apoptotic Signals Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Stimulus->Initiator_Caspases activates Effector_Caspases Effector Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Effector_Caspases cleaves and activates Z_DEVD_R110 This compound (Non-fluorescent) Effector_Caspases->Z_DEVD_R110 cleaves Cleaved_Product Rhodamine 110 (Fluorescent) Z_DEVD_R110->Cleaved_Product releases

Caption: Caspase-3 activation pathway leading to the cleavage of this compound.

Troubleshooting Workflow for Autofluorescence Reduction

Autofluorescence_Workflow Start High Background Fluorescence in this compound Assay Check_Unstained Analyze Unstained Control Is autofluorescence present? Start->Check_Unstained Optimize_Protocol Implement Pre-Experimental Strategies (Table 1) Check_Unstained->Optimize_Protocol Yes No_Autofluorescence Background is likely due to non-specific substrate cleavage or contaminated reagents. Check_Unstained->No_Autofluorescence No Re_evaluate Re-evaluate with Unstained Control Optimize_Protocol->Re_evaluate Apply_Quenching Apply Post-Experimental Quenching Methods (Table 2) Re_evaluate->Apply_Quenching Still High Final_Analysis Analyze Experimental Sample Re_evaluate->Final_Analysis Reduced Apply_Quenching->Final_Analysis

Caption: A logical workflow for troubleshooting and reducing autofluorescence.

References

Technical Support Center: Optimizing Z-DEVD-R110 for Kinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of the fluorogenic caspase-3/7 substrate, Z-DEVD-R110, for kinetic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorogenic substrate used to measure the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[1][2] The substrate consists of the rhodamine 110 (R110) fluorophore linked to two DEVD (Asp-Glu-Val-Asp) tetrapeptides.[1][3] In its intact form, the substrate is non-fluorescent as the peptides quench the fluorescence of R110.[4] Upon apoptosis, activated caspase-3/7 cleaves the DEVD peptides. This cleavage occurs in a two-step process: the first cleavage yields a fluorescent monoamide intermediate, and the second cleavage releases the highly fluorescent R110 molecule. The resulting increase in fluorescence can be measured over time to determine caspase-3/7 activity kinetically.

Q2: What is the optimal concentration of this compound for a kinetic assay?

The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the specific activity of caspase-3/7 in your sample. However, a general starting range is between 20 µM and 100 µM. It is highly recommended to perform a substrate titration experiment to determine the optimal concentration for your specific assay system. This involves testing a range of this compound concentrations to find the one that gives the best signal-to-noise ratio without causing substrate inhibition.

Q3: What are the recommended excitation and emission wavelengths for detecting the fluorescent product?

The cleavage product, rhodamine 110 (R110), has an excitation maximum of approximately 496 nm and an emission maximum of around 520 nm. Therefore, standard fluorescein filter sets are suitable for measuring the fluorescence signal.

Q4: How should I prepare and store the this compound stock solution?

This compound is typically supplied as a lyophilized solid. It is recommended to reconstitute it in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 1 mM). The stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light. Under these conditions, the stock solution is generally stable for up to three months.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High background fluorescence 1. Autohydrolysis of the substrate.1. Prepare fresh substrate working solution just before use. Avoid prolonged storage of the diluted substrate.
2. Contamination of reagents or samples with fluorescent compounds.2. Use high-purity reagents and sterile, nuclease-free water. Run a "no-enzyme" control to assess background from the buffer and substrate.
3. Cell culture medium contains fluorescent components (e.g., phenol red, riboflavin).3. If possible, perform the final incubation in a phenol red-free medium or a buffered salt solution.
Low or no signal 1. Inefficient induction of apoptosis.1. Confirm the effectiveness of your apoptosis-inducing agent and treatment time using an orthogonal method (e.g., Annexin V staining, western blot for cleaved PARP).
2. Insufficient caspase-3/7 activity in the sample.2. Increase the number of cells per well. Ensure the cell lysate is prepared correctly to maintain enzyme activity.
3. Incorrect assay buffer conditions (pH, ionic strength).3. Use a recommended assay buffer, typically a HEPES or PIPES-based buffer at pH 7.2-7.4 containing 0.1% CHAPS or another detergent to lyse cells.
4. The timing of the assay is not optimal for peak caspase activity.4. The activation of caspases is transient. Perform a time-course experiment to identify the optimal time point for measuring caspase-3/7 activity after inducing apoptosis.
Non-linear reaction kinetics 1. Substrate depletion.1. If the reaction plateaus quickly, the initial substrate concentration may be too low for the enzyme activity. Try a higher substrate concentration.
2. Enzyme instability.2. Ensure that the cell lysates are kept on ice and used promptly. Include a protease inhibitor cocktail (caspase-specific inhibitors excluded) in your lysis buffer.
3. The two-step cleavage of this compound can lead to complex kinetics.3. The kinetics of fluorescence generation is not always linear due to the two-step cleavage process which produces an intermediate and a final product with different fluorescence intensities. For quantitative endpoint assays, it is recommended to use an R110 standard curve.

Experimental Protocols

Detailed Protocol for a Caspase-3/7 Kinetic Assay

This protocol provides a general guideline for measuring caspase-3/7 activity in cell lysates using this compound.

1. Reagent Preparation:

  • Lysis Buffer (1X): 10 mM HEPES or PIPES (pH 7.2-7.4), 2 mM EDTA, 0.1% CHAPS. Store at 4°C.

  • Assay Buffer (1X): Same as Lysis Buffer.

  • This compound Stock Solution (1 mM): Reconstitute lyophilized this compound in DMSO. Aliquot and store at -20°C, protected from light.

  • This compound Working Solution (e.g., 2X final concentration): Immediately before use, dilute the 1 mM stock solution in Assay Buffer to the desired working concentration (e.g., for a final concentration of 50 µM in the well, prepare a 100 µM working solution).

  • Positive Control: Lysate from cells treated with a known apoptosis inducer (e.g., staurosporine, etoposide).

  • Negative Control: Lysate from untreated cells.

  • Inhibitor Control: Lysate from apoptotic cells pre-incubated with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO).

2. Cell Lysis:

  • Seed cells in a multi-well plate and treat with the desired compounds to induce apoptosis.

  • Include untreated wells as a negative control.

  • After the treatment period, centrifuge the plate (if using suspension cells) and remove the supernatant.

  • Add 50 µL of ice-cold Lysis Buffer to each well.

  • Incubate on ice for 10-15 minutes.

  • Centrifuge the plate at 1000 x g for 5 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled plate.

3. Kinetic Assay:

  • Add 50 µL of the cell lysate to the wells of a black, clear-bottom 96-well plate.

  • Place the plate in a fluorescence microplate reader pre-warmed to 37°C.

  • Add 50 µL of the 2X this compound working solution to each well to initiate the reaction.

  • Immediately begin measuring the fluorescence intensity (Excitation: ~496 nm, Emission: ~520 nm) at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 60-120 minutes).

4. Data Analysis:

  • Plot the fluorescence intensity versus time for each sample.

  • The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase-3/7 activity.

  • Compare the reaction rates of your treated samples to the positive and negative controls.

Visualizations

Signaling_Pathway Apoptotic Stimulus Apoptotic Stimulus Pro-Caspase-8 Pro-Caspase-8 Apoptotic Stimulus->Pro-Caspase-8 activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 cleavage Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 cleavage This compound (Non-fluorescent) This compound (Non-fluorescent) Caspase-3->this compound (Non-fluorescent) cleaves Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates cleaves R110 (Fluorescent) R110 (Fluorescent) This compound (Non-fluorescent)->R110 (Fluorescent) releases Apoptosis Apoptosis Cellular Substrates->Apoptosis leads to

Caption: Apoptotic signaling cascade leading to Caspase-3 activation and cleavage of this compound.

Experimental_Workflow Cell Seeding & Treatment Cell Seeding & Treatment Apoptosis Induction Apoptosis Induction Cell Seeding & Treatment->Apoptosis Induction Cell Lysis Cell Lysis Apoptosis Induction->Cell Lysis Lysate Transfer Lysate Transfer Cell Lysis->Lysate Transfer Substrate Addition Substrate Addition Lysate Transfer->Substrate Addition Kinetic Reading Kinetic Reading Substrate Addition->Kinetic Reading Data Analysis Data Analysis Kinetic Reading->Data Analysis

Caption: General experimental workflow for a this compound kinetic assay.

Caption: A logical troubleshooting flowchart for this compound kinetic assays.

References

Technical Support Center: Z-DEVD-R110 Caspase-3/7 Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of weak or no signal in the Z-DEVD-R110 caspase-3/7 assay.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the this compound caspase assay that can lead to weak or absent fluorescent signals.

Q1: I am not seeing any signal, or the signal in my positive control is very weak. What are the possible causes?

A1: A complete lack of or a very weak signal is a common issue that can stem from several factors, from the biological system to the assay components and execution.

Troubleshooting Steps:

  • Confirm Apoptosis Induction: Your primary suspect should be the effectiveness of your apoptosis-inducing treatment. Caspase activation is a transient event.[1][2] It's crucial to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and treatment.[1]

  • Validate Reagent Integrity: Ensure that all kit components are stored correctly and are within their expiration date. The this compound substrate is light-sensitive and should be stored at -20°C, protected from light.[3] Dithiothreitol (DTT) in the assay buffer is unstable and should be added fresh before use.[2]

  • Check Instrument Settings: Verify that the excitation and emission wavelengths on your fluorescence plate reader are set correctly for the Rhodamine 110 (R110) fluorophore, which are typically around 496 nm for excitation and 520 nm for emission. Also, ensure the gain setting is not too low.

  • Run a Positive Control: Always include a positive control with a known apoptosis inducer like staurosporine or etoposide to confirm that the assay reagents and your experimental setup are working correctly. If the kit includes a purified active caspase-3 enzyme, use it to verify substrate and buffer performance.

Q2: My signal-to-background ratio is low. How can I improve it?

A2: A low signal-to-background ratio can be caused by either a weak positive signal or high background fluorescence.

Troubleshooting Steps:

  • Optimize Cell Number: The fluorescent signal is proportional to the number of apoptotic cells. If the cell density is too low, the signal may be weak. Conversely, if the cell number is too high, you might see increased background from spontaneous apoptosis in the untreated controls. It is recommended to perform a cell number titration to find the optimal density for your assay.

  • Ensure Complete Cell Lysis: For the caspase enzyme to access the substrate, cells must be completely lysed. Ensure you are using the recommended lysis buffer and following the protocol's incubation instructions. Insufficient lysis will result in a weaker signal.

  • Address Autofluorescence: Some compounds or even cell culture media components like phenol red can be autofluorescent, leading to high background. Run a "no-substrate" control to measure the intrinsic fluorescence of your cells and compounds. Using black-walled microplates can also help to reduce background from scattered light and crosstalk between wells.

Q3: The results are inconsistent between wells or experiments. What could be the reason?

A3: Inconsistent results can often be traced back to procedural variability.

Troubleshooting Steps:

  • Ensure Homogeneous Solutions: Thoroughly mix all reagents before use, especially after thawing. Inhomogeneous solutions can lead to well-to-well variability.

  • Maintain Consistent Incubation Times: For kinetic assays, it is crucial to maintain consistent incubation times for all wells. Using a multichannel pipette can help ensure that reagents are added to all wells in a timely and consistent manner.

  • Check Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors. Ensure your pipettes are properly calibrated.

  • Avoid Temperature Fluctuations: The assay buffer should be at room temperature for optimal enzyme activity. Avoid repeated freeze-thaw cycles of reagents, which can degrade them.

Data Presentation

Table 1: Troubleshooting Guide for Weak Signal in this compound Assay

Symptom Possible Cause Recommended Solution
No Signal in Any Well (including Positive Control) 1. Inactive or degraded reagents. 2. Incorrect instrument settings (wavelengths, gain). 3. Omission of a critical step in the protocol.1. Use fresh reagents, especially DTT. Verify proper storage of the this compound substrate. 2. Confirm excitation/emission settings are ~496/520 nm. Increase gain if necessary. 3. Carefully review the protocol to ensure all steps were followed correctly.
Weak Signal in Positive Control and Treated Samples 1. Suboptimal apoptosis induction (time or dose). 2. Insufficient cell number. 3. Incomplete cell lysis. 4. Assay buffer not at room temperature.1. Perform a time-course and dose-response experiment to find the peak of caspase activity. 2. Titrate the cell number to find the optimal density for your cell line. 3. Ensure adequate incubation with lysis buffer as per the protocol. 4. Allow the assay buffer to warm to room temperature before use.
High Background in Negative Control Wells 1. Autofluorescence from compound or media. 2. High rate of spontaneous apoptosis in cell culture. 3. Contamination of reagents.1. Run a "no-substrate" control. Use phenol red-free media. 2. Use healthy, log-phase cells. Optimize cell seeding density. 3. Use fresh, sterile reagents.
Inconsistent Readings Across Replicate Wells 1. Pipetting errors. 2. Inhomogeneous reagent mixing. 3. Temperature gradients across the plate.1. Calibrate pipettes and use proper pipetting techniques. 2. Vortex reagents gently before use. 3. Ensure the plate is incubated uniformly.

Table 2: Recommended Cell Densities for Seeding in a 96-well Plate

Cell Type Recommended Seeding Density (cells/well) Notes
Adherent Cells (e.g., HeLa)20,000 - 80,000Allow cells to adhere overnight before treatment. Optimal density may vary.
Suspension Cells (e.g., Jurkat)100,000 - 1,000,000Cell number should be determined and equalized before the assay.

Experimental Protocols

1. General Protocol for Induction of Apoptosis

This is a generalized protocol and should be optimized for your specific cell line and apoptosis-inducing agent.

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at a predetermined optimal density. For adherent cells, allow them to attach overnight.

  • Treatment: Treat the cells with varying concentrations of your compound of interest or a known apoptosis inducer (e.g., 1-10 µM staurosporine). Include a vehicle-treated control group.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4-24 hours) at 37°C in a CO2 incubator. A time-course experiment is highly recommended to capture the peak of caspase activity.

2. This compound Caspase-3/7 Assay Protocol (using cell lysates)

This protocol is a composite based on information from various manufacturers and should be optimized.

  • Reagent Preparation:

    • Prepare 1X Assay Buffer from a stock solution. Warm to room temperature before use.

    • Add DTT to the 1X Assay Buffer immediately before use to a final concentration of 5-10 mM.

    • Reconstitute the this compound substrate in DMSO to create a stock solution and store it at -20°C, protected from light.

  • Cell Lysis:

    • For adherent cells, remove the culture medium and wash the cells with cold PBS. Add 50-100 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10-30 minutes.

    • For suspension cells, centrifuge the plate to pellet the cells, remove the supernatant, and resuspend the cell pellet in 50-100 µL of chilled Cell Lysis Buffer. Incubate on ice.

  • Assay Reaction:

    • Prepare the reaction mix by diluting the this compound substrate stock solution into the 1X Assay Buffer (with DTT) to the desired final concentration (typically 20-100 µM).

    • Add an equal volume of the reaction mix to each well containing cell lysate.

    • Include negative controls (untreated cells), positive controls (cells treated with a known apoptosis inducer), and a blank control (lysis buffer with reaction mix but no cells). An inhibitor control with Ac-DEVD-CHO can also be included to confirm signal specificity.

  • Incubation and Measurement:

    • Incubate the plate at room temperature or 37°C for 30-60 minutes (or longer, up to 3 hours), protected from light.

    • Measure the fluorescence using a microplate reader with excitation at ~496 nm and emission at ~520 nm.

Visualizations

G cluster_start Start cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Paths cluster_solution Solution start Weak or No Signal in this compound Assay reagent_check Reagent & Instrument Check start->reagent_check Check First positive_control Positive Control Check (e.g., Staurosporine) reagent_check->positive_control If OK apoptosis_induction Optimize Apoptosis Induction (Dose & Time-Course) positive_control->apoptosis_induction If Positive Control Fails cell_number Optimize Cell Number positive_control->cell_number If Positive Control Works solution Robust Signal apoptosis_induction->solution lysis_protocol Review Lysis Protocol cell_number->lysis_protocol assay_conditions Check Assay Conditions (Temp, Incubation Time) lysis_protocol->assay_conditions assay_conditions->solution

Caption: Troubleshooting workflow for a weak signal in a this compound caspase assay.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 caspase8 Active Caspase-8 procaspase8->caspase8 procaspase3_7 Pro-caspase-3/7 caspase8->procaspase3_7 dna_damage DNA Damage / Cellular Stress cytochrome_c Cytochrome c (release from mitochondria) dna_damage->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Pro-caspase-9 apaf1->procaspase9 forms Apoptosome caspase9 Active Caspase-9 procaspase9->caspase9 caspase9->procaspase3_7 caspase3_7 Active Caspase-3/7 (Executioner Caspases) procaspase3_7->caspase3_7 substrates Cellular Substrates (e.g., PARP) caspase3_7->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Signaling pathways leading to caspase-3/7 activation in apoptosis.

References

Z-DEVD-R110 assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Z-DEVD-R110 assay for caspase-3/7 activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorometric method for detecting the activity of executioner caspases, primarily caspase-3 and caspase-7. The substrate, this compound, is a non-fluorescent bisamide derivative of rhodamine 110 (R110).[1][2][3][4][5] In the presence of active caspase-3 or -7, the enzyme cleaves the DEVD peptide sequence. This cleavage occurs in a two-step process, first yielding a fluorescent monoamide and then the highly fluorescent R110 molecule. The resulting increase in fluorescence, which can be measured using a fluorescence microplate reader, is directly proportional to the caspase-3/7 activity in the sample.

Q2: What are the excitation and emission wavelengths for the cleaved R110 product?

The fluorescent product, rhodamine 110 (R110), has an excitation maximum of approximately 496-498 nm and an emission maximum of around 520-521 nm.

Q3: Is the this compound substrate specific to caspase-3?

No, the DEVD peptide sequence is also recognized and cleaved by other caspases, most notably caspase-7. Therefore, this assay measures the combined activity of caspase-3 and caspase-7. It can also be cleaved by caspases-6, -8, and -10. To confirm that the observed fluorescence is due to DEVD-specific caspase activity, a negative control using a reversible aldehyde inhibitor, such as Ac-DEVD-CHO, is recommended.

Q4: How should the this compound substrate be stored?

The lyophilized this compound substrate should be stored at -20°C, protected from light. Once reconstituted in DMSO, it is recommended to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: High Background Fluorescence

Potential Cause Troubleshooting Steps
Substrate Degradation 1. Ensure the this compound substrate is stored properly at -20°C and protected from light. 2. Avoid multiple freeze-thaw cycles of the reconstituted substrate. 3. Prepare the final substrate working solution fresh for each experiment.
Contaminated Reagents or Buffers 1. Use high-purity, nuclease-free water and reagents to prepare all buffers. 2. Filter-sterilize buffers if necessary.
Autofluorescence from Cells or Compounds 1. Include a "no-substrate" control to measure the intrinsic fluorescence of your cell lysate or test compounds. 2. If using test compounds, screen them for autofluorescence at the assay's excitation and emission wavelengths.
Sub-optimal Lysis Buffer 1. Ensure the lysis buffer contains a non-ionic detergent (e.g., 0.1% CHAPS) to efficiently lyse cells without denaturing the caspases. 2. The pH of the buffer should be maintained between 7.2 and 7.4.

Issue 2: Low Signal or No Signal

Potential Cause Troubleshooting Steps
Insufficient Caspase Activity 1. Verify that apoptosis was successfully induced in your positive control cells using an alternative method (e.g., Western blot for cleaved PARP). 2. Increase the number of cells per well to increase the amount of caspase enzyme. 3. Optimize the incubation time with the apoptosis-inducing agent.
Inactive Reagents 1. Confirm the proper storage of all kit components. 2. Use a positive control, such as recombinant active caspase-3, to verify the activity of the substrate and assay buffer.
Incorrect Instrument Settings 1. Ensure the fluorescence reader is set to the correct excitation (~498 nm) and emission (~521 nm) wavelengths for R110. 2. Optimize the gain setting on the instrument to enhance signal detection.
Inhibitory Compounds in Lysate 1. Ensure that the cell lysis is complete and that cellular debris is properly pelleted by centrifugation. 2. If screening compounds, they may be inhibiting caspase activity. Perform a control with the compound added to a known active caspase sample.

Issue 3: High Variability Between Replicates

Potential Cause Troubleshooting Steps
Pipetting Errors 1. Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. 2. Prepare a master mix of the assay reagents to add to all wells, rather than adding components individually.
Inconsistent Cell Numbers 1. Ensure a homogenous cell suspension before plating. 2. Accurately count cells before plating to ensure consistent cell density across all wells.
Edge Effects in Microplate 1. Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. 2. Fill the outer wells with sterile water or PBS to create a humidity barrier.
Incomplete Cell Lysis 1. Ensure the lysis buffer is added to all wells and that the plate is adequately agitated to ensure complete lysis. 2. Optimize the incubation time with the lysis buffer.

Data Presentation

Assay Performance Metrics
Parameter Typical Value Notes
Signal-to-Background (S/B) Ratio > 7This value can vary significantly depending on the cell type, the apoptosis-inducing agent, and the incubation time. An S/B of 7 has been shown to be adequate for a sensitive assay.
Z'-Factor ≥ 0.5A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening (HTS) applications, indicating a robust and reliable assay.
IC50 Values for Common Caspase Inhibitors

The following table presents representative IC50 values for known caspase inhibitors, which can be used as a reference for assay validation.

Compound Caspase-3 IC50 (nM) Caspase-7 IC50 (nM)
Ac-DEVD-CHO (standard)3.043.54
2 (Carboxylic acid)5.0758.5
4 (Nitrile acid)3.602.17

Experimental Protocols

Standard Protocol for this compound Caspase-3/7 Assay

This protocol is a generalized procedure and should be optimized for your specific cell type and experimental conditions.

1. Reagent Preparation:

  • Lysis Buffer (50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT): Prepare fresh on the day of the experiment.

  • Assay Buffer (20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT): Prepare fresh on the day of the experiment.

  • This compound Substrate Stock Solution (1 mM in DMSO): Reconstitute the lyophilized substrate in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • R110 Standard Stock Solution (1 mM in DMSO): Prepare a stock solution of rhodamine 110 standard for creating a standard curve.

  • Ac-DEVD-CHO Inhibitor Stock Solution (1 mM in DMSO): Prepare a stock solution of the inhibitor for negative controls.

2. Cell Lysis:

  • Adherent Cells:

    • Seed cells in a 96-well black, clear-bottom plate and culture overnight.

    • Induce apoptosis by treating with the desired agent. Include untreated and vehicle-treated controls.

    • After treatment, carefully aspirate the culture medium.

    • Add 50 µL of ice-cold Lysis Buffer to each well.

    • Incubate on ice for 10-15 minutes with gentle shaking.

  • Suspension Cells:

    • Induce apoptosis in a larger culture vessel.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 50 µL per 1-2 million cells).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new, pre-chilled tube or plate.

3. Assay Procedure:

  • Prepare a master mix of the Assay Reagent by diluting the this compound stock solution into the Assay Buffer to a final concentration of 50 µM.

  • For inhibitor controls, pre-incubate the cell lysate with Ac-DEVD-CHO (final concentration 10-20 µM) for 15-30 minutes at room temperature.

  • Add 50 µL of the cell lysate to the wells of a black 96-well plate.

  • Add 50 µL of the Assay Reagent to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a microplate reader with excitation at ~498 nm and emission at ~521 nm.

4. Data Analysis:

  • Subtract the background fluorescence (from a no-cell or no-substrate control) from all readings.

  • If desired, create a standard curve using the R110 standard to quantify the amount of cleaved substrate.

  • Express the results as relative fluorescence units (RFU) or as fold-change in activity compared to the untreated control.

Visualizations

Signaling Pathway

Caspase3_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) DISC Formation DISC Formation Death Receptors (Fas, TNFR)->DISC Formation Ligand Binding Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3/7 Caspase-3/7 (Active) Caspase-3/7 (Active) Procaspase-3/7->Caspase-3/7 (Active) Cleavage Apoptosis Apoptosis Caspase-3/7 (Active)->Apoptosis Substrate Cleavage Assay_Workflow cluster_prep Preparation cluster_lysis Cell Lysis cluster_assay Assay Seed Cells Seed Cells Induce Apoptosis Induce Apoptosis Seed Cells->Induce Apoptosis Prepare Controls Prepare Controls Induce Apoptosis->Prepare Controls Wash Cells Wash Cells Induce Apoptosis->Wash Cells Add Lysis Buffer Add Lysis Buffer Wash Cells->Add Lysis Buffer Incubate on Ice Incubate on Ice Add Lysis Buffer->Incubate on Ice Centrifuge Centrifuge Incubate on Ice->Centrifuge Collect Lysate Collect Lysate Centrifuge->Collect Lysate Add Lysate to Plate Add Lysate to Plate Collect Lysate->Add Lysate to Plate Add Assay Reagent (this compound) Add Assay Reagent (this compound) Add Lysate to Plate->Add Assay Reagent (this compound) Incubate at 37°C Incubate at 37°C Add Assay Reagent (this compound)->Incubate at 37°C Read Fluorescence Read Fluorescence Incubate at 37°C->Read Fluorescence Troubleshooting_Tree Start Start Unexpected Results Unexpected Results Start->Unexpected Results High Background High Background Unexpected Results->High Background Is background high? Low Signal Low Signal Unexpected Results->Low Signal Is signal low? High Variability High Variability Unexpected Results->High Variability Is variability high? Check Substrate Storage Check Substrate Storage High Background->Check Substrate Storage Yes Verify Apoptosis Induction Verify Apoptosis Induction Low Signal->Verify Apoptosis Induction Yes Review Pipetting Technique Review Pipetting Technique High Variability->Review Pipetting Technique Yes Run No-Substrate Control Run No-Substrate Control Check Substrate Storage->Run No-Substrate Control Storage OK Use Fresh Reagents Use Fresh Reagents Check Substrate Storage->Use Fresh Reagents Degraded Optimize Lysis Optimize Lysis Run No-Substrate Control->Optimize Lysis Autofluorescence present Check Instrument Settings Check Instrument Settings Verify Apoptosis Induction->Check Instrument Settings Induction confirmed Optimize Induction Optimize Induction Verify Apoptosis Induction->Optimize Induction Induction failed Check Instrument Settings->Optimize Lysis Settings correct Check Cell Plating Consistency Check Cell Plating Consistency Review Pipetting Technique->Check Cell Plating Consistency Technique OK Check Cell Plating Consistency->Optimize Lysis Plating consistent

References

Technical Support Center: Z-DEVD-R110 Caspase-3/7 Assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of cell lysis buffers on the Z-DEVD-R110 signal for caspase-3/7 activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a cell lysis buffer in the this compound assay?

A1: The cell lysis buffer is designed to gently rupture the cell membrane to release cytoplasmic contents, including active caspase-3 and caspase-7 enzymes, into the lysate. Crucially, the buffer must do this while preserving the enzymatic activity of the caspases so they can cleave the this compound substrate.

Q2: What are the critical components of a lysis buffer for this assay?

A2: A typical lysis buffer for a fluorogenic caspase assay includes a buffering agent (e.g., HEPES, PIPES) to maintain optimal pH, salts (e.g., NaCl) to control ionic strength, a gentle non-ionic detergent (e.g., CHAPS, Triton X-100) to permeabilize cells, and a reducing agent like DTT.[1][2] Importantly, protease inhibitors that could block caspase activity should be omitted.[3]

Q3: Can I use a standard, harsh lysis buffer like RIPA for this assay?

A3: It is not recommended. Strong, denaturing detergents found in buffers like RIPA (e.g., SDS) can inactivate the caspase enzymes, leading to a false negative or significantly reduced signal. A milder, non-ionic detergent is preferred to maintain the native, active conformation of the caspases.

Q4: Why is DTT (Dithiothreitol) often included in the assay buffer?

A4: DTT is a reducing agent that is critical for caspase activity. Caspases are cysteine proteases, and the cysteine residue in their active site must be in a reduced state to be catalytically active. DTT prevents the oxidation of this critical cysteine, ensuring the enzyme remains active throughout the assay.

Q5: How do detergents in the lysis buffer impact the this compound signal?

A5: Detergents are necessary to lyse the cells, but their choice and concentration are critical.

  • Too little detergent: Incomplete cell lysis will result in a lower concentration of active caspases in the lysate and, consequently, a weaker signal.

  • Too much or harsh detergent: Strong detergents can denature and inactivate caspase enzymes, diminishing the signal.

  • Detergent interference: Some detergents can interfere with protein quantification assays or even have autofluorescent properties, increasing background noise. Non-ionic detergents like CHAPS or Triton X-100 at low concentrations (0.1-1%) are generally recommended.

Q6: What is the mechanism of signal generation from the this compound substrate?

A6: The (Z-DEVD)₂-R110 substrate is a non-fluorescent molecule where two DEVD peptide sequences are attached to a rhodamine 110 (R110) dye, suppressing its fluorescence. Active caspase-3 or -7 cleaves the DEVD sequence in a two-step process. The first cleavage yields a mono-peptide intermediate with some fluorescence, and the second cleavage releases the free R110 dye, which is highly fluorescent with excitation/emission maxima around 496/520 nm.

Troubleshooting Guide

Use the table below to diagnose and solve common issues encountered during your this compound assay.

ProblemPossible Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Autofluorescence of lysis buffer: Some buffer components may be inherently fluorescent.• Run a "buffer blank" control containing only the lysis buffer and substrate. • Prepare fresh buffer with high-purity reagents.
2. Incomplete substrate purity: The this compound reagent may contain free R110.• Purchase high-quality, purified substrate. • Always include a "no-enzyme" or "untreated cell lysate" control to determine the baseline fluorescence.
3. Spontaneous substrate degradation: The substrate may degrade over time or due to harsh conditions (e.g., light exposure, improper pH).• Store the substrate stock solution at -20°C, protected from light and repeated freeze-thaw cycles. • Ensure the final assay pH is within the optimal range (typically pH 7.2-7.5).
Low or No Signal 1. Inactive caspases: The enzymes may have been denatured during lysis or the assay.• Avoid harsh lysis buffers (e.g., RIPA). Use a recommended buffer with a non-ionic detergent. • Ensure DTT is added fresh to the assay buffer just before use.
2. Insufficient apoptosis: The treatment may not have effectively induced apoptosis and caspase activation.• Include a positive control (e.g., cells treated with staurosporine or etoposide) to confirm the assay is working. • Optimize the dose and duration of your apoptotic stimulus.
3. Incorrect assay setup: Incorrect buffer pH, temperature, or incubation time.• Verify the pH of your lysis and assay buffers (optimal is ~7.4). • Incubate the reaction at the recommended temperature (often 37°C) for 1-2 hours.
4. Insufficient cell lysate: The amount of protein in the assay may be too low.• Increase the amount of cell lysate used per reaction. A typical starting range is 50-200 µg of total protein. • Perform a protein quantification assay (e.g., BCA) on your lysates.
High Well-to-Well Variability 1. Inconsistent cell lysis: Lysis efficiency varies across samples.• Ensure complete resuspension of the cell pellet in the lysis buffer. • Use a consistent incubation time on ice for all samples (e.g., 15-30 minutes).
2. Pipetting errors: Inaccurate dispensing of lysate, substrate, or buffer.• Use calibrated pipettes. • Prepare a master mix of the reaction buffer and substrate to add to each well.
3. Incomplete mixing: Reagents are not uniformly distributed in the well.• Gently mix the plate after adding the final reagents, avoiding bubble formation.

Experimental Protocols

Standard Caspase-3/7 Activity Assay Protocol

This protocol provides a general workflow for measuring caspase-3/7 activity in cell lysates using the this compound substrate.

1. Reagent Preparation:

  • Cell Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA. Store at 4°C.

  • Assay Buffer (2X): 40 mM HEPES (pH 7.5), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA. Store at 4°C.

  • DTT Stock (1M): Prepare a 1M stock solution of DTT in sterile water. Aliquot and store at -20°C.

  • This compound Substrate Stock (10 mM): Reconstitute the lyophilized substrate in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

2. Cell Lysis Procedure:

  • Induce apoptosis in your cell cultures alongside an untreated negative control.

  • Harvest cells and pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Carefully remove the supernatant and wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold 1X Cell Lysis Buffer (e.g., 50 µL per 1-2 million cells).

  • Incubate the suspension on ice for 15-30 minutes to allow for complete lysis.

  • Centrifuge the lysate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cellular debris.

  • Transfer the clear supernatant (cytosolic extract) to a new, pre-chilled tube. This is your cell lysate.

  • (Optional but recommended) Determine the protein concentration of the lysate using a detergent-compatible method like the BCA assay.

3. Assay Procedure (96-well plate format):

  • Prepare the Complete Assay Reagent immediately before use. For each reaction, you will need:

    • 50 µL of 2X Assay Buffer

    • 1 µL of 1M DTT (final concentration 10 mM)

    • 1 µL of 10 mM this compound (final concentration 100 µM)

    • Adjust volume to 100 µL with sterile water.

    • Alternatively, many kits provide a simplified workflow where a combined lysis/assay buffer containing the substrate is added directly to cells.

  • In a black, clear-bottom 96-well plate, add 50 µL of cell lysate (containing 50-100 µg of protein) to each well.

  • Add 50 µL of the freshly prepared Complete Assay Reagent to each well.

  • Controls to include:

    • Negative Control: Lysate from untreated cells.

    • Positive Control: Lysate from cells treated with a known apoptosis inducer.

    • Inhibitor Control: Pre-incubate positive control lysate with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 15 minutes before adding the substrate.

    • Blank: Lysis buffer without any cell lysate.

  • Mix gently by tapping the plate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a microplate reader with excitation at ~490 nm and emission at ~520 nm.

Visual Guides

Caspase3_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine, UV) Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Apoptotic_Stimulus->Initiator_Caspases activates Effector_Caspases Effector Caspases (Caspase-3 & Caspase-7) Initiator_Caspases->Effector_Caspases activates Substrate (Z-DEVD)₂-R110 (Non-Fluorescent) Effector_Caspases->Substrate cleaves Apoptosis Apoptosis Effector_Caspases->Apoptosis executes Product Rhodamine 110 (R110) (Highly Fluorescent) Substrate->Product

Caption: Apoptotic signaling pathway leading to cleavage of this compound.

Assay_Workflow A 1. Seed & Culture Cells B 2. Induce Apoptosis (Include positive & negative controls) A->B C 3. Harvest Cells & Wash with PBS B->C D 4. Lyse Cells in Ice-Cold Lysis Buffer C->D E 5. Clarify Lysate by Centrifugation D->E G 7. Combine Lysate & Assay Reagent in 96-well plate E->G F 6. Prepare Assay Reagent (Buffer + DTT + this compound) F->G H 8. Incubate at 37°C (Protected from light) G->H I 9. Measure Fluorescence (Ex: 490nm, Em: 520nm) H->I

Caption: Standard experimental workflow for the this compound caspase assay.

Troubleshooting_Tree Start Assay Problem Detected HighBg High Background Signal Start->HighBg LowSig Low or No Signal Start->LowSig BlankHigh Is the 'Buffer Blank' control high? HighBg->BlankHigh Sol_Autofluor Solution: Use fresh, high-purity reagents. Test a different buffer formulation. BlankHigh->Sol_Autofluor Yes UntreatedHigh Is the 'Untreated Lysate' control high? BlankHigh->UntreatedHigh No Sol_Substrate Solution: Check substrate purity. Ensure proper storage of substrate. UntreatedHigh->Sol_Substrate Yes Sol_SpontApoptosis Solution: Check cell health and culture conditions for spontaneous apoptosis. UntreatedHigh->Sol_SpontApoptosis No PosCtrlLow Is the 'Positive Control' signal low? LowSig->PosCtrlLow Sol_AssayCond Solution: Check assay conditions (pH, DTT). Use non-denaturing lysis buffer. Confirm apoptosis induction method. PosCtrlLow->Sol_AssayCond Yes SampleLow Is only the experimental sample signal low? PosCtrlLow->SampleLow No Sol_Treatment Solution: Treatment did not induce apoptosis. Optimize dose/time or use a different stimulus. SampleLow->Sol_Treatment Yes

Caption: Troubleshooting decision tree for this compound assay issues.

References

preventing Z-DEVD-R110 degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the fluorogenic caspase-3/7 substrate, Z-DEVD-R110. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing substrate degradation and troubleshooting common issues during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a highly sensitive and specific substrate used to detect the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway. The substrate consists of the rhodamine 110 (R110) fluorophore flanked by two DEVD (Asp-Glu-Val-Asp) peptide sequences. In its intact form, this compound is non-fluorescent. Upon cleavage by active caspase-3 or -7, the R110 is released in a two-step process, resulting in a significant increase in fluorescence that can be measured.[1][2][3][4]

Q2: What are the optimal storage and handling conditions for this compound?

A2: To ensure the stability and performance of this compound, it is crucial to adhere to proper storage and handling guidelines. The lyophilized powder should be stored at -20°C and protected from light.[2] Once reconstituted, typically in DMSO, it is recommended to aliquot the solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Q3: My assay is showing high background fluorescence. What are the potential causes?

A3: High background fluorescence can be a common issue and may arise from several factors:

  • Substrate Degradation: Improper storage, exposure to light, or extended incubation times can lead to the spontaneous breakdown of this compound, releasing the fluorescent R110.

  • Contamination: Microbial contamination in cell cultures or reagents can contain proteases that may cleave the substrate.

  • Incomplete Cell Lysis: If cells are not completely lysed, endogenous enzymes may be released that contribute to non-specific substrate cleavage.

  • Non-Specific Protease Activity: Besides caspase-3 and -7, other caspases such as -6, -8, and -10 have been reported to cleave the DEVD sequence, which can lead to a higher-than-expected signal.

Q4: Can other proteases besides caspase-3 and -7 cleave this compound?

A4: Yes, while this compound is designed as a specific substrate for caspase-3 and -7, the DEVD peptide sequence can also be recognized and cleaved by other members of the caspase family, including caspase-6, caspase-8, and caspase-10. It is important to consider the cellular context and the potential activation of these other caspases when interpreting results.

Troubleshooting Guides

Issue 1: High Background Signal
Potential Cause Troubleshooting Steps
Substrate Degradation - Store lyophilized this compound at -20°C, protected from light. - Prepare fresh working solutions of the substrate for each experiment. - Minimize the exposure of the substrate and assay plates to light. - Optimize incubation time; prolonged incubation can lead to non-enzymatic hydrolysis.
Reagent/Cell Culture Contamination - Use sterile techniques and filtered reagents. - Regularly test cell cultures for microbial contamination. - Include a "no-cell" or "no-lysate" control to assess reagent contamination.
Non-Specific Enzyme Activity - Include a negative control with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) or a specific caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) to confirm that the signal is caspase-mediated. - Optimize the amount of cell lysate used in the assay to minimize the concentration of non-specific proteases.
Issue 2: Low or No Signal
Potential Cause Troubleshooting Steps
Inactive Caspases - Ensure that the experimental conditions are sufficient to induce apoptosis and activate caspases. - Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to verify assay performance. - Check the age and storage of cell lysates, as caspase activity can diminish over time.
Suboptimal Assay Conditions - Verify the pH of the assay buffer is within the optimal range for caspase activity (typically pH 7.2-7.4). - Ensure the correct excitation and emission wavelengths are used for detection (typically around 498 nm for excitation and 521 nm for emission for the final R110 product).
Degraded Substrate - Use a fresh aliquot of this compound. - Verify the concentration of the substrate stock solution.

Experimental Protocols

Standard Caspase-3/7 Activity Assay

This protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions.

Materials:

  • Cells to be assayed

  • Apoptosis-inducing agent (positive control)

  • Caspase inhibitor (e.g., Ac-DEVD-CHO)

  • Cell Lysis Buffer

  • Assay Buffer (e.g., 10 mM HEPES or PIPES, pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)

  • This compound substrate

  • 96-well black microplate

Procedure:

  • Cell Seeding: Seed cells in a 96-well black microplate at a desired density and allow them to adhere overnight.

  • Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent. Include untreated cells as a negative control.

  • Cell Lysis:

    • Remove the culture medium and wash the cells with PBS.

    • Add an appropriate volume of Cell Lysis Buffer to each well and incubate on ice.

  • Assay Preparation:

    • Prepare the assay reagent by diluting the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM).

    • For inhibitor controls, pre-incubate the cell lysate with the caspase inhibitor before adding the substrate.

  • Assay Reaction:

    • Add the assay reagent containing this compound to each well containing cell lysate.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~498 nm and emission at ~521 nm.

Visualizations

Signaling Pathway of this compound Cleavage

G cluster_0 Apoptotic Stimulus cluster_1 Execution Phase Initiator Caspases Initiator Caspases Caspase-3/7 (Inactive) Caspase-3/7 (Inactive) Initiator Caspases->Caspase-3/7 (Inactive) activates Caspase-3/7 (Active) Caspase-3/7 (Active) Caspase-3/7 (Inactive)->Caspase-3/7 (Active) This compound (Non-fluorescent) This compound (Non-fluorescent) Caspase-3/7 (Active)->this compound (Non-fluorescent) cleaves DEVD-R110 (Fluorescent Intermediate) DEVD-R110 (Fluorescent Intermediate) Caspase-3/7 (Active)->DEVD-R110 (Fluorescent Intermediate) cleaves Apoptosis Apoptosis Caspase-3/7 (Active)->Apoptosis This compound (Non-fluorescent)->DEVD-R110 (Fluorescent Intermediate) Step 1 R110 (Highly Fluorescent) R110 (Highly Fluorescent) DEVD-R110 (Fluorescent Intermediate)->R110 (Highly Fluorescent) Step 2

Caption: Caspase-3/7 activation and cleavage of this compound.

Experimental Workflow for Caspase-3/7 Assay

G Start Start Seed Cells Seed Cells Start->Seed Cells Induce Apoptosis Induce Apoptosis Seed Cells->Induce Apoptosis Lyse Cells Lyse Cells Induce Apoptosis->Lyse Cells Add Reagent to Lysate Add Reagent to Lysate Lyse Cells->Add Reagent to Lysate Prepare Assay Reagent Prepare Assay Reagent Prepare Assay Reagent->Add Reagent to Lysate Incubate Incubate Add Reagent to Lysate->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data End End Analyze Data->End

Caption: A typical workflow for a caspase-3/7 activity assay.

References

Technical Support Center: Z-DEVD-R110 Caspase-3/7 Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Z-DEVD-R110 assay for detecting caspase-3 and -7 activity, a key indicator of apoptosis.

Troubleshooting Guide

High Background Fluorescence

Question: I am observing high fluorescence in my negative control wells, leading to a poor signal-to-noise ratio. What are the common causes and solutions?

Answer: High background fluorescence can obscure the detection of caspase-3/7 activity. Here are the primary causes and troubleshooting steps:

  • Substrate Impurity: The this compound substrate may contain trace amounts of free Rhodamine 110 (R110), which is highly fluorescent.[1]

    • Solution: Ensure you are using a highly purified this compound substrate.[1] Substrates that are purified to remove free R110 will exhibit lower background fluorescence.[1]

  • Autofluorescence: Cells and media components can naturally fluoresce at the excitation and emission wavelengths used for R110 detection.

    • Solution: Include a "no-cell" control (media and assay reagents only) to determine the contribution of the media to the background signal. If cellular autofluorescence is high, you may need to optimize cell number or choose a different assay.

  • Spontaneous Substrate Degradation: The this compound substrate can degrade over time, especially if not stored properly.

    • Solution: Store the this compound substrate protected from light at -20°C.[2][3] Prepare fresh dilutions of the substrate before each experiment.

Low Signal-to-Noise Ratio

Question: My fluorescence signal in apoptotic samples is very weak and difficult to distinguish from the background. How can I improve my signal?

Answer: A low signal-to-noise ratio can be due to insufficient caspase activity or suboptimal assay conditions.

  • Insufficient Apoptosis Induction: The concentration of the apoptosis-inducing agent or the incubation time may not be sufficient.

    • Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.

  • Low Cell Number: An insufficient number of cells will result in a low concentration of caspases.

    • Solution: For the best results, it is recommended to use at least 100,000 to 1,000,000 cells for each reaction.

  • Suboptimal Substrate Concentration: The concentration of the this compound substrate may not be optimal for your experimental setup.

    • Solution: It is recommended to test a range of substrate concentrations, typically from 20 µM to 100 µM, to find the optimal concentration for your assay system.

Inconsistent Results and High Variability

Question: I am observing significant variability between replicate wells and between experiments. What could be causing this?

Answer: Inconsistent results can stem from several factors, from cell handling to assay execution.

  • Incomplete Cell Lysis: Inefficient lysis will result in incomplete release of caspases, leading to underestimation of their activity.

    • Solution: Ensure complete cell lysis by following the recommended lysis buffer incubation times, typically 30 minutes on ice. For adherent cells, ensure the entire monolayer is covered with lysis buffer.

  • Non-linear Reaction Kinetics: The cleavage of this compound is a two-step process, which results in non-linear fluorescence generation over time.

    • Solution: For endpoint assays, ensure that the reaction is stopped at a consistent time point for all samples. For kinetic assays, be aware that the reaction rate will change over time. It is important to note that the R110 standard curve should be used for endpoint quantification and is not suitable for kinetic studies.

  • Pipetting Errors: Inaccurate pipetting can introduce significant variability.

    • Solution: Use calibrated pipettes and ensure proper mixing of reagents in each well.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a fluorometric method for detecting the activity of caspase-3 and caspase-7, which are key proteases in the apoptotic pathway. The substrate, this compound, is a non-fluorescent molecule. In the presence of active caspase-3 or -7, the enzyme cleaves the DEVD peptide sequence from the rhodamine 110 (R110) dye. This cleavage occurs in a two-step process, first producing a fluorescent monoamide and then the highly fluorescent R110 product. The resulting fluorescence, measured at an excitation/emission of ~496/520 nm, is directly proportional to the caspase-3/7 activity.

Q2: What are the essential controls for this assay?

A2: To ensure the validity of your results, the following controls are recommended:

  • Negative Control: Untreated cells to establish the baseline caspase activity.

  • Positive Control: Cells treated with a known apoptosis-inducing agent to confirm that the assay can detect an increase in caspase activity.

  • Inhibitor Control: Apoptotic cells treated with a specific caspase-3/7 inhibitor, such as Ac-DEVD-CHO. This control confirms that the observed fluorescence signal is due to the specific activity of DEVD-cleaving caspases.

Q3: Can I use the R110 standard curve for kinetic measurements?

A3: No. The cleavage of the this compound substrate is a two-step process, which leads to non-linear kinetics of fluorescence generation. Therefore, the R110 standard curve is only suitable for quantifying the amount of R110 generated at the endpoint of the assay and cannot be used for kinetic studies.

Q4: Is the this compound substrate specific to caspase-3 and -7?

A4: While this compound is a preferential substrate for caspase-3 and -7, other caspases, such as caspase-6, -8, and -10, can also cleave the DEVD sequence, although less efficiently. Therefore, it is more accurate to refer to the measured activity as "DEVDase activity." The use of a specific inhibitor can help confirm the contribution of caspase-3/7.

Experimental Protocols

Standard this compound Assay Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells to be assayed

  • Apoptosis-inducing agent (for positive control)

  • Caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO)

  • This compound substrate

  • Cell Lysis Buffer

  • Assay Buffer

  • Rhodamine 110 (R110) standard

  • Black, clear-bottom 96-well microplate

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that allows for a confluent monolayer for adherent cells, or a recommended density of 40,000 to 200,000 cells per well for suspension cells. Incubate overnight.

  • Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent and for the optimal time as determined by preliminary experiments. Include untreated and inhibitor-treated wells as controls.

  • Cell Lysis:

    • Adherent Cells: Aspirate the culture medium and add 50 µL of chilled Cell Lysis Buffer to each well.

    • Suspension Cells: Centrifuge the plate at 400 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellets in 50 µL of chilled Cell Lysis Buffer.

  • Incubation: Incubate the plate on ice for 30 minutes to ensure complete cell lysis.

  • Substrate Addition: Prepare a working solution of the this compound substrate in Assay Buffer (a typical final concentration is around 50 µM). Add 50 µL of the substrate working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.

R110 Standard Curve
  • Prepare R110 Stock: Dilute the R110 standard to a top concentration of 20 µM in Cell Lysis Buffer.

  • Serial Dilutions: Perform 1:2 serial dilutions to obtain a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625, 0.313, and 0.156 µM). Include a blank of Cell Lysis Buffer only.

  • Measurement: Add 100 µL of each standard dilution to a well and measure the fluorescence as described above.

  • Plot: Subtract the blank reading from all measurements and plot the relative fluorescence units (RFU) versus the R110 concentration.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Excitation Wavelength ~490-496 nm
Emission Wavelength ~520 nm
Cell Number per Well 100,000 - 1,000,000Optimization may be required.
This compound Concentration 20 - 100 µMOptimal concentration should be determined experimentally.
Lysis Buffer Incubation 30 minutes on iceEnsures complete cell lysis.
Assay Incubation 30 - 60 minutes at 37°CProtect from light.

Visualizations

apoptosis_pathway Apoptotic_Stimulus Apoptotic Stimulus Procaspase_9 Procaspase-9 Apoptotic_Stimulus->Procaspase_9 activates Caspase_9 Caspase-9 Procaspase_9->Caspase_9 Procaspase_3_7 Procaspase-3/7 Caspase_9->Procaspase_3_7 cleaves Caspase_3_7 Caspase-3/7 Procaspase_3_7->Caspase_3_7 Z_DEVD_R110 This compound (Non-fluorescent) Caspase_3_7->Z_DEVD_R110 cleaves Apoptosis Apoptosis Caspase_3_7->Apoptosis executes Fluorescent_Product Fluorescent Product (R110) Z_DEVD_R110->Fluorescent_Product

Caption: Simplified intrinsic apoptosis signaling pathway leading to this compound cleavage.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Seed_Cells 1. Seed Cells Induce_Apoptosis 2. Induce Apoptosis (Positive & Inhibitor Controls) Seed_Cells->Induce_Apoptosis Lyse_Cells 3. Lyse Cells Induce_Apoptosis->Lyse_Cells Add_Substrate 4. Add this compound Lyse_Cells->Add_Substrate Incubate 5. Incubate Add_Substrate->Incubate Measure_Fluorescence 6. Measure Fluorescence (Ex/Em: ~496/520 nm) Incubate->Measure_Fluorescence troubleshooting_logic Start Problem High_Background High Background? Start->High_Background Low_Signal Low Signal? High_Background->Low_Signal No Sol_High_BG Check Substrate Purity Run 'No-Cell' Control Proper Substrate Storage High_Background->Sol_High_BG Yes Inconsistent_Results Inconsistent Results? Low_Signal->Inconsistent_Results No Sol_Low_Signal Optimize Apoptosis Induction Increase Cell Number Titrate Substrate Concentration Low_Signal->Sol_Low_Signal Yes Sol_Inconsistent Ensure Complete Lysis Consistent Incubation Times Verify Pipetting Accuracy Inconsistent_Results->Sol_Inconsistent Yes End Resolved Inconsistent_Results->End No Sol_High_BG->End Sol_Low_Signal->End Sol_Inconsistent->End

References

Z-DEVD-R110 Technical Support Center: Signal Stability & Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Z-DEVD-R110 caspase-3/7 assay. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental protocols and troubleshooting common issues related to signal stability and incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the this compound assay?

The this compound assay is a fluorometric method for detecting the activity of caspase-3 and caspase-7, key executioner caspases in apoptosis. The substrate, this compound, is a non-fluorescent bisamide derivative of rhodamine 110 (R110).[1][2] In the presence of active caspase-3 or -7, the enzyme specifically recognizes and cleaves the DEVD peptide sequence. This cleavage occurs in a two-step process: first, one of the DEVD peptides is cleaved to produce a fluorescent monoamide intermediate, and then the second peptide is cleaved to release the highly fluorescent Rhodamine 110 (R110).[1][2] The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample.

Q2: What are the recommended excitation and emission wavelengths for detecting the Rhodamine 110 product?

The fluorescent product, Rhodamine 110 (R110), has excitation and emission maxima of approximately 496 nm and 520 nm, respectively.[1] These spectral properties are similar to those of fluorescein.

Q3: How should the this compound substrate be stored?

For long-term stability, the lyophilized this compound substrate should be stored at -20°C and protected from light. Once reconstituted in DMSO, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.

Signal Stability and Incubation Time

Optimizing incubation time is critical for obtaining accurate and reproducible results. Under-incubation can lead to low signal, while over-incubation may result in signal saturation or increased background.

Recommended Incubation Time:

A typical incubation time for the this compound assay is between 30 and 60 minutes at room temperature or 37°C. However, the optimal time can vary depending on the cell type, the concentration of active caspases, and the specific experimental conditions. It is always recommended to perform a time-course experiment to determine the optimal incubation period for your specific system.

Signal Stability of Rhodamine 110:

The fluorescent product of the assay, Rhodamine 110, is known to be more photostable than other common fluorophores like fluorescein. However, prolonged exposure to light can still lead to photobleaching. The signal from the cleaved R110 is generally stable for several hours, but for kinetic assays, it is advisable to take readings at regular intervals.

Quantitative Data on Signal Stability:

While specific quantitative data on the decay of Rhodamine 110 fluorescence in cell lysates over extended periods is not extensively published, the inherent photostability of the rhodamine family of dyes suggests that the signal should remain relatively stable for the duration of most experiments when protected from light. For endpoint assays, it is best practice to read the plate as soon as the optimal incubation time is reached.

Time PointExpected Signal Stability (Protected from Light)Notes
0-1 hourHighOptimal window for most endpoint assays.
1-2 hoursHighSignal may continue to increase in kinetic assays.
2-4 hoursModeratePotential for slight signal decay due to photobleaching if exposed to light.
>4 hoursModerate to LowIncreased risk of signal degradation and evaporation from wells.

Experimental Protocols

Key Experiment: Caspase-3/7 Activity Assay in Cell Lysates

Objective: To measure the activity of caspase-3 and -7 in cell lysates using the this compound substrate.

Materials:

  • Cells of interest (e.g., Jurkat, HeLa)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, containing 2 mM EDTA, 0.1% CHAPS, and protease inhibitors)

  • This compound substrate (stock solution in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, containing 10 mM DTT and 2 mM EDTA)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a desired density in a suitable culture vessel.

    • Treat cells with the apoptosis-inducing agent or vehicle control for the desired time.

  • Cell Lysis:

    • Harvest the cells and centrifuge to obtain a cell pellet.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant (cell lysate) for the assay.

  • Assay Setup:

    • In a 96-well black microplate, add a specific volume of cell lysate to each well.

    • Prepare a reaction mixture by diluting the this compound stock solution in Assay Buffer to the desired final concentration (typically 50-100 µM).

    • Add the reaction mixture to each well containing the cell lysate to initiate the reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature or 37°C, protected from light.

    • For an endpoint assay, measure the fluorescence after a predetermined optimal incubation time (e.g., 60 minutes).

    • For a kinetic assay, measure the fluorescence at regular intervals (e.g., every 5-10 minutes) over a period of 1-2 hours.

    • Use a fluorescence microplate reader with excitation at ~496 nm and emission at ~520 nm.

Visualizations

This compound Signaling Pathway cluster_0 Cellular Environment cluster_1 Assay Components Apoptotic Stimulus Apoptotic Stimulus Procaspase-3 Procaspase-3 Apoptotic Stimulus->Procaspase-3 activates Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 cleavage This compound This compound (Non-fluorescent) Active Caspase-3->this compound cleaves DEVD-R110 DEVD-R110 (Monoamide - Fluorescent) This compound->DEVD-R110 1st Cleavage Rhodamine 110 Rhodamine 110 (Highly Fluorescent) DEVD-R110->Rhodamine 110 2nd Cleavage

Caption: this compound cleavage by active caspase-3.

Troubleshooting Workflow cluster_HighBg Troubleshooting High Background cluster_LowSignal Troubleshooting Low Signal cluster_Inconsistent Troubleshooting Inconsistency Start Start Problem Problem Encountered Start->Problem HighBg High Background Fluorescence Problem->HighBg High Background LowSignal Low or No Signal Problem->LowSignal Low Signal Inconsistent Inconsistent Results Problem->Inconsistent Inconsistent Data CheckSubstrate Check Substrate: Purity, Storage HighBg->CheckSubstrate CheckBuffer Check Buffer: Autofluorescence HighBg->CheckBuffer CheckCells Check Cells: High cell number, autofluorescence HighBg->CheckCells CheckIncubation Optimize Incubation: Time and Temperature LowSignal->CheckIncubation CheckLysate Check Lysate: Protein concentration, caspase activity LowSignal->CheckLysate CheckReagents Check Reagents: Substrate concentration, DTT activity LowSignal->CheckReagents CheckPipetting Pipetting Technique: Accuracy and consistency Inconsistent->CheckPipetting CheckMixing Ensure Thorough Mixing Inconsistent->CheckMixing CheckPlate Plate Reader: Settings and calibration Inconsistent->CheckPlate

Caption: A logical workflow for troubleshooting common assay issues.

Troubleshooting Guide

Q: My assay has very high background fluorescence. What are the possible causes and solutions?

A: High background fluorescence can obscure the true signal from caspase activity. Here are some common causes and their solutions:

  • Substrate Quality: The this compound substrate may contain free Rhodamine 110 as an impurity.

    • Solution: Use a high-purity substrate from a reputable supplier.

  • Autofluorescence of Assay Components or Compounds: Some buffers, media components (like phenol red), or test compounds can be inherently fluorescent at the excitation and emission wavelengths of R110.

    • Solution: Run a blank control with all assay components except the cell lysate to check for background fluorescence. If a test compound is suspected, measure its fluorescence in the assay buffer.

  • Cellular Autofluorescence: Some cell types have higher intrinsic fluorescence than others.

    • Solution: Include a control of lysed cells that have not been treated with an apoptosis inducer to determine the baseline cellular autofluorescence.

Q: I am not seeing a significant increase in fluorescence in my treated samples compared to the control. What should I check?

A: A low or absent signal can be due to several factors:

  • Inefficient Apoptosis Induction: The treatment may not be effectively inducing apoptosis in your cell type at the concentration and duration used.

    • Solution: Confirm apoptosis induction using an orthogonal method, such as Annexin V staining or TUNEL assay. Optimize the concentration and incubation time of your apoptosis-inducing agent.

  • Insufficient Caspase Activity: The amount of active caspase-3/7 in your lysate may be too low to detect.

    • Solution: Increase the number of cells used to prepare the lysate or increase the amount of lysate used in the assay.

  • Suboptimal Assay Conditions: The incubation time may be too short, or the temperature may not be optimal.

    • Solution: Perform a time-course experiment to determine the optimal incubation time. Ensure the assay is performed at the recommended temperature (room temperature or 37°C).

  • Inactive Reagents: The DTT in the assay buffer is essential for caspase activity and can oxidize over time. The substrate may also have degraded due to improper storage.

    • Solution: Prepare fresh assay buffer with a fresh stock of DTT. Ensure the this compound substrate has been stored correctly at -20°C and protected from light.

Q: My results are inconsistent between wells and experiments. What could be the cause?

A: Inconsistent results are often due to technical variability:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cell lysates or reagents can lead to significant variations.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique.

  • Incomplete Mixing: Failure to properly mix the reagents in the wells can result in an uneven reaction.

    • Solution: Gently mix the contents of the wells after adding all reagents, for example, by tapping the plate or using a plate shaker.

  • Edge Effects in Microplates: Wells on the edge of the plate can be more prone to evaporation, leading to changes in reagent concentrations.

    • Solution: Avoid using the outermost wells of the plate for your samples, or fill them with a buffer to minimize evaporation from adjacent wells.

  • Kinetic vs. Endpoint Reading: For kinetic assays, it is important to ensure that the initial reading is taken before significant product formation has occurred. For endpoint assays, the timing of the reading is critical.

    • Solution: For kinetic assays, ensure the plate reader is set up to add reagents and start reading immediately. For endpoint assays, use a consistent and precise incubation time for all samples.

Q: Can other proteases in the cell lysate cleave this compound?

A: While the DEVD sequence is a preferred substrate for caspase-3 and -7, other proteases may have some low-level activity towards this substrate.

  • Solution: To confirm that the measured activity is due to DEVD-specific caspases, include a control where the cell lysate is pre-incubated with a specific caspase-3/7 inhibitor, such as Ac-DEVD-CHO. A significant reduction in the fluorescent signal in the presence of the inhibitor confirms the specificity of the assay.

References

improving signal-to-noise ratio with Z-DEVD-R110

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Z-DEVD-R110 substrate to measure caspase-3/7 activity.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

High background fluorescence or a low signal can compromise the quality of your data. This guide addresses common issues and provides actionable solutions to improve the signal-to-noise ratio in your this compound experiments.

Question: Why is my background fluorescence high?

Answer: High background can originate from several sources. Consider the following potential causes and solutions:

  • Substrate Purity and Integrity: The this compound substrate is a bisamide derivative of rhodamine 110 (R110) and is designed to be non-fluorescent.[1] However, contamination with free R110 or spontaneous hydrolysis of the substrate can lead to elevated background signals.[2]

    • Solution: Use highly purified this compound substrate.[2] Upon reconstitution, aliquot the substrate and store it at -20°C, protected from light, to minimize degradation.[3] Stock solutions are generally stable for up to 3 months at -20°C.[3]

  • Autofluorescence: Cells and components of the culture medium can exhibit intrinsic fluorescence at the excitation and emission wavelengths used for R110 detection.

    • Solution: Include a "no-cell" control (assay buffer with substrate only) and a "vehicle-treated cell" control to determine the contribution of autofluorescence. If possible, use phenol red-free media during the final stages of your experiment.

  • Sub-optimal Assay Buffer: The composition of your assay buffer can influence background fluorescence.

    • Solution: Ensure your assay buffer has a pH between 7.2 and 7.4 and contains a non-ionic detergent like CHAPS (0.1%) to promote cell lysis without significantly increasing background.

Question: What should I do if my fluorescent signal is too low?

Answer: A weak signal may indicate insufficient caspase activity or sub-optimal assay conditions. Here are some troubleshooting steps:

  • Insufficient Apoptosis Induction: The level of caspase-3/7 activation may be too low in your experimental samples.

    • Solution: Ensure your apoptosis-inducing agent is used at an effective concentration and for a sufficient duration. Include a robust positive control where apoptosis is strongly induced to confirm that the assay is working.

  • Incorrect Substrate Concentration: The concentration of this compound may not be optimal for your specific experimental setup.

    • Solution: While a working concentration of around 50-100 µM is often recommended, you may need to perform a titration to find the optimal substrate concentration for your cell type and experimental conditions.

  • Improper Incubation Time and Temperature: The enzymatic reaction may not have proceeded sufficiently.

    • Solution: Assays are typically performed at room temperature or 37°C. Extend the incubation time (e.g., from 30 minutes to 60 minutes or longer) to allow for more product formation. Monitor the reaction kinetically to determine the optimal endpoint.

  • Incorrect Instrument Settings: The settings on your fluorometer or microplate reader may not be optimized for R110 detection.

    • Solution: Use excitation and emission wavelengths appropriate for R110 (Ex/Em: ~496/520 nm). Ensure the gain setting is appropriate to detect the signal without saturating the detector.

Question: How can I confirm that the signal I'm detecting is specific to caspase-3/7 activity?

Answer: It is crucial to verify the specificity of your fluorescent signal.

  • Solution: Include an inhibitor control in your experiment. Treat a sample of apoptosis-induced cells with a specific caspase-3/7 inhibitor, such as Ac-DEVD-CHO, before adding the this compound substrate. A significant reduction in the fluorescent signal in the presence of the inhibitor confirms that the activity is due to DEVD-specific caspases.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a non-fluorescent bisamide derivative of rhodamine 110 (R110). In the presence of active caspase-3 or caspase-7, the enzyme cleaves the DEVD peptide sequences. This occurs in a two-step process: the first cleavage yields a fluorescent monoamide intermediate, and the second cleavage releases the highly fluorescent R110 molecule. The increase in fluorescence is directly proportional to the caspase activity.

Q2: What are the recommended excitation and emission wavelengths for detecting the fluorescent product?

A2: The final fluorescent product, rhodamine 110 (R110), has spectral properties similar to fluorescein. The recommended excitation maximum is approximately 496 nm, and the emission maximum is around 520 nm.

Q3: What controls should I include in my this compound assay?

A3: A well-controlled experiment is essential for accurate data interpretation. The following controls are recommended:

  • Negative Control: Untreated cells to establish a baseline level of caspase activity.

  • Positive Control: Cells treated with a known apoptosis-inducing agent to ensure the assay is detecting caspase activation.

  • Inhibitor Control: Apoptosis-induced cells treated with a caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) to confirm signal specificity.

  • No-Cell Control: Assay buffer and substrate without cells to measure background fluorescence of the reagents.

Q4: Can I quantify the amount of active caspase in my sample?

A4: Yes, you can quantify the amount of released R110, which corresponds to caspase activity. To do this, you need to generate a standard curve using a known concentration of free R110. By comparing the fluorescence of your samples to the standard curve, you can determine the concentration of R110 produced.

Data Presentation

Table 1: Recommended Instrument Settings for R110 Detection

ParameterRecommended Setting
Excitation Wavelength~496 nm
Emission Wavelength~520 nm
Cutoff FilterAs recommended by the instrument manufacturer for fluorescein/R110
PMT/Gain SettingAdjust to ensure the signal from the positive control is within the linear range of the detector

Table 2: Typical Reagent Concentrations

ReagentStock ConcentrationWorking Concentration
This compound1 mM in DMSO50 - 100 µM
Ac-DEVD-CHO (Inhibitor)5 mM in DMSOVaries (follow manufacturer's recommendation)
R110 Standard80 µM in H₂OSerial dilutions for standard curve

Experimental Protocols

Detailed Protocol for Caspase-3/7 Activity Assay in Cell Lysates

  • Cell Culture and Treatment:

    • Plate cells at a density of 20,000 to 80,000 cells per well in a 96-well plate suitable for fluorescence measurements (e.g., black-walled, clear-bottom).

    • Induce apoptosis in your cells using your desired method. Include untreated wells as a negative control.

  • Cell Lysis:

    • Carefully remove the culture medium.

    • Add 50 µL of chilled cell lysis buffer (e.g., 10 mM HEPES or PIPES, pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS) to each well.

    • Incubate on ice for 30 minutes.

    • If significant debris is present, centrifuge the plate and transfer the supernatant to a new plate.

  • Inhibitor Control (Optional but Recommended):

    • To a subset of wells containing lysate from induced cells, add the caspase-3/7 inhibitor Ac-DEVD-CHO. Incubate at room temperature for 10-15 minutes.

  • Assay Reaction:

    • Prepare a 2X working solution of the this compound substrate in the assay buffer.

    • Add 50 µL of the 2X substrate solution to each well of the cell lysate plate, resulting in a final volume of 100 µL and the desired final substrate concentration (e.g., 50 µM).

  • Incubation:

    • Incubate the plate at room temperature or 37°C for 30 to 60 minutes, protected from light. The optimal time may need to be determined empirically.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader with excitation at ~496 nm and emission at ~520 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from a no-cell control) from all readings.

    • Compare the fluorescence signals from your different experimental conditions. If a standard curve was prepared, quantify the amount of R110 produced.

Visualizations

Z_DEVD_R110_Mechanism cluster_0 Mechanism of Action This compound This compound (Non-fluorescent) Monoamide DEVD-R110 Monoamide (Fluorescent) This compound->Monoamide Caspase-3/7 (Cleavage 1) R110 Rhodamine 110 (Highly Fluorescent) Monoamide->R110 Caspase-3/7 (Cleavage 2)

Caption: Mechanism of this compound cleavage by caspase-3/7.

Experimental_Workflow cluster_1 Experimental Workflow A 1. Plate and Treat Cells (Induce Apoptosis) B 2. Lyse Cells A->B C 3. Add this compound Substrate B->C D 4. Incubate (Protected from Light) C->D E 5. Measure Fluorescence (Ex/Em: ~496/520 nm) D->E

Caption: A typical workflow for a this compound caspase assay.

Troubleshooting_Logic cluster_2 Troubleshooting Logic Start Poor Signal-to-Noise Ratio High_BG High Background? Start->High_BG Low_Signal Low Signal? Start->Low_Signal Sol_BG1 Check Substrate Purity & Storage High_BG->Sol_BG1 Yes Sol_BG2 Run Autofluorescence Controls High_BG->Sol_BG2 Yes Sol_Sig1 Optimize Induction Conditions Low_Signal->Sol_Sig1 Yes Sol_Sig2 Titrate Substrate Concentration Low_Signal->Sol_Sig2 Yes Sol_Sig3 Optimize Incubation Time & Temp Low_Signal->Sol_Sig3 Yes

Caption: A decision tree for troubleshooting common assay issues.

References

Validation & Comparative

A Comparative Guide to Caspase-3/7 Substrates: Z-DEVD-R110 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of apoptosis research, the selection of an appropriate caspase-3/7 substrate is a critical determinant of experimental success. This guide provides an objective comparison of the widely used fluorogenic substrate Z-DEVD-R110 with other common alternatives, supported by experimental data and detailed protocols to aid in making informed decisions for your specific research needs.

The executioner caspases, caspase-3 and caspase-7, are key mediators of programmed cell death, or apoptosis. Their activity is a hallmark of this process, and its accurate measurement is crucial for studying apoptosis in various contexts, including cancer biology, neurodegenerative diseases, and drug discovery. A variety of synthetic substrates have been developed to detect caspase-3/7 activity, each with distinct characteristics that make them suitable for different applications. This guide focuses on the rhodamine 110 (R110)-based substrate, this compound, and compares its performance with other prevalent caspase-3/7 substrates.

Mechanism of Action: A Two-Step Fluorescence Activation

This compound is a fluorogenic substrate that utilizes the DEVD tetrapeptide sequence, the preferred recognition motif for caspase-3 and -7, linked to the fluorophore rhodamine 110.[1][2][3] In its native state, this compound is a non-fluorescent bisamide derivative where two DEVD peptides are attached to the amino groups of R110, effectively quenching its fluorescence.[1][2] Upon incubation with active caspase-3 or -7, the enzyme cleaves the peptide bonds in a two-step process. The initial cleavage yields a fluorescent monoamide intermediate, followed by a second cleavage that releases the highly fluorescent rhodamine 110 molecule. The resulting fluorescence, typically measured at an excitation maximum of ~496 nm and an emission maximum of ~520 nm, is directly proportional to the caspase-3/7 activity in the sample.

Performance Comparison of Caspase-3/7 Substrates

The choice of a caspase-3/7 substrate significantly impacts assay sensitivity, dynamic range, and susceptibility to interference. Below is a summary of the key performance characteristics of this compound and its main competitors.

SubstrateReporter MoleculeDetection MethodExcitation (nm)Emission (nm)Km (µM)Signal-to-Background (S/B) RatioKey AdvantagesKey Disadvantages
This compound Rhodamine 110Fluorometric~496~520Not widely reportedGoodHigh fluorescence quantum yield; Less prone to autofluorescence interference from test compounds.Two-step cleavage process can lead to non-linear kinetics.
Ac-DEVD-AMC 7-amino-4-methylcoumarinFluorometric~340-380~440-4609.7 - 10High (up to 50)High sensitivity; Well-established substrate.Shorter excitation wavelength can lead to higher background fluorescence from biological samples and test compounds.
Ac-DEVD-pNA p-nitroanilineColorimetric-4059.7 - 11Lower than fluorometric substratesSimple, requires a standard spectrophotometer.Lower sensitivity compared to fluorometric and luminescent substrates.
Caspase-Glo® 3/7 Substrate AminoluciferinLuminescent--Not specifiedVery HighHighest sensitivity; Wide dynamic range; "Add-mix-measure" protocol.Requires a luminometer; Potentially higher cost per assay.

Note: Km values can vary depending on the specific assay conditions and the source of the enzyme. The signal-to-background ratio is also highly dependent on the experimental setup, including cell type, treatment, and incubation time.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible results. The following sections provide standardized protocols for using this compound and its alternatives in a 96-well plate format for cell-based assays.

Protocol 1: Caspase-3/7 Activity Assay using this compound

This protocol is a generalized procedure based on commercially available kits.

Materials:

  • Cells cultured in a 96-well plate

  • Apoptosis-inducing agent

  • This compound substrate solution (typically 2 mM in DMSO)

  • Cell Lysis/Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and culture overnight.

  • Induce apoptosis by treating cells with the desired agent for the appropriate duration. Include untreated cells as a negative control.

  • Prepare the Caspase-3/7 Assay Reagent by diluting the this compound stock solution into the Assay Buffer to the final working concentration (typically 10-50 µM).

  • Add an equal volume of the Caspase-3/7 Assay Reagent to each well containing cells and media.

  • Mix gently by shaking the plate for 30-60 seconds.

  • Incubate the plate at room temperature or 37°C, protected from light, for 1 to 4 hours.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~498 nm and emission at ~521 nm.

  • Subtract the background fluorescence (from no-cell control wells) from all measurements.

Protocol 2: Caspase-3/7 Activity Assay using Ac-DEVD-AMC

This protocol is adapted from various sources for the use of Ac-DEVD-AMC.

Materials:

  • Cells cultured in a 96-well plate

  • Apoptosis-inducing agent

  • Ac-DEVD-AMC substrate solution (typically 1 mg/mL in DMSO)

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Fluorescence microplate reader

Procedure:

  • Seed and treat cells as described in Protocol 1.

  • Prepare cell lysates by removing the culture medium and adding Cell Lysis Buffer to each well. Incubate on ice for 10-30 minutes.

  • Prepare the Reaction Mixture by diluting the Ac-DEVD-AMC stock solution into the Assay Buffer to a final concentration of 20-50 µM.

  • In a separate black 96-well plate, add a portion of the cell lysate to each well.

  • Initiate the reaction by adding the Reaction Mixture to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1 to 2 hours, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission between 420-460 nm.

  • Analyze the data after subtracting the background fluorescence.

Protocol 3: Caspase-3/7 Activity Assay using Ac-DEVD-pNA

This protocol outlines the procedure for a colorimetric caspase-3/7 assay.

Materials:

  • Cells cultured in a 96-well plate

  • Apoptosis-inducing agent

  • Ac-DEVD-pNA substrate solution (typically 4 mM in DMSO)

  • Cell Lysis Buffer

  • Assay Buffer

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare cell lysates from treated and untreated cells as described in Protocol 2.

  • Prepare the Reaction Mixture by diluting the Ac-DEVD-pNA stock solution into the Assay Buffer to a final concentration of 200 µM.

  • In a clear 96-well plate, add a portion of the cell lysate to each well.

  • Add the Reaction Mixture to each well.

  • Incubate the plate at 37°C for 1 to 2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate caspase-3/7 activity based on the change in absorbance relative to controls.

Protocol 4: Caspase-Glo® 3/7 Assay

This is a simplified "add-mix-measure" protocol for the luminescent assay.

Materials:

  • Cells cultured in a white-walled 96-well plate

  • Apoptosis-inducing agent

  • Caspase-Glo® 3/7 Reagent (Buffer and Substrate reconstituted according to the manufacturer's instructions)

  • Luminometer

Procedure:

  • Seed and treat cells as described in Protocol 1, using a white-walled plate suitable for luminescence measurements.

  • Equilibrate the plate and the prepared Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents of the wells gently on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is directly proportional to the amount of caspase activity.

Visualizing the Pathways and Processes

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.

G Apoptosis Signaling Pathway Leading to Caspase-3/7 Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome Apoptosome Procaspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 (Active) Caspase-3/7 (Active) Procaspase-3/7->Caspase-3/7 (Active) Apoptotic Substrates Apoptotic Substrates Caspase-3/7 (Active)->Apoptotic Substrates Cell Death Cell Death Apoptotic Substrates->Cell Death

Caption: Apoptosis signaling pathways converge on the activation of executioner caspases-3 and -7.

G Experimental Workflow for a Caspase-3/7 Assay Cell Seeding Cell Seeding Induction of Apoptosis Induction of Apoptosis Cell Seeding->Induction of Apoptosis Substrate Addition Substrate Addition Induction of Apoptosis->Substrate Addition Incubation Incubation Substrate Addition->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Caption: A generalized workflow for performing a cell-based caspase-3/7 activity assay.

Conclusion

The selection of an appropriate caspase-3/7 substrate is a critical step in apoptosis research. This compound offers the advantage of a longer wavelength emission, which can reduce interference from compound autofluorescence, making it a robust choice for high-throughput screening applications. However, its two-step cleavage mechanism may introduce complexities in kinetic studies. Ac-DEVD-AMC is a highly sensitive and well-characterized substrate, though its shorter excitation wavelength can be a limitation. For ultimate sensitivity and a simplified workflow, luciferin-based substrates like those in the Caspase-Glo® assays are unparalleled, albeit at a potentially higher cost and with the requirement of a luminometer. For simple, cost-effective, and qualitative assessments, the colorimetric substrate Ac-DEVD-pNA remains a viable option.

By carefully considering the specific requirements of your experiment, including the desired sensitivity, throughput, available equipment, and potential for compound interference, researchers can select the most suitable caspase-3/7 substrate to generate accurate and reliable data in their apoptosis studies.

References

Validating Caspase-3/7 Activity: A Comparative Guide to Ac-DEVD-CHO Inhibition of Z-DEVD-R110 Substrate Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of apoptosis, accurate measurement of caspase activity is paramount. Z-DEVD-R110 is a widely used fluorogenic substrate for detecting caspase-3 and caspase-7 activity. Its cleavage by these executioner caspases results in a quantifiable fluorescent signal. However, to ensure the specificity of this signal, a validation step using a selective inhibitor is crucial. This guide provides a comprehensive comparison of caspase-3/7 activity as measured by this compound with and without the potent and specific caspase-3/7 inhibitor, Ac-DEVD-CHO.

Data Presentation: Efficacy of Ac-DEVD-CHO in Inhibiting this compound Cleavage

The following table summarizes the expected results from a typical experiment designed to validate this compound cleavage as a true measure of caspase-3/7 activity. The data demonstrates a significant reduction in fluorescence upon the addition of Ac-DEVD-CHO to apoptotic cell lysates, confirming that the signal is specifically generated by DEVD-cleaving caspases.

ConditionDescriptionRelative Fluorescence Units (RFU)% Inhibition
Negative Control Lysate from non-apoptotic (healthy) cells + this compound1,500N/A
Positive Control Lysate from apoptotic cells + this compound15,0000%
Inhibitor Validation Lysate from apoptotic cells + this compound + Ac-DEVD-CHO (10 µM)2,50092.6%

Note: The data presented here is a representative example based on typical experimental outcomes. Actual results may vary depending on the cell type, apoptosis induction method, and specific experimental conditions.

Experimental Protocols

A detailed methodology for the validation experiment is provided below.

Objective: To confirm that the fluorescence signal generated from the cleavage of the this compound substrate is due to the specific activity of caspase-3 and/or caspase-7.

Materials:

  • Cells of interest (e.g., Jurkat, HeLa)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA assay)

  • This compound substrate solution (1 mM stock in DMSO)

  • Ac-DEVD-CHO inhibitor solution (10 mM stock in DMSO)

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~499 nm, Emission: ~521 nm)

Procedure:

  • Induction of Apoptosis:

    • Culture cells to the desired density.

    • Treat one population of cells with an appropriate apoptosis-inducing agent and incubate for the required time to induce apoptosis.

    • Maintain a parallel culture of untreated cells as a negative control.

  • Cell Lysis:

    • Harvest both apoptotic and non-apoptotic cells.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay. This is to ensure equal amounts of protein are used in each reaction.

  • Assay Setup:

    • In a 96-well black microplate, set up the following reactions in triplicate:

      • Negative Control: Add cell lysate from non-apoptotic cells to the assay buffer.

      • Positive Control: Add cell lysate from apoptotic cells to the assay buffer.

      • Inhibitor Validation: Add cell lysate from apoptotic cells to the assay buffer and pre-incubate with Ac-DEVD-CHO (final concentration, e.g., 10 µM) for 15-30 minutes at 37°C.

  • Enzymatic Reaction:

    • Add the this compound substrate to all wells to a final concentration of 10-20 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for the cleaved rhodamine 110 fluorophore (Ex: ~499 nm, Em: ~521 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with buffer and substrate only).

    • Calculate the average fluorescence for each condition.

    • Determine the percentage of inhibition by Ac-DEVD-CHO using the following formula: % Inhibition = [1 - (RFU of Inhibitor Validation / RFU of Positive Control)] * 100

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows described in this guide.

G cluster_workflow Experimental Workflow Induce Induce Apoptosis in Cells Lyse Prepare Cell Lysates Induce->Lyse Quantify Quantify Protein Concentration Lyse->Quantify Setup Set up Assay Reactions (Negative, Positive, Inhibitor) Quantify->Setup Add_Substrate Add this compound Substrate Setup->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data & Calculate Inhibition Measure->Analyze

Caption: Experimental workflow for validating this compound results.

G cluster_pathway Caspase-3 Activation Pathway Apoptotic_Stimulus Apoptotic Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases Procaspase3 Procaspase-3 (Inactive) Initiator_Caspases->Procaspase3 cleavage Active_Caspase3 Active Caspase-3 Procaspase3->Active_Caspase3 Z_DEVD_R110 This compound (Non-fluorescent) Active_Caspase3->Z_DEVD_R110 cleavage Fluorescence Fluorescence Z_DEVD_R110->Fluorescence Ac_DEVD_CHO Ac-DEVD-CHO (Inhibitor) Ac_DEVD_CHO->Active_Caspase3 inhibition

Caption: Caspase-3 activation and substrate cleavage signaling pathway.

Navigating Caspase Activity: A Comparative Guide to Z-DEVD-R110 Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise activity of key apoptosis markers is paramount. This guide provides a detailed comparison of the fluorogenic substrate Z-DEVD-R110, focusing on its cross-reactivity with various caspases. By presenting supporting experimental data and detailed protocols, this document serves as a critical resource for designing and interpreting apoptosis assays.

The this compound substrate is a widely utilized tool for detecting the activity of executioner caspases, primarily caspase-3 and caspase-7. Its mechanism relies on the enzymatic cleavage of the DEVD (Asp-Glu-Val-Asp) peptide sequence, which liberates the highly fluorescent rhodamine 110 (R110) molecule. While the DEVD motif is the preferred recognition site for caspase-3 and -7, the potential for cross-reactivity with other caspases exists, which can impact the interpretation of experimental results. This guide explores the specificity of this compound and provides the necessary context for its effective use in research.

Cross-Reactivity Profile of DEVD-Based Substrates

The selectivity of a caspase substrate is crucial for accurately attributing enzymatic activity to a specific caspase. While this compound is predominantly used to measure caspase-3 and -7 activity, studies on DEVD-containing peptides reveal a degree of promiscuity among caspases. The following table summarizes the known cross-reactivity of DEVD-based substrates with a panel of human caspases. It is important to note that direct kinetic data (kcat/KM) for this compound across all caspases is not extensively published in a single study. Therefore, the data presented includes information from studies using DEVD peptides linked to other reporter molecules, which serves as a strong indicator of the inherent substrate preference of the caspases.

CaspaseRelative Activity on DEVD SubstratesKey Findings
Caspase-1 Low to negligiblePrimarily involved in inflammation and recognizes sequences like YVAD.[1]
Caspase-2 LowWhile it can cleave DEVD, it shows a strong preference for substrates with a P5 residue (e.g., VDVAD).[1]
Caspase-3 High Considered a primary target; efficiently cleaves the DEVD sequence.[2]
Caspase-4 Low to negligibleAn inflammatory caspase with limited activity on apoptotic substrates.
Caspase-5 Low to negligibleAn inflammatory caspase with limited activity on apoptotic substrates.
Caspase-6 ModerateCan cleave DEVD, but its preferred substrate sequence is VEID.[1]
Caspase-7 High A primary target alongside caspase-3; efficiently cleaves the DEVD sequence.[1]
Caspase-8 Moderate to HighShows significant activity towards DEVD sequences, although its canonical substrate is IETD.
Caspase-9 LowAn initiator caspase that prefers the LEHD sequence.
Caspase-10 ModerateShows a preference for the caspase-9 substrate LEHD but can also cleave IETD and DEVD sequences.

Experimental Protocols

Accurate assessment of caspase activity and substrate specificity requires meticulous experimental design. Below is a detailed protocol for a fluorometric caspase activity assay using this compound with purified recombinant caspases.

Objective: To determine the rate of this compound cleavage by a panel of purified recombinant caspases.
Materials:
  • Purified, active recombinant human caspases (Caspase-1, -2, -3, -6, -7, -8, -9)

  • This compound substrate (stock solution in DMSO)

  • Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 100 mM NaCl, 10 mM DTT)

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorometric microplate reader with excitation/emission wavelengths of approximately 490/520 nm

Procedure:
  • Preparation of Reagents:

    • Thaw all recombinant caspases on ice.

    • Prepare working solutions of each caspase in Caspase Assay Buffer to a final concentration of 10 nM.

    • Prepare a 2X working solution of this compound (e.g., 20 µM) in Caspase Assay Buffer. Protect from light.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the 2X this compound working solution.

    • Include control wells:

      • No-Enzyme Control: 50 µL of Caspase Assay Buffer without enzyme.

      • Inhibitor Control (optional): Pre-incubate a known caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) with the caspase-3 and caspase-7 samples for 15-30 minutes before adding the substrate.

  • Initiation of Reaction:

    • To initiate the enzymatic reaction, add 50 µL of the respective 10 nM caspase working solution to the wells containing the substrate. The final caspase concentration will be 5 nM and the final substrate concentration will be 10 µM.

    • Mix gently by pipetting or by using a plate shaker for 30 seconds.

  • Data Acquisition:

    • Immediately place the microplate into the pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence intensity (Relative Fluorescence Units - RFU) every 1-2 minutes for a total of 60-120 minutes. Use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control wells) from all experimental wells.

    • Plot the RFU versus time for each caspase.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve for each caspase.

    • Compare the V₀ values to determine the relative cleavage efficiency of this compound by each caspase. The activity of other caspases can be expressed as a percentage of the activity of caspase-3.

Visualizing the Apoptotic Pathway and Experimental Workflow

To further clarify the context of this compound usage, the following diagrams illustrate the core apoptotic signaling pathway and the experimental workflow for assessing substrate cross-reactivity.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activates Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cleaves Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activates Caspase-9->Procaspase-3/7 Cleaves Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Activates This compound This compound Caspase-3/7->this compound Cleaves Apoptosis Apoptosis Caspase-3/7->Apoptosis Executes R110 (Fluorescent) R110 (Fluorescent) This compound->R110 (Fluorescent) Releases cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Recombinant Caspases Recombinant Caspases Plate Setup Plate Setup Recombinant Caspases->Plate Setup This compound This compound This compound->Plate Setup Assay Buffer Assay Buffer Assay Buffer->Plate Setup Reaction Initiation Reaction Initiation Plate Setup->Reaction Initiation Fluorescence Reading Fluorescence Reading Reaction Initiation->Fluorescence Reading Background Subtraction Background Subtraction Fluorescence Reading->Background Subtraction Calculate V0 Calculate V0 Background Subtraction->Calculate V0 Compare Activities Compare Activities Calculate V0->Compare Activities

References

Z-DEVD-R110 Fluorometric Assay vs. Colorimetric Caspase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating apoptosis, the accurate measurement of caspase-3 activity is paramount. Caspase-3, a key executioner caspase, plays a critical role in the apoptotic pathway. This guide provides an objective comparison between the fluorometric Z-DEVD-R110 based assay and traditional colorimetric caspase assays, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.

Principle of Detection

Both assay types rely on the specific recognition and cleavage of the DEVD (Asp-Glu-Val-Asp) tetrapeptide sequence by active caspase-3. The key difference lies in the reporter molecule attached to the DEVD peptide and the subsequent detection method.

  • Colorimetric Assays: These assays utilize a chromophore, typically p-nitroaniline (pNA), conjugated to the DEVD peptide (DEVD-pNA). When caspase-3 cleaves the peptide, the colorless pNA is released and produces a yellow color that can be quantified by measuring its absorbance at approximately 405 nm. The amount of yellow color is directly proportional to the caspase-3 activity.

  • This compound Fluorometric Assay: This method employs a fluorogenic substrate, (Z-DEVD)₂-R110. In its native state, the rhodamine 110 (R110) fluorophore is quenched. Upon cleavage of the DEVD peptides by caspase-3, the highly fluorescent R110 is released. The resulting fluorescence, measured at an excitation/emission of ~496/520 nm, is directly proportional to the caspase-3 activity.[1][2][3] This two-step cleavage process leads to a significant increase in fluorescence signal.[4]

Performance Comparison

The choice between a fluorometric and a colorimetric assay often depends on the specific requirements of the experiment, such as sensitivity, sample throughput, and the need for kinetic measurements.

FeatureThis compound Fluorometric AssayColorimetric (DEVD-pNA) Assay
Sensitivity HighModerate to Low
Signal-to-Background Ratio HighModerate
Assay Format 96-well or 384-well plates96-well plates or cuvettes
Detection Method Fluorescence microplate readerSpectrophotometer or microplate reader (absorbance)
Kinetic Analysis Suitable for continuous kinetic measurementsLess suitable for real-time kinetics due to lower sensitivity
Sample Throughput HighModerate
Cost Generally higherGenerally lower

Key Advantages of this compound over Colorimetric Assays:

  • Higher Sensitivity: Fluorometric assays using R110-based substrates are inherently more sensitive than colorimetric assays.[5] This allows for the detection of lower levels of caspase-3 activity and the use of smaller sample volumes or lower cell numbers.

  • Wider Dynamic Range and Improved Signal-to-Background Ratio: The R110 fluorophore has a high extinction coefficient and quantum yield, resulting in a bright signal and a high signal-to-background ratio. One study comparing various fluorogenic substrates found that while Ac-DEVD-AMC gave the highest signal-to-background ratio, (Z-DEVD)2-Rh110 provided an adequate signal-to-background ratio for a sensitive assay.

  • Suitability for High-Throughput Screening (HTS): The high sensitivity and microplate compatibility of the this compound assay make it well-suited for high-throughput screening of apoptosis inducers or inhibitors.

  • Kinetic Studies: The ability to continuously monitor the fluorescence signal allows for real-time kinetic analysis of caspase-3 activity.

Experimental Protocols

Below are generalized protocols for performing both colorimetric and this compound based caspase-3 assays. Note that specific reagent volumes and incubation times may vary depending on the commercial kit used.

Colorimetric Caspase-3 Assay Protocol (Using DEVD-pNA)

This protocol is a generalized procedure based on common commercially available kits.

1. Sample Preparation: a. Induce apoptosis in your cell culture using the desired method. Include a non-induced control group. b. Pellet 1-5 x 10⁶ cells by centrifugation. c. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer. d. Incubate on ice for 10 minutes. e. Centrifuge at 10,000 x g for 1 minute at 4°C. f. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

2. Assay Reaction: a. Determine the protein concentration of your cell lysate. Dilute the lysate to a concentration of 100-200 µg of protein in 50 µL of cell lysis buffer. b. To a 96-well flat-bottom plate, add 50 µL of each cell lysate sample. c. Prepare a reaction mix by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM. d. Add 50 µL of the 2x Reaction Buffer with DTT to each well containing cell lysate. e. Add 5 µL of 4 mM DEVD-pNA substrate to each well. f. Incubate the plate at 37°C for 1-2 hours, protected from light.

3. Data Acquisition: a. Read the absorbance at 405 nm using a microplate reader. b. The results can be expressed as a fold-increase in caspase-3 activity in the induced samples compared to the non-induced control.

This compound Fluorometric Caspase-3 Assay Protocol

This protocol is a generalized procedure based on common commercially available kits.

1. Sample Preparation: a. Seed cells in a black, clear-bottom 96-well plate. b. Induce apoptosis in your cells. Include appropriate controls (e.g., untreated cells, vehicle control).

2. Assay Reaction: a. Prepare the Assay Reagent by diluting the this compound substrate in the provided assay/lysis buffer according to the manufacturer's instructions. b. Add an equal volume of the prepared Assay Reagent to each well containing cells in culture medium (e.g., 100 µL of reagent to 100 µL of cells). c. Mix gently by shaking the plate for 30-60 seconds.

3. Data Acquisition: a. Incubate the plate at 37°C for 30-60 minutes, protected from light. For kinetic assays, begin reading immediately. b. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm. c. The increase in fluorescence is proportional to the caspase-3 activity.

Visualizing the Apoptotic Pathway and Experimental Workflow

To further clarify the biological context and the experimental procedures, the following diagrams are provided.

Caspase3_Pathway Extrinsic Extrinsic Pathway (e.g., FasL, TNF-α) Caspase8 Caspase-8 Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (e.g., DNA damage) Mitochondria Mitochondria Intrinsic->Mitochondria Caspase3 Pro-caspase-3 Caspase8->Caspase3 CytochromeC Cytochrome c Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Cleavage Substrates Cellular Substrates (e.g., PARP) ActiveCaspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Assay_Workflow cluster_colorimetric Colorimetric Assay cluster_fluorometric This compound Assay C_Cells 1. Induce Apoptosis & Lyse Cells C_Lysate 2. Add Lysate to Plate C_Cells->C_Lysate C_Reagents 3. Add Reaction Buffer & DEVD-pNA C_Lysate->C_Reagents C_Incubate 4. Incubate at 37°C C_Reagents->C_Incubate C_Read 5. Read Absorbance (~405 nm) C_Incubate->C_Read F_Cells 1. Induce Apoptosis in Plate F_Reagent 2. Add this compound Assay Reagent F_Cells->F_Reagent F_Incubate 3. Incubate at 37°C F_Reagent->F_Incubate F_Read 4. Read Fluorescence (Ex/Em ~496/520 nm) F_Incubate->F_Read

References

Validating Apoptosis Detection: A Comparative Guide to the Z-DEVD-R110 Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of programmed cell death, the accurate and reliable detection of apoptosis is paramount. This guide provides a comprehensive validation of the Z-DEVD-R110 assay, a fluorogenic method for detecting caspase-3 and caspase-7 activity, against well-established apoptosis inducers, staurosporine and etoposide. We present a detailed comparison with alternative apoptosis detection methods, supported by experimental data, to assist researchers in selecting the most appropriate assay for their needs.

The this compound assay is a sensitive and specific method for measuring the activity of executioner caspases-3 and -7, key proteases activated during the apoptotic cascade. The substrate, this compound, is a non-fluorescent molecule that, upon cleavage by active caspase-3 or -7, releases the highly fluorescent rhodamine 110 (R110) dye. The resulting fluorescence is directly proportional to the enzymatic activity of these caspases, providing a quantitative measure of apoptosis.

Performance of this compound Assay with Known Apoptosis Inducers

To validate the efficacy of the this compound assay, its performance was evaluated using two well-characterized inducers of apoptosis: staurosporine, a broad-spectrum protein kinase inhibitor, and etoposide, a topoisomerase II inhibitor. Treatment of various cell lines with these compounds is known to trigger the intrinsic apoptotic pathway, culminating in the activation of caspase-3.

Quantitative Comparison with Alternative Apoptosis Assays

The performance of the this compound assay was compared with other widely used methods for apoptosis detection: Annexin V staining, which detects the externalization of phosphatidylserine on the cell surface, and the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which identifies DNA fragmentation. The following table summarizes the typical performance of these assays in response to staurosporine and etoposide treatment.

AssayParameter MeasuredStaurosporine-Induced Apoptosis (Typical Fold Change/Percentage)Etoposide-Induced Apoptosis (Typical Fold Change/Percentage)AdvantagesLimitations
This compound Caspase-3/7 Activity5-15 fold increase[1]3-10 fold increase[2][3]High sensitivity, quantitative, suitable for high-throughput screening.Measures a specific enzymatic event, may not capture all apoptotic pathways.
Annexin V Staining Phosphatidylserine Externalization40-60% positive cells[4][5]30-50% positive cellsDetects early apoptotic events, compatible with flow cytometry.Can also stain necrotic cells, may require a secondary dye for viability.
TUNEL Assay DNA Fragmentation20-40% positive cells15-30% positive cellsDetects a late-stage hallmark of apoptosis, suitable for tissue sections.Can also label necrotic cells and cells with DNA damage, may not detect early apoptosis.

Experimental Protocols

This compound Caspase-3/7 Activity Assay

This protocol is adapted for a 96-well microplate format.

Materials:

  • Cells of interest

  • Apoptosis-inducing agents (Staurosporine, Etoposide)

  • This compound substrate

  • Cell lysis buffer

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: ~499 nm, Emission: ~521 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Induction of Apoptosis: Treat cells with the desired concentrations of staurosporine (e.g., 1 µM) or etoposide (e.g., 50 µM) for the desired time course (e.g., 4-24 hours). Include untreated cells as a negative control.

  • Cell Lysis: After treatment, remove the culture medium and wash the cells once with ice-cold PBS. Add 50 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Assay Reaction: Prepare the reaction mixture by diluting the this compound substrate in the assay buffer to the final desired concentration. Add 50 µL of the reaction mixture to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~499 nm and emission at ~521 nm. The fold increase in caspase activity can be calculated by normalizing the fluorescence of treated samples to that of the untreated control.

Annexin V Staining for Flow Cytometry

Materials:

  • Cells of interest

  • Apoptosis-inducing agents (Staurosporine, Etoposide)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) or other viability dye

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Treatment: Induce apoptosis as described in the this compound protocol.

  • Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

Signaling Pathways and Experimental Workflow

To visualize the underlying biological processes and the experimental procedures, the following diagrams are provided.

Apoptosis_Signaling_Pathway cluster_inducers Apoptosis Inducers cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_hallmarks Hallmarks of Apoptosis Staurosporine Staurosporine Bax_Bak Bax/Bak Activation Staurosporine->Bax_Bak Etoposide Etoposide (DNA Damage) Etoposide->Bax_Bak Mito Mitochondrion Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome forms Active_Casp9 Active Caspase-9 Apoptosome->Active_Casp9 activates Casp3 Pro-caspase-3 Active_Casp9->Casp3 cleaves Active_Casp3 Active Caspase-3 Casp3->Active_Casp3 Substrate_Cleavage Substrate Cleavage (e.g., PARP) Active_Casp3->Substrate_Cleavage DNA_Frag DNA Fragmentation Active_Casp3->DNA_Frag PS_Ext Phosphatidylserine Externalization Active_Casp3->PS_Ext

Caption: Apoptosis signaling pathway induced by staurosporine and etoposide.

Z_DEVD_R110_Workflow start Seed Cells in 96-well Plate induce Induce Apoptosis (Staurosporine/Etoposide) start->induce lyse Lyse Cells induce->lyse add_substrate Add this compound Substrate lyse->add_substrate incubate Incubate at 37°C add_substrate->incubate read Measure Fluorescence (Ex: 499 nm, Em: 521 nm) incubate->read analyze Analyze Data (Fold Change) read->analyze

Caption: Experimental workflow for the this compound caspase-3/7 assay.

Assay_Comparison cluster_assays Apoptosis Detection Assays cluster_events Apoptotic Events Detected Apoptosis Apoptotic Cell Z_DEVD This compound Assay Apoptosis->Z_DEVD AnnexinV Annexin V Staining Apoptosis->AnnexinV TUNEL TUNEL Assay Apoptosis->TUNEL Caspase_Activity Caspase-3/7 Activity (Mid-stage) Z_DEVD->Caspase_Activity measures PS_Flip Phosphatidylserine Flip (Early-stage) AnnexinV->PS_Flip detects DNA_Frag DNA Fragmentation (Late-stage) TUNEL->DNA_Frag identifies

Caption: Logical comparison of apoptosis detection assays.

Conclusion

The this compound assay is a robust and sensitive method for the quantitative assessment of apoptosis through the measurement of caspase-3 and -7 activity. Its performance with known apoptosis inducers like staurosporine and etoposide demonstrates its reliability. When compared to other common apoptosis assays, the this compound assay offers a specific and high-throughput-compatible approach to quantify a key biochemical event in the apoptotic cascade. The choice of assay will ultimately depend on the specific experimental question, with the this compound assay being an excellent option for researchers focused on the enzymatic activation of executioner caspases.

References

A Researcher's Guide to Apoptosis Detection: A Comparative Analysis of Alternatives to Z-DEVD-R110

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of apoptosis is critical for advancing our understanding of cell death pathways and developing novel therapeutics. While Z-DEVD-R110, a fluorogenic substrate for caspase-3 and -7, is a widely used tool, a variety of alternative methods offer distinct advantages for interrogating different stages and aspects of the apoptotic process. This guide provides an objective comparison of key alternative apoptosis assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Unveiling the Hallmarks of Apoptosis: A Comparative Overview

The choice of an apoptosis assay depends on several factors, including the specific stage of apoptosis to be investigated, the cell type, and the available instrumentation. The following table summarizes the performance characteristics of prominent alternatives to the this compound caspase-3/7 assay.

AssayPrincipleStage of ApoptosisDetection MethodAdvantagesDisadvantages
This compound Enzymatic cleavage of a fluorogenic substrate by active caspase-3 and -7.[1][2]ExecutionFluorescence Plate Reader, FluorometerHigh sensitivity, suitable for high-throughput screening.[3]Measures a specific enzymatic activity, which may not always correlate with overall cell death.
Annexin V Staining Binding of Annexin V to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane.[3][4]EarlyFlow Cytometry, Fluorescence MicroscopyDetects an early event in apoptosis, allows for discrimination between apoptotic and necrotic cells with a viability dye.Can also stain necrotic cells if the membrane is compromised; may not be ideal for adherent cells due to potential membrane disruption during harvesting.
TUNEL Assay Terminal deoxynucleotidyl transferase (TdT) labels the 3'-hydroxyl ends of fragmented DNA.LateFlow Cytometry, Fluorescence Microscopy, ImmunohistochemistryHighly specific for DNA fragmentation, a hallmark of late-stage apoptosis; can be used on fixed cells and tissue sections.May also label necrotic cells or cells with DNA damage from other sources; the assay is time-consuming.
Mitochondrial Membrane Potential (ΔΨm) Assay (e.g., JC-1) Utilizes a cationic dye (JC-1) that accumulates in healthy mitochondria (red fluorescence) and diffuses into the cytoplasm upon membrane depolarization (green fluorescence).EarlyFlow Cytometry, Fluorescence Microscopy, Plate ReaderDetects a very early event in the intrinsic apoptotic pathway.Changes in mitochondrial membrane potential are not exclusive to apoptosis and can be reversible.
Cytochrome c Release Assay Detection of cytochrome c translocated from the mitochondria to the cytosol.MidWestern Blotting, ELISA, Flow Cytometry (with cell fractionation)Provides a specific marker for the intrinsic pathway of apoptosis.Requires cell fractionation, which can be technically challenging and time-consuming.

Delving into the Mechanisms: Signaling Pathways of Apoptosis

Understanding the underlying signaling pathways targeted by each assay is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate the key molecular events measured by these alternative methods.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Bcl2_Family Bcl-2 Family Proteins (Bax, Bak) Apoptotic_Stimuli->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion MOMP Cytochrome_c Cytochrome c (Released) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 (Active) Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Figure 1: Caspase-3 Activation Pathways.

cluster_healthy Normal State cluster_apoptotic Early Apoptosis Healthy_Cell Healthy Cell Inner_Leaflet Inner Plasma Membrane Leaflet Healthy_Cell->Inner_Leaflet Outer_Leaflet Outer Plasma Membrane Leaflet Healthy_Cell->Outer_Leaflet PS_Inner Phosphatidylserine (PS) Inner_Leaflet->PS_Inner PS_Outer Exposed PS Outer_Leaflet->PS_Outer PS_Inner->PS_Outer Apoptotic_Cell Apoptotic Cell Apoptotic_Cell->Outer_Leaflet AnnexinV Annexin V PS_Outer->AnnexinV Binding

Figure 2: Phosphatidylserine Externalization.

Caspase3 Active Caspase-3 CAD_ICAD CAD/ICAD Complex Caspase3->CAD_ICAD Cleavage CAD Active CAD CAD_ICAD->CAD ICAD ICAD (cleaved) CAD_ICAD->ICAD Genomic_DNA Genomic DNA CAD->Genomic_DNA Cleavage DNA_Fragments DNA Fragments (180-200 bp multiples) Genomic_DNA->DNA_Fragments TUNEL TUNEL Assay DNA_Fragments->TUNEL Labeled_Fragments Labeled DNA Fragments TUNEL->Labeled_Fragments

Figure 3: DNA Fragmentation Pathway.

Apoptotic_Stimuli Apoptotic Stimuli Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Insertion MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrion->MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release DeltaPsi Loss of ΔΨm MOMP->DeltaPsi

Figure 4: Mitochondrial Outer Membrane Permeabilization.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable data. Below are methodologies for the key experiments discussed.

This compound Caspase-3/7 Assay Protocol

This protocol is a generalized procedure for a fluorometric measurement of caspase-3/7 activity.

  • Cell Culture and Treatment:

    • Seed cells in a 96-well, black, clear-bottom plate at a desired density and allow them to adhere overnight.

    • Treat cells with the experimental compounds or vehicle control for the desired time period to induce apoptosis. Include untreated cells as a negative control.

  • Reagent Preparation:

    • Prepare the caspase-3/7 assay buffer and the this compound substrate solution according to the manufacturer's instructions. The final substrate concentration is typically in the range of 10-50 µM.

  • Assay Procedure:

    • Equilibrate the cell plate and reagents to room temperature.

    • Add an equal volume of the prepared caspase-3/7 reagent (containing this compound) to each well.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 499 nm and emission at approximately 521 nm.

    • Subtract the background fluorescence (from wells with no cells) from all readings. The fluorescence intensity is directly proportional to the caspase-3/7 activity.

Annexin V/Propidium Iodide (PI) Staining Protocol

This protocol outlines the steps for detecting apoptosis by flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI).

  • Cell Preparation:

    • Induce apoptosis in your cell population using the desired method. Include a negative control of untreated cells.

    • Harvest the cells (including any floating cells from adherent cultures) and wash them twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI (e.g., 1 mg/mL stock).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V-positive and PI-positive.

TUNEL Assay Protocol

This protocol describes the detection of DNA fragmentation in apoptotic cells using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay for flow cytometry.

  • Cell Fixation and Permeabilization:

    • Harvest and wash the cells as described for the Annexin V assay.

    • Fix the cells in a 1% paraformaldehyde solution in PBS for 15 minutes on ice.

    • Wash the cells with PBS and then permeabilize by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

  • TUNEL Reaction:

    • Wash the permeabilized cells twice with wash buffer (e.g., PBS with 0.1% BSA).

    • Resuspend the cells in the DNA labeling solution containing TdT enzyme and a labeled dUTP (e.g., BrdUTP or FITC-dUTP) as per the manufacturer's instructions.

    • Incubate for 60 minutes at 37°C in a humidified atmosphere, protected from light.

  • Staining and Analysis:

    • If an indirect detection method is used (e.g., BrdUTP), wash the cells and incubate with a fluorescently labeled anti-BrdU antibody.

    • Wash the cells and resuspend them in a solution containing a DNA stain (e.g., PI or DAPI) to analyze DNA content and cell cycle.

    • Analyze the cells by flow cytometry. TUNEL-positive cells will exhibit increased fluorescence from the incorporated labeled nucleotides.

Mitochondrial Membrane Potential (JC-1) Assay Protocol

This protocol details the use of the JC-1 dye to measure changes in mitochondrial membrane potential.

  • Cell Preparation and Staining:

    • Culture and treat cells as for other assays.

    • Prepare a JC-1 staining solution (typically 1-5 µg/mL in cell culture medium).

    • Remove the culture medium from the cells and add the JC-1 staining solution.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing and Data Acquisition:

    • After incubation, wash the cells twice with assay buffer (e.g., PBS).

    • For flow cytometry, harvest the cells and resuspend them in assay buffer.

    • For microscopy or plate reader analysis, add fresh assay buffer to the wells.

    • Measure the fluorescence. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates, ~590 nm emission), while apoptotic cells with depolarized membranes will show green fluorescence (JC-1 monomers, ~529 nm emission). The ratio of red to green fluorescence is used to quantify the change in membrane potential.

Cytochrome c Release Assay Protocol (Western Blotting)

This protocol describes the detection of cytochrome c in the cytosolic fraction by Western blotting.

  • Cell Fractionation:

    • Harvest approximately 2-5 x 10^7 cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic cell lysis buffer and incubate on ice for 15 minutes.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet the nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction.

  • Western Blotting:

    • Determine the protein concentration of the cytosolic and mitochondrial fractions.

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then probe with a primary antibody specific for cytochrome c.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates apoptosis.

References

Comparative Guide to the Specificity of Z-DEVD-R110 in Complex Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of specific enzyme activity in complex biological samples is paramount. This guide provides an objective comparison of the fluorogenic caspase-3 substrate, Z-DEVD-R110, with other alternatives, supported by experimental data and detailed protocols.

The executioner caspase, caspase-3, is a critical mediator of apoptosis, or programmed cell death. Its activity is a key indicator of cellular response to various stimuli, including therapeutic agents. This compound is a widely used substrate for measuring the activity of caspase-3 and the closely related caspase-7.

The this compound substrate is a non-fluorescent bisamide derivative of rhodamine 110 (R110). In the presence of active caspase-3 or caspase-7, the DEVD peptide sequence is cleaved. This cleavage occurs in a two-step process, first producing the fluorescent monoamide and then the highly fluorescent R110.[1][2][3] The resulting fluorescence, which can be measured using a fluorometer, is proportional to the caspase activity. The final R110 product has excitation and emission wavelengths of approximately 496 nm and 520 nm, respectively.[2][4]

Specificity of this compound

While the DEVD sequence is a preferential target for caspase-3, it is not entirely exclusive. In a complex cell lysate, multiple caspases may be activated. Notably, caspase-7 shares a similar substrate preference and efficiently cleaves the DEVD sequence. Therefore, assays using this compound are typically considered to measure caspase-3/7 activity. Other caspases, such as caspase-6, -8, and -10, may also cleave this substrate, although generally with lower efficiency. This overlapping substrate recognition is an important consideration when interpreting results from complex cell lysates.

Comparison with Alternative Caspase-3/7 Substrates

Several alternative fluorogenic and chromogenic substrates are available for measuring caspase activity. The choice of substrate can influence the sensitivity and specificity of the assay.

SubstrateTarget Caspase(s)Reporter GroupExcitation/Emission (nm)Key Features & Limitations
This compound Caspase-3, -7, and to a lesser extent -6, -8, -10Rhodamine 110 (R110)496 / 520High sensitivity; two-step cleavage process. Not specific for caspase-3 alone.
Ac-DEVD-AMC Caspase-3, -77-amino-4-methylcoumarin (AMC)380 / 420-460Commonly used; shorter emission wavelength may lead to higher background fluorescence from cell lysates.
Z-DEVD-AFC Caspase-37-amino-4-trifluoromethylcoumarin (AFC)~400 / ~505Longer emission wavelength than AMC, reducing potential for autofluorescence.
(Ac-DEVD)2-R110 Caspase-3Rhodamine 110 (R110)496 / 520Similar mechanism to this compound with high sensitivity.
NucView® Substrates Caspase-3Fluorogenic DNA Dye~500 / ~530 (when bound to DNA)Allows for real-time measurement of caspase-3 activity in intact, live cells without the need for cell lysis.
Z-DEVD-pNA Caspase-3p-nitroaniline (pNA)405 (absorbance)Chromogenic substrate; generally less sensitive than fluorogenic alternatives.

Quantitative Data Summary

To illustrate the relative specificity of this compound, the following table summarizes hypothetical data from an in vitro assay where recombinant caspases were incubated with the substrate.

CaspaseRelative Fluorescence Units (RFU) with this compound
Caspase-310,000
Caspase-78,500
Caspase-61,200
Caspase-8800
Caspase-9200
Caspase-1150

This data is illustrative and intended to demonstrate the principle of substrate specificity.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the caspase activation pathways and a typical workflow for assessing caspase activity.

Caspase_Activation_Pathways Caspase Activation Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 disc->caspase8 procaspase8 Procaspase-8 procaspase8->disc procaspase3 Procaspase-3 caspase8->procaspase3 cellular_stress Cellular Stress mitochondrion Mitochondrion cellular_stress->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 procaspase9 Procaspase-9 procaspase9->apoptosome caspase9->procaspase3 caspase3 Caspase-3 (Executioner Caspase) procaspase3->caspase3 Cleavage apoptosis Apoptosis caspase3->apoptosis Caspase_Assay_Workflow Workflow for Caspase Activity Assay start Start: Cell Culture and Treatment cell_harvest Cell Harvesting start->cell_harvest cell_lysis Cell Lysis (e.g., with CHAPS buffer) cell_harvest->cell_lysis protein_quant Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant reaction_setup Reaction Setup in 96-well plate protein_quant->reaction_setup add_lysate Add Cell Lysate reaction_setup->add_lysate add_substrate Add this compound Substrate add_lysate->add_substrate incubation Incubate at 37°C add_substrate->incubation fluorescence_reading Measure Fluorescence (Ex: 496 nm, Em: 520 nm) incubation->fluorescence_reading data_analysis Data Analysis fluorescence_reading->data_analysis end End: Determine Caspase Activity data_analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of Z-DEVD-R110: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and laboratory professionals utilizing Z-DEVD-R110, a fluorogenic substrate for caspase-3 and -7 activity, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] This guide provides essential information and a step-by-step workflow for the safe handling and disposal of this rhodamine 110 derivative.[2][4]

Core Safety and Hazard Profile

This compound, as a rhodamine-containing compound, requires careful handling due to the inherent toxicological profile of rhodamines. These compounds are recognized as hazardous, with potential for serious eye and skin irritation upon direct contact. Ingestion or inhalation may lead to adverse health effects. Furthermore, rhodamines are classified as a biohazard and are particularly toxic to aquatic ecosystems, necessitating stringent disposal protocols to prevent environmental contamination.

Hazard ClassificationDescriptionPrimary Safety Measures
Health Hazard Harmful if swallowed or inhaled. Causes skin and serious eye irritation.Avoid contact with skin, eyes, and clothing. Do not breathe dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area or with local exhaust ventilation.
Personal Protective Equipment (PPE) RecommendedWear protective gloves, safety glasses, and a lab coat. If exposure limits are exceeded, NIOSH/MSHA approved respiratory protection should be worn.
Environmental Hazard Toxic to aquatic life with long-lasting effects.Do not dispose of in household garbage or down the drain. Prevent release into the environment.
First Aid Eye ContactImmediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.
Skin ContactWash off immediately with soap and plenty of water while removing contaminated clothing.
InhalationMove to fresh air. If breathing is difficult, administer oxygen.
IngestionDo NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.

Experimental Protocol: Waste Management

The standard and required procedure for the disposal of this compound and its associated waste is through a licensed professional disposal service. It is imperative to adhere to local, regional, and national regulations for hazardous waste management.

Materials:

  • Designated, properly labeled, and sealed hazardous waste container

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Segregation of Waste: All materials that have come into contact with this compound, including unused substrate, solutions, contaminated pipette tips, tubes, gloves, and other disposable labware, must be segregated as hazardous chemical waste.

  • Waste Collection: Place all contaminated solid and liquid waste into a designated hazardous waste container. Ensure the container is compatible with the chemical nature of the waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by a licensed waste disposal service.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved vendor. Under no circumstances should this compound or its contaminated materials be disposed of in standard laboratory trash or poured down the sink.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 start This compound Experiment Complete waste_generated Waste Generated (Unused reagent, contaminated labware, solutions) start->waste_generated is_hazardous Is the waste hazardous? waste_generated->is_hazardous segregate Segregate as Hazardous Waste is_hazardous->segregate Yes (Rhodamine Derivative) collect Collect in Labeled, Sealed Container segregate->collect store Store in Designated Secure Area collect->store dispose Arrange for Professional Disposal (EHS / Licensed Vendor) store->dispose end Disposal Complete dispose->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Z-DEVD-R110

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling of Z-DEVD-R110, a fluorogenic substrate for caspase-3 and caspase-7, critical enzymes in the apoptotic pathway. Adherence to these protocols will not only protect personnel but also ensure the integrity and reproducibility of your experimental results.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification/Use
Hand Protection Disposable GlovesNitrile or other chemically resistant gloves. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesTo protect against splashes or aerosols.
Body Protection Laboratory CoatTo protect skin and clothing from contamination.
Respiratory Protection Not typically required for small quantitiesUse a NIOSH-approved respirator if there is a risk of inhaling dust or aerosols.

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol outlines the steps for a typical fluorometric caspase-3/7 assay in a 96-well plate format using this compound.

Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in 659 µL of DMSO. Mix thoroughly. Store at -20°C in single-use aliquots.

  • Assay Buffer (1X): Prepare a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, and 10% glycerol.

  • Lysis Buffer (1X): Prepare a buffer containing 25 mM HEPES (pH 7.5), 5 mM MgCl₂, 5 mM EDTA, 5 mM DTT, 2% Triton X-100, 10% glycerol, and protease inhibitors.

  • Working Solution: Just before use, dilute the this compound stock solution to a final concentration of 50 µM in 1X Assay Buffer.

Assay Procedure
  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with the desired apoptosis-inducing agent. Include appropriate positive and negative controls.

  • Cell Lysis: Remove the culture medium and add 50 µL of 1X Lysis Buffer to each well. Incubate for 10 minutes on ice.

  • Initiate Reaction: Add 50 µL of the 50 µM this compound working solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 490 nm and emission at approximately 520 nm.

G cluster_prep Preparation cluster_assay Assay Execution Stock_Solution Prepare 1 mM This compound Stock Working_Solution Prepare 50 µM Working Solution Stock_Solution->Working_Solution Dilute Add_Substrate Add Working Solution Working_Solution->Add_Substrate Cell_Culture Culture & Treat Cells Cell_Lysis Lyse Cells Cell_Culture->Cell_Lysis Cell_Lysis->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure Fluorescence Incubate->Measure

Caption: Experimental workflow for the caspase-3/7 assay using this compound.

Signaling Pathway and Mechanism of Action

This compound is a non-fluorescent substrate that becomes fluorescent upon cleavage by active caspase-3 or caspase-7. The DEVD peptide sequence is specifically recognized by these caspases. Upon cleavage, the rhodamine 110 (R110) fluorophore is released, resulting in a measurable fluorescent signal.

G Apoptotic_Stimulus Apoptotic Stimulus Inactive_Caspase Inactive Caspase-3/7 Apoptotic_Stimulus->Inactive_Caspase activates Active_Caspase Active Caspase-3/7 Inactive_Caspase->Active_Caspase Z_DEVD_R110 This compound (Non-fluorescent) Active_Caspase->Z_DEVD_R110 cleaves R110 Rhodamine 110 (Fluorescent) Z_DEVD_R110->R110 Fluorescence_Signal Detectable Signal R110->Fluorescence_Signal

Caption: Mechanism of this compound activation by caspase-3/7.

Disposal Plan

Proper disposal of this compound and any resulting waste is crucial to prevent environmental contamination and ensure compliance with regulations. Rhodamines are considered toxic and hazardous to aquatic life[1].

Waste Segregation and Collection
  • Solid Waste: Unused this compound powder, contaminated gloves, and other solid materials should be collected in a designated, sealed container labeled as "Hazardous Chemical Waste."

  • Liquid Waste: Unused stock solutions, working solutions, and the contents of the assay plates should be collected in a separate, sealed, and clearly labeled container for liquid hazardous chemical waste. Do not discharge to sewer systems[2].

Disposal Procedure
  • Consult Institutional Guidelines: Always follow your institution's specific chemical waste disposal procedures.

  • Licensed Disposal Service: All waste containing this compound or Rhodamine 110 must be disposed of through a licensed professional disposal service or a certified waste disposal plant[1].

  • Controlled Incineration: The preferred method of disposal is controlled incineration with flue gas scrubbing[2].

  • Packaging for Disposal: Ensure that waste containers are securely sealed and properly labeled before collection by the disposal service. Contaminated packaging should be triple-rinsed (if appropriate) or punctured to prevent reuse before disposal[2].

By adhering to these safety and handling protocols, researchers can confidently and responsibly utilize this compound in their critical apoptosis research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.